molecular formula C7H13NO3 B171637 3-Morpholinopropanoic acid CAS No. 4497-04-5

3-Morpholinopropanoic acid

Cat. No.: B171637
CAS No.: 4497-04-5
M. Wt: 159.18 g/mol
InChI Key: YUYHRSGXZZVNMS-UHFFFAOYSA-N
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Description

3-Morpholinopropanoic acid is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-morpholin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c9-7(10)1-2-8-3-5-11-6-4-8/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYHRSGXZZVNMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10328500
Record name 3-(Morpholin-4-yl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4497-04-5
Record name 3-(Morpholin-4-yl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4497-04-5
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Foundational & Exploratory

3-Morpholinopropanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Morpholinopropanoic acid, also known as N-(2-Carboxyethyl)morpholine, is a heterocyclic compound incorporating a morpholine ring and a propanoic acid tail. The presence of both a tertiary amine (the morpholine nitrogen) and a carboxylic acid group gives this molecule amphoteric properties and makes it a versatile building block in organic synthesis and medicinal chemistry. The morpholine moiety is a recognized pharmacophore that can impart desirable physicochemical properties to a molecule, such as improved aqueous solubility and metabolic stability.[1] This technical guide provides a comprehensive overview of the known chemical properties of this compound, details experimental protocols for its characterization, and explores its synthesis and potential biological activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, characterization, and application in research and development.

PropertyValueReference(s)
IUPAC Name 3-morpholin-4-ylpropanoic acid[2]
Synonyms 4-Morpholinepropionic acid, N-(2-Carboxyethyl)morpholine, 3-Morpholinopropionic acid[2]
CAS Number 4497-04-5[2]
Molecular Formula C₇H₁₃NO₃[2]
Molecular Weight 159.18 g/mol [2]
Appearance White to off-white solid[3]
Melting Point 74-76 °C[3]
Boiling Point 174-176 °C at 2 Torr[3]
pKa 3.74 ± 0.10 (Predicted)[3]
Storage Sealed in dry, room temperature[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate determination of the chemical properties of this compound.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is placed in a capillary tube, which is then sealed at one end.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube containing the sample is placed in the heating block of the apparatus.

    • The sample is heated at a controlled rate.

    • The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded. This range is the melting point of the substance.

  • Purity Assessment: A sharp melting point range (typically 1-2°C) is indicative of a pure compound. A broad melting point range suggests the presence of impurities.

pKa Determination

The pKa value is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid. For this compound, which has both a carboxylic acid and a tertiary amine, two pKa values are expected.

Methodology: Potentiometric Titration

  • Solution Preparation: A solution of this compound of known concentration is prepared in deionized water.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) can be determined from the half-equivalence point(s) on the curve.

Solubility Determination

Solubility is a key parameter in drug development, influencing absorption and bioavailability.

Methodology: Qualitative Solubility Testing

  • Solvent Selection: A range of solvents with varying polarities should be used, including water, ethanol, diethyl ether, 5% aqueous HCl, and 5% aqueous NaOH.

  • Procedure:

    • A small, accurately weighed amount of this compound is added to a test tube containing a known volume of the solvent.

    • The mixture is agitated vigorously.

    • The solubility is observed and can be categorized as soluble, partially soluble, or insoluble.

  • pH-Dependent Solubility: Due to its amphoteric nature, the solubility of this compound is expected to be pH-dependent.[5] It should be more soluble in acidic and basic solutions compared to neutral water due to the formation of charged species. Carboxylic acids, in general, are highly soluble in polar solvents like water and ethanol.[6] The presence of water can also enhance the solubility of carboxylic acids in organic solvents.[7][8]

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is fundamental for its application as a chemical intermediate.

Synthesis

A common method for the synthesis of this compound involves the hydrolysis of its corresponding ester, methyl 3-morpholinopropionate.[3]

Reaction Scheme:

Methyl 3-morpholinopropionate is treated with a base, such as potassium hydroxide, in a suitable solvent like ethanol. The mixture is heated to drive the reaction to completion. Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate to yield this compound.[3]

Another potential synthetic route is the Michael addition of morpholine to acrylic acid.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Morpholine Morpholine MichaelAddition Michael Addition Morpholine->MichaelAddition AcrylicAcid Acrylic Acid AcrylicAcid->MichaelAddition Product This compound MichaelAddition->Product

Reactivity

The reactivity of this compound is dictated by its two functional groups:

  • Carboxylic Acid: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction to the corresponding alcohol.

  • Tertiary Amine (Morpholine): The nitrogen atom is basic and can be protonated to form a quaternary ammonium salt. It can also act as a nucleophile in various reactions. As a bifunctional molecule, it can participate in polymerization reactions.[9][10]

Biological Activity and Screening

The morpholine scaffold is present in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][11][12][13][14][15][16][17][18][19][20][21][22] Therefore, this compound and its derivatives are promising candidates for drug discovery programs.

A general workflow for screening the biological activity of this compound and its derivatives is outlined below.

BiologicalScreeningWorkflow cluster_synthesis Compound Library cluster_screening Initial Screening cluster_activity Activity Assessment cluster_optimization Lead Optimization cluster_preclinical Preclinical Studies Start This compound & Derivatives Assay In vitro Assays (e.g., cytotoxicity, enzyme inhibition) Start->Assay Active Active Compounds Assay->Active Inactive Inactive Compounds Assay->Inactive SAR Structure-Activity Relationship (SAR) Studies Active->SAR LeadOpt Lead Optimization SAR->LeadOpt InVivo In vivo Studies LeadOpt->InVivo

Safety and Handling

This compound is classified as a hazardous substance.

  • Hazards: It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[2]

  • Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[4] It is also noted to be air and moisture sensitive.

Conclusion

This compound is a valuable bifunctional molecule with significant potential in synthetic and medicinal chemistry. Its well-defined chemical and physical properties, coupled with the established biological activities of morpholine-containing compounds, make it an attractive scaffold for the development of novel therapeutics. This technical guide provides a solid foundation for researchers and drug development professionals working with this promising compound.

References

The Core of Innovation: A Technical Guide to 3-Morpholinopropanoic Acid (CAS: 4497-04-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Morpholinopropanoic acid, with the CAS registry number 4497-04-5, is a versatile morpholine derivative that has garnered significant attention in medicinal chemistry and drug development. Its unique structural features, combining a flexible morpholine ring with a carboxylic acid moiety, make it an invaluable building block for the synthesis of a diverse range of biologically active compounds. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis, and its burgeoning role as a scaffold in the development of novel therapeutic agents, particularly in oncology and infectious diseases. Detailed experimental protocols for the synthesis of its derivatives and a summary of their biological activities are presented to facilitate further research and application in the field.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its fundamental properties are crucial for its handling, formulation, and application in various chemical reactions. The hydrochloride salt of this compound is also commercially available under the CAS number 6319-95-5.[1][2]

PropertyValueReference
CAS Number 4497-04-5[3][4][5]
Molecular Formula C₇H₁₃NO₃[4][5]
Molecular Weight 159.18 g/mol [3][4][5]
Melting Point 74-76 °C[5]
Boiling Point 174-176 °C (at 2 Torr)[5]
pKa (Predicted) 3.74 ± 0.10[5]
Density (Predicted) 1.159 ± 0.06 g/cm³[5]
Appearance White to off-white solid[5]
Solubility Soluble in water
SMILES O=C(O)CCN1CCOCC1[3]
InChIKey YUYHRSGXZZVNMS-UHFFFAOYSA-N[4][5]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the hydrolysis of its corresponding methyl ester, methyl 3-morpholinopropionate.

Experimental Protocol: Hydrolysis of Methyl 3-Morpholinopropionate
  • Reaction Setup: To a solution of methyl 3-morpholinopropionate (1 g, 5.7 mmol) in ethanol (20 mL), add potassium hydroxide (485 mg, 8.6 mmol).

  • Heating: Stir the reaction mixture at 80°C for 2 hours.

  • Work-up: After cooling the solution to room temperature, adjust the pH to 1 using 6 M hydrochloric acid.

  • Isolation: Remove any insoluble material by filtration. Evaporate the volatiles from the filtrate.

  • Purification: Triturate the resulting oil with ether. Collect the solid product by filtration, wash with dichloromethane, and dry under vacuum to yield this compound as a white solid.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_purification Purification methyl_ester Methyl 3-Morpholinopropionate stir Stirring at 80°C for 2h methyl_ester->stir koh Potassium Hydroxide koh->stir ethanol Ethanol (Solvent) ethanol->stir hcl 6M HCl (pH adjustment) stir->hcl filtration1 Filtration hcl->filtration1 evaporation Evaporation filtration1->evaporation ether Ether (Trituration) evaporation->ether filtration2 Filtration ether->filtration2 wash Wash (Dichloromethane) filtration2->wash dry Drying (Vacuum) wash->dry product This compound dry->product

Synthesis workflow for this compound.

Applications in Drug Development

This compound serves as a crucial scaffold for the development of novel therapeutic agents. Its derivatives have shown significant promise as anticancer and antimicrobial agents.

Anticancer Derivatives

Recent studies have focused on synthesizing derivatives of this compound with potent anticancer activities. A notable example is the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which have demonstrated cytotoxicity against non-small cell lung cancer cells (A549).

This synthesis is a multi-step process starting from 4-aminophenol.

  • Step 1: Synthesis of N-(4-hydroxyphenyl)-β-alanine methyl ester: React 4-aminophenol with methyl acrylate in refluxing 2-propanol.

  • Step 2: Synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide: The methyl ester from Step 1 is then treated with hydrazine hydrate.

  • Step 3: Synthesis of Hydrazone Derivatives: The resulting hydrazide is condensed with various aromatic aldehydes in refluxing methanol to produce a library of hydrazone derivatives.

These derivatives have been shown to exhibit structure-dependent anticancer activity. For instance, a derivative containing a 2-furyl substituent was found to be selective towards cancerous cells and reduced A549 cell migration.

DerivativeTarget Cell LineKey Findings
3-((4-hydroxyphenyl)amino)propanoic acid derivativesA549 (Non-small cell lung cancer)Structure-dependent cytotoxicity, reduction of cell migration.[6]
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivativesA549 (Non-small cell lung cancer)Antiproliferative activity, targeting SIRT2 and EGFR.

Derivatives of this compound have been shown to modulate key signaling pathways involved in cancer progression. For example, certain thiazole derivatives act as inhibitors of Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR), both of which are crucial targets in oncology.

G derivative 3-Morpholinopropanoic Acid Derivative sirt2 SIRT2 derivative->sirt2 inhibits egfr EGFR derivative->egfr inhibits proliferation Cell Proliferation sirt2->proliferation promotes survival Cell Survival egfr->survival promotes

References

An In-Depth Technical Guide to 3-Morpholinopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Morpholinopropanoic acid, a versatile organic compound with significant potential in various scientific and pharmaceutical applications. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its utility as a biological buffer and a linker molecule in drug delivery systems. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this compound's characteristics and applications.

Core Properties of this compound

This compound is a heterocyclic compound featuring a morpholine ring attached to a propanoic acid tail. This unique structure imparts a combination of desirable properties, including high polarity and the presence of both a tertiary amine and a carboxylic acid group. These functional groups make it a valuable building block in organic synthesis and a functional component in various biochemical applications.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

PropertyValueReference
Molecular Weight 159.18 g/mol [1][2]
Molecular Formula C₇H₁₃NO₃[1][2]
CAS Number 4497-04-5[1][2]
IUPAC Name 3-(Morpholin-4-yl)propanoic acid[2]
SMILES O=C(O)CCN1CCOCC1[1]
Appearance White to off-white crystalline powder
Solubility Soluble in water

Synthesis of this compound

The synthesis of this compound can be achieved through the Michael addition of morpholine to an acrylic acid derivative, followed by hydrolysis. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis via Michael Addition

Materials:

  • Morpholine

  • Ethyl acrylate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve morpholine (0.1 mol) in 100 mL of ethanol.

  • Addition of Reactant: To the stirring solution, slowly add ethyl acrylate (0.1 mol) dropwise at room temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Hydrolysis: To the resulting crude ester, add a solution of sodium hydroxide (0.15 mol) in 50 mL of water. Heat the mixture to 60-70°C and stir for 2-3 hours to facilitate the hydrolysis of the ester.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 6 by the slow addition of concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL) to remove any unreacted starting materials and byproducts.

  • Isolation of Product: Collect the aqueous layer containing the sodium salt of this compound. Further acidify the aqueous layer to a pH of approximately 2-3 with concentrated hydrochloric acid. A white precipitate of this compound should form.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons and the propanoic acid chain protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the seven distinct carbon atoms in the molecule.

  • IR Spectroscopy: The IR spectrum should exhibit a broad absorption band for the carboxylic acid O-H stretch, a strong absorption for the C=O stretch, and characteristic peaks for the C-N and C-O stretches of the morpholine ring.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. In electron ionization mass spectrometry, common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[1]

Applications in Research and Drug Development

Biological Buffering Agent

Drawing parallels from its sulfonic acid analog, 3-(N-morpholino)propanesulfonic acid (MOPS), this compound is anticipated to be an effective biological buffer. Its pKa is expected to be in a physiologically relevant range due to the presence of the morpholine nitrogen and the carboxylic acid group.

Experimental Protocol: Preparation of a this compound Buffer

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)

  • Deionized water

  • pH meter

  • Volumetric flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Determine the pKa: The first step is to experimentally determine the pKa of this compound. This can be done by titrating a solution of the acid with a strong base (e.g., NaOH) and monitoring the pH. The pH at the half-equivalence point will be equal to the pKa.

  • Calculate Required Amounts: Use the Henderson-Hasselbalch equation to calculate the required amounts of the acidic and basic forms of the buffer to achieve the desired pH.

    • pH = pKa + log ([A⁻]/[HA])

  • Preparation:

    • Method 1 (Titration): Dissolve the calculated amount of this compound (the acidic form, HA) in deionized water (approximately 80% of the final volume). While stirring, slowly add a concentrated solution of NaOH until the desired pH is reached, as monitored by a calibrated pH meter. Finally, add deionized water to reach the final desired volume.

    • Method 2 (Mixing): Prepare stock solutions of the acidic form (this compound) and the basic form (sodium 3-morpholinopropanoate). The basic form can be prepared by reacting this compound with an equimolar amount of sodium hydroxide. Mix the appropriate volumes of the two stock solutions to achieve the desired pH.

  • Verification: Verify the final pH of the buffer solution using a calibrated pH meter.

Linker in Drug Delivery Systems

The bifunctional nature of this compound, possessing both a nucleophilic amine (within the morpholine ring, though sterically hindered) and a carboxylic acid, makes it a candidate for use as a linker molecule in the development of drug delivery systems, such as antibody-drug conjugates (ADCs). The carboxylic acid can be activated to react with amine groups on a drug or antibody, while the morpholine ring can potentially be functionalized, although its tertiary amine nature makes direct reaction less straightforward than a primary or secondary amine. More commonly, the entire molecule acts as a spacer that can be incorporated between a drug and a targeting moiety.

Experimental Workflow: Conceptual Application as a Linker

The following diagram illustrates a conceptual workflow for utilizing a bifunctional linker like this compound in the synthesis of a bioconjugate.

experimental_workflow cluster_synthesis Linker-Drug Conjugate Synthesis cluster_bioconjugation Bioconjugation Linker 3-Morpholinopropanoic Acid Activation Activate Carboxylic Acid (e.g., with EDC/NHS) Linker->Activation Step 1 Conjugation1 Conjugation Reaction Activation->Conjugation1 Step 2 Drug Drug with Amine Group Drug->Conjugation1 Purification1 Purification of Linker-Drug Conjugate Conjugation1->Purification1 Step 3 LinkerDrug Purified Linker-Drug Conjugate Antibody Targeting Antibody Conjugation2 Conjugation to Antibody (e.g., via available functional group) Antibody->Conjugation2 LinkerDrug->Conjugation2 Step 4 Purification2 Purification of ADC Conjugation2->Purification2 Step 5 FinalProduct FinalProduct Purification2->FinalProduct Final ADC

Conceptual workflow for bioconjugation using a linker.

Signaling Pathways

While this compound itself is not a known signaling molecule, the morpholine moiety is a common scaffold in a multitude of bioactive compounds and approved drugs. Morpholine-containing molecules are known to interact with a wide range of biological targets, including enzymes and receptors. The incorporation of a morpholine ring can influence a drug's pharmacokinetic properties, such as solubility and metabolic stability. The diagram below illustrates a generalized view of how a morpholine-containing drug might interact with a cellular signaling pathway.

signaling_pathway cluster_cell Cellular Environment Drug Morpholine-Containing Drug Receptor Cell Surface Receptor Drug->Receptor Binding SignalingCascade Intracellular Signaling Cascade Receptor->SignalingCascade Activation CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) SignalingCascade->CellularResponse Modulation Extracellular Extracellular Space Extracellular->Drug

Generalized interaction of a morpholine-containing drug with a cell signaling pathway.

Conclusion

This compound is a compound with a versatile chemical structure that lends itself to a variety of applications in scientific research and pharmaceutical development. Its properties make it a candidate for use as a biological buffer and as a linker in the construction of complex drug delivery systems. The detailed protocols and conceptual workflows provided in this guide serve as a starting point for researchers and scientists to explore the full potential of this valuable molecule. Further investigation into its specific pKa and its efficacy in various bioconjugation strategies is warranted to fully elucidate its capabilities.

References

An In-depth Technical Guide to the Synthesis of 3-Morpholinopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Morpholinopropanoic acid, a valuable building block in pharmaceutical and chemical research. The document details the core synthetic strategies, providing in-depth experimental protocols and quantitative data to facilitate reproducible and efficient laboratory synthesis.

Core Synthesis Pathways

The synthesis of this compound is primarily achieved through two main strategies: a two-step process involving a Michael addition followed by ester hydrolysis, and a more direct one-step Michael addition. A classical nucleophilic substitution reaction also presents a viable, though less commonly detailed, alternative.

Pathway 1: Two-Step Synthesis via Michael Addition and Ester Hydrolysis

This is a widely utilized and reliable method that proceeds in two distinct stages:

  • Aza-Michael Addition of Morpholine to an Acrylate Ester: This step involves the conjugate addition of morpholine to an α,β-unsaturated ester, typically ethyl acrylate or methyl acrylate, to form the corresponding 3-morpholinopropanoate ester.

  • Ester Hydrolysis: The resulting ester is then hydrolyzed under basic conditions to yield the final this compound.

Logical Relationship of Pathway 1

G cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Ester Hydrolysis Morpholine Morpholine Intermediate_Ester Ethyl 3-Morpholinopropanoate Morpholine->Intermediate_Ester LiClO4 (catalyst) Acrylate_Ester Acrylate Ester (e.g., Ethyl Acrylate) Acrylate_Ester->Intermediate_Ester Intermediate_Ester_hydrolysis Ethyl 3-Morpholinopropanoate Final_Product This compound Intermediate_Ester_hydrolysis->Final_Product 1. KOH, Ethanol 2. HCl

Caption: Two-step synthesis of this compound.

Pathway 2: Direct Michael Addition of Morpholine to Acrylic Acid

This pathway offers a more direct, one-pot approach to the target molecule by reacting morpholine directly with acrylic acid. This method avoids the need for a separate hydrolysis step, potentially increasing overall efficiency.

Logical Relationship of Pathway 2

G Morpholine Morpholine Final_Product This compound Morpholine->Final_Product Acrylic_Acid Acrylic Acid Acrylic_Acid->Final_Product

Caption: Direct synthesis via Michael addition.

Pathway 3: Nucleophilic Substitution

An alternative, classical approach involves the nucleophilic substitution of a 3-halopropanoic acid with morpholine. This method relies on the displacement of a halide leaving group by the secondary amine.

Logical Relationship of Pathway 3

G Morpholine Morpholine Final_Product This compound Morpholine->Final_Product Halopropanoic_Acid 3-Halopropanoic Acid (e.g., 3-Chloropropanoic Acid) Halopropanoic_Acid->Final_Product

Caption: Synthesis via nucleophilic substitution.

Quantitative Data Summary

The following tables summarize the key quantitative data for the described synthesis pathways, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Synthesis of Ethyl 3-Morpholinopropanoate (Pathway 1, Step 1)

ParameterValueReference
Reactants Morpholine, Ethyl Acrylate[1]
Catalyst LiClO4[1]
Solvent None (Solvent-free)[1]
Reaction Time 2 - 3 days[1]
Temperature Room Temperature[1]
Yield Very Good (specific value not stated)[1]

Table 2: Hydrolysis of Methyl 3-Morpholinopropanoate to this compound (Pathway 1, Step 2)

ParameterValue
Reactant Methyl 3-Morpholinopropanoate
Reagents Potassium Hydroxide, 6 M Hydrochloric Acid
Solvent Ethanol
Reaction Time 2 hours
Temperature 80 °C
Yield 89%

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of Methyl 3-Morpholinopropanoate

This protocol details the second step of Pathway 1, the hydrolysis of the intermediate ester.

Materials:

  • Methyl 3-morpholino propionate (1 g, 5.7 mmol)

  • Potassium hydroxide (485 mg, 8.6 mmol)

  • Ethanol (20 mL)

  • 6 M Hydrochloric acid

  • Ether

  • Dichloromethane

Procedure:

  • To a solution of methyl 3-morpholino propionate (1 g, 5.7 mmol) in ethanol (20 mL), add potassium hydroxide (485 mg, 8.6 mmol).

  • Stir the mixture at 80°C for 2 hours.

  • Upon completion of the reaction, allow the solution to cool to room temperature.

  • Adjust the pH of the solution to 1 with 6 M hydrochloric acid.

  • Remove any insoluble material by filtration.

  • Remove the volatiles in the filtrate by evaporation.

  • Grind the resulting oil with ether.

  • Collect the solid product by filtration, wash with dichloromethane, and dry under vacuum.

  • This procedure yields this compound (993 mg, 89% yield) as a white solid.

Characterization Data:

  • ¹H NMR (DMSO-d6; CF3COOD): δ 2.83 (t, 2H), 3.13 (t, 2H), 3.36 (t, 2H), 3.46 (d, 2H), 3.73 (t, 2H), 3.97 (d, 2H).

  • Mass Spectrometry (MS-ESI): Molecular ion peak of 159 [M+H]⁺.

Protocol 2: Aza-Michael Addition of Morpholine to Ethyl Acrylate (General Procedure)

This protocol provides a general method for the first step of Pathway 1, based on a literature procedure for similar reactions.[1]

Materials:

  • Morpholine

  • Ethyl acrylate

  • Lithium perchlorate (LiClO4)

Procedure:

  • In a suitable reaction vessel, combine morpholine and ethyl acrylate in an appropriate molar ratio.

  • Add a catalytic amount of lithium perchlorate.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • The reaction is typically complete within 2-3 days.[1]

  • Upon completion, the product, ethyl 3-morpholinopropanoate, can be purified by standard methods such as distillation or chromatography.

Note: This is a generalized procedure. For specific applications, optimization of molar ratios, catalyst loading, and reaction time may be necessary.

Concluding Remarks for Drug Development Professionals

The synthesis of this compound is a well-established process with reliable and scalable routes. The two-step pathway involving the Michael addition of morpholine to an acrylate ester followed by hydrolysis offers high yields and is well-documented. For process optimization and large-scale production, the direct Michael addition of morpholine to acrylic acid presents an attractive, more atom-economical alternative, although specific, detailed protocols are less commonly reported in the literature. The choice of synthetic route will depend on factors such as desired purity, scale, and available starting materials. The provided protocols and data serve as a solid foundation for the synthesis of this important morpholine-containing building block for applications in drug discovery and development.

References

An In-depth Technical Guide to 3-Morpholinopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 3-morpholin-4-ylpropanoic acid

This technical guide provides a comprehensive overview of 3-morpholinopropanoic acid, a heterocyclic compound with applications in pharmaceutical research and drug development. The document details its physicochemical properties, a detailed experimental protocol for its synthesis, and explores its potential applications, particularly as a scaffold in medicinal chemistry and as a linker in targeted drug delivery systems.

Physicochemical Properties

This compound is a white solid at room temperature. Its chemical and physical properties are summarized in the table below, providing essential data for researchers and drug development professionals.[1]

PropertyValueSource
IUPAC Name 3-morpholin-4-ylpropanoic acid[1]
Molecular Formula C₇H₁₃NO₃[1]
Molecular Weight 159.18 g/mol [1]
CAS Number 4497-04-5
XLogP3 -2.9[1]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 3
Exact Mass 159.08954328 Da[1]
Topological Polar Surface Area 49.8 Ų[1]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the hydrolysis of its corresponding methyl ester, methyl 3-morpholinopropionate. This two-step process involves an initial Michael addition of morpholine to methyl acrylate followed by saponification.

Experimental Protocol: Synthesis via Hydrolysis of Methyl 3-morpholinopropionate

Materials:

  • Methyl 3-morpholinopropionate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), 6 M

  • Diethyl ether

  • Dichloromethane

Procedure:

  • To a solution of methyl 3-morpholinopropionate (1 g, 5.7 mmol) in ethanol (20 mL), add potassium hydroxide (485 mg, 8.6 mmol).

  • Stir the mixture at 80°C for 2 hours.

  • Monitor the reaction progress using an appropriate method (e.g., TLC).

  • Upon completion, allow the solution to cool to room temperature.

  • Adjust the pH of the solution to 1 with 6 M hydrochloric acid.

  • Filter any insoluble material.

  • Remove the volatile components from the filtrate by evaporation under reduced pressure.

  • The resulting oil is triturated with diethyl ether.

  • Collect the solid product by filtration.

  • Wash the solid with dichloromethane.

  • Dry the product under vacuum to yield this compound as a white solid (993 mg, 89% yield).[2]

Confirmation of Structure:

The structure of the synthesized this compound can be confirmed by ¹H NMR spectroscopy and mass spectrometry.

  • ¹H NMR (DMSO-d₆; CF₃COOD): δ 2.83 (t, 2H), 3.13 (t, 2H), 3.36 (t, 2H), 3.46 (d, 2H), 3.73 (t, 2H), 3.97 (d, 2H).[2]

  • Mass Spectrometry (MS-ESI): Molecular ion peak at m/z 159 [M+H]⁺.[2]

A logical workflow for this synthesis is depicted in the following diagram:

Synthesis_Workflow Reactants Morpholine + Methyl Acrylate Intermediate Methyl 3-morpholinopropionate Reactants->Intermediate Michael Addition Hydrolysis KOH, Ethanol, 80°C Intermediate->Hydrolysis Acidification 6 M HCl Hydrolysis->Acidification Purification Filtration, Evaporation, Trituration, Washing Acidification->Purification Product 3-morpholin-4-ylpropanoic acid Purification->Product

A schematic representation of the synthesis workflow for 3-morpholin-4-ylpropanoic acid.

Applications in Drug Development

The morpholine moiety is a privileged structure in medicinal chemistry, known to enhance the biological activity and pharmacokinetic properties of molecules.[3] While specific biological activity for this compound is not extensively documented in publicly available literature, its structural features suggest several potential applications in drug discovery and development.

Scaffold for Novel Therapeutics

Derivatives of this compound have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[4][5] The morpholine ring can participate in hydrogen bonding and improve aqueous solubility, while the propanoic acid tail provides a handle for further chemical modification to optimize target binding and pharmacological properties. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising antimicrobial activity against multidrug-resistant pathogens.[4]

Linker in Targeted Drug Conjugates

The bifunctional nature of this compound, possessing both a tertiary amine and a carboxylic acid, makes it a suitable candidate for use as a linker in the development of drug conjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[6][7] The carboxylic acid can be activated to form an amide bond with a payload drug, while the morpholine nitrogen can be quaternized or the entire molecule can be incorporated into a larger linker structure to connect to a targeting moiety. The properties of the linker are critical for the stability and efficacy of the conjugate.[8]

The conceptual design of a PROTAC utilizing a this compound-based linker is illustrated below.

PROTAC_Concept cluster_PROTAC E3_Ligase E3 Ubiquitin Ligase Ligand Linker Linker containing 3-morpholinopropanoic acid moiety E3_Ligase->Linker POI_Ligand Protein of Interest Ligand Linker->POI_Ligand PROTAC PROTAC

A conceptual diagram of a PROTAC molecule incorporating a this compound-based linker.

Signaling Pathways

While no specific signaling pathways have been directly attributed to the action of this compound itself, morpholine-containing compounds have been identified as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[9] The development of derivatives of this compound could potentially lead to the discovery of novel modulators of such pathways. The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival.

A simplified representation of the PI3K/Akt/mTOR signaling pathway is provided below.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth

A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound is a readily accessible and versatile building block for medicinal chemistry and drug development. Its favorable physicochemical properties and the established biological significance of the morpholine scaffold make it an attractive starting point for the synthesis of novel therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in areas such as oncology and infectious diseases. Its application as a linker in targeted drug delivery systems also represents a promising avenue for future investigation.

References

An In-depth Technical Guide to 3-Morpholinopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Morpholinopropanoic acid is a versatile bifunctional molecule incorporating a morpholine ring and a carboxylic acid moiety. This unique structure renders it a valuable building block in organic synthesis, particularly in the development of pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and explores its applications in drug development, with a focus on its role as a scaffold for kinase inhibitors.

Core Properties of this compound

This compound, also known by its IUPAC name 3-(morpholin-4-yl)propanoic acid, is a white crystalline solid.[1] Its structure combines the basicity of a tertiary amine within the morpholine ring and the acidity of a carboxylic acid, making it zwitterionic at physiological pH.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₇H₁₃NO₃[2]
Molecular Weight 159.18 g/mol [2]
CAS Number 4497-04-5[2][3]
Appearance White to off-white solid[1]
Melting Point 74-76 °C[1]
Boiling Point 174-176 °C (at 2 Torr)[1]
pKa (Predicted) 3.74 ± 0.10[1]
Solubility Soluble in water[4]

Synthesis of this compound

The primary method for synthesizing this compound is through a Michael addition reaction between morpholine and acrylic acid.[5] This reaction is efficient and results in a high yield of the desired product.

Experimental Protocol: Michael Addition of Morpholine to Acrylic Acid

This protocol is based on established Michael addition procedures.[6][7]

Materials:

  • Morpholine

  • Acrylic acid

  • Toluene (or a similar non-polar solvent)

  • Dichloromethane (for washing)

  • Ether (for trituration)

  • Round-bottom flask with magnetic stirrer

  • Condenser

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve morpholine (1.0 equivalent) in toluene.

  • Addition of Acrylic Acid: While stirring, slowly add acrylic acid (1.0 - 1.2 equivalents) to the morpholine solution. The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110 °C for toluene) and maintain for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • The resulting oil is then triturated with ether to induce solidification.

  • Purification:

    • Collect the solid product by filtration.

    • Wash the solid with cold dichloromethane.

    • Dry the product under vacuum.

Expected Yield: A yield of approximately 89% has been reported for this method.[1]

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification morpholine Morpholine reaction_vessel Michael Addition (Toluene, Reflux) morpholine->reaction_vessel acrylic_acid Acrylic Acid acrylic_acid->reaction_vessel rotovap Solvent Removal (Rotary Evaporator) reaction_vessel->rotovap Cooling trituration Trituration with Ether rotovap->trituration filtration Filtration trituration->filtration washing Washing with Dichloromethane filtration->washing drying Drying under Vacuum washing->drying product This compound drying->product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development: A Scaffold for Kinase Inhibitors

The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors to enhance potency and selectivity.[8] Derivatives of this compound can be synthesized to target various kinases, with the PI3K/Akt/mTOR pathway being a prominent example.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[9] Its dysregulation is a hallmark of many cancers, making it a key target for drug development.[9] Morpholine-containing compounds, such as ZSTK474, have been shown to be potent inhibitors of PI3K.[6][10] The morpholine oxygen atom often forms a crucial hydrogen bond with the hinge region of the kinase domain.[1]

signaling_pathway Inhibition of the PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Morpholine-Containing Inhibitor (e.g., ZSTK474 derivative) Inhibitor->PI3K inhibits

Caption: PI3K/Akt/mTOR pathway and inhibition by morpholine derivatives.

The diagram illustrates how a morpholine-containing inhibitor, derived from a scaffold like this compound, can block the activity of PI3K. This inhibition prevents the phosphorylation of PIP2 to PIP3, a critical step in the activation of downstream effectors like Akt and mTOR, ultimately leading to the suppression of cell growth and proliferation.

Structure-Activity Relationship (SAR) Insights

SAR studies on morpholine-containing PI3K inhibitors have revealed key insights:

  • Morpholine Oxygen: The oxygen atom is crucial for forming a hydrogen bond with the kinase hinge region, anchoring the inhibitor in the active site.[1]

  • Ring Conformation: The chair conformation of the morpholine ring is generally favored for optimal binding.

  • Substitutions: Modifications to the propanoic acid chain of this compound can be used to tune the inhibitor's selectivity, potency, and pharmacokinetic properties. For example, creating amide or ester derivatives can significantly alter the compound's biological activity.

Conclusion

This compound is a foundational molecule for the development of sophisticated chemical probes and therapeutic agents. Its straightforward synthesis and the established importance of the morpholine scaffold in kinase inhibition make it a highly attractive starting point for drug discovery programs targeting signaling pathways implicated in cancer and other diseases. Future research will likely focus on the synthesis of novel derivatives with enhanced isoform selectivity and improved drug-like properties.

References

3-Morpholinopropanoic Acid: A Technical Guide to its Solubility Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 3-Morpholinopropanoic acid (CAS: 4497-04-5). Due to a notable scarcity of published quantitative solubility studies for this specific compound, this document also furnishes a detailed, generalized experimental protocol for determining its solubility in aqueous and organic media.

Introduction to this compound

This compound is a morpholine derivative of propanoic acid. Its chemical structure, featuring a carboxylic acid group and a tertiary amine within the morpholine ring, suggests a zwitterionic character at physiological pH, which typically influences its solubility profile. It is crucial to distinguish this compound from the structurally similar but chemically distinct sulfonic acid, MOPS (3-(N-morpholino)propanesulfonic acid), as their solubility and other physicochemical properties differ significantly.

Physicochemical and Limited Solubility Data

PropertyValueSource
CAS Number 4497-04-5PubChem[1]
Molecular Formula C₇H₁₃NO₃PubChem[1]
Molecular Weight 159.18 g/mol PubChem[1]
Predicted logP -2.9PubChem[1]
Predicted pKa (acidic) 3.74 ± 0.10ChemicalBook[2]
Appearance White to off-white solidChemicalBook[2]
Melting Point 74-76 °CChemicalBook[2]

The highly negative predicted logP value suggests that this compound is predominantly hydrophilic and is expected to exhibit good solubility in water and other polar solvents. Its solubility is likely to be pH-dependent due to the presence of the carboxylic acid and the basic morpholine nitrogen.

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of this compound in various solvents. This protocol is based on standard laboratory procedures for solubility assessment of carboxylic acids.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., deionized water, ethanol, methanol, acetone, dichloromethane, ethyl acetate)

  • Analytical balance (accurate to 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Centrifuge

  • Micropipettes

  • Drying oven

  • Filtration apparatus (e.g., syringe filters)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume (e.g., 2 mL) of the selected solvent in a vial. The excess solid is necessary to ensure that the solution reaches saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • To fully separate the undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 15-20 minutes.

  • Sample Collection and Analysis:

    • Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a micropipette. To avoid disturbing the sediment, it is advisable to filter the supernatant through a syringe filter compatible with the solvent.

    • Transfer the aliquot of the saturated solution to a pre-weighed, dry vial.

    • Evaporate the solvent from the vial in a drying oven set to a temperature below the melting point of this compound (e.g., 60 °C) until a constant weight is achieved.

  • Calculation of Solubility:

    • Weigh the vial containing the dried solute.

    • The solubility (S) is calculated using the following formula:

      S (g/L) = (Weight of vial with solute - Weight of empty vial) / Volume of aliquot taken (L)

Workflow for Solubility Determination

G cluster_prep Preparation of Saturated Solution cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to a known volume of solvent B Cap vials and place in thermostatic shaker A->B C Agitate at constant temperature to reach equilibrium B->C D Allow excess solid to settle C->D E Centrifuge the vials to separate undissolved solid D->E F Withdraw a known volume of the clear supernatant (filter if necessary) E->F G Transfer to a pre-weighed vial F->G H Evaporate the solvent in a drying oven G->H I Weigh the vial with the dried solute H->I J Calculate solubility (g/L) I->J

Caption: Experimental workflow for the gravimetric determination of solubility.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information in the public domain detailing the involvement of this compound in established signaling pathways or standardized experimental workflows beyond its potential use as a chemical intermediate.

Conclusion

While quantitative solubility data for this compound remains elusive in published literature, its physicochemical properties strongly indicate a hydrophilic nature with likely good solubility in aqueous solutions, which is expected to be pH-dependent. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in various solvents of interest. This will be critical for its application in drug development, formulation studies, and other scientific research. It is imperative for researchers to perform their own solubility assessments to obtain the quantitative data necessary for their specific applications.

References

3-Morpholinopropanoic Acid: A Technical Guide to its Buffering Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Morpholinopropanoic acid, commonly known as MOPS, is a zwitterionic buffer that serves as a structural analog to MES (2-(N-morpholino)ethanesulfonic acid). It is one of the "Good's buffers" developed in the 1960s for broad applications in biochemistry.[1] This technical guide provides an in-depth look at the pKa and buffering range of MOPS, critical parameters for its effective use in research and development.

Physicochemical Properties of MOPS

The utility of a buffer is defined by its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations. For this compound, this value is crucial for its application in biological and biochemical contexts.

ParameterValueTemperature (°C)
pKa7.225
Effective Buffering Range6.5 - 7.9N/A

Table 1: Key buffering parameters of this compound.[1][2][3][4]

The pKa of MOPS, at 7.2, is notably close to physiological pH, making it a highly suitable buffer for experiments involving biological systems.[1] Its effective buffering range spans from pH 6.5 to 7.9, providing stable pH control within this window.[2][3][4][5]

Factors Influencing Buffering Performance

It is important for researchers to consider that the pKa, and therefore the buffering efficiency, can be influenced by environmental factors.

  • Temperature: The pKa of MOPS is temperature-dependent, with a coefficient of approximately -0.013 to -0.0152 units per degree Celsius.[1][3] This means that as the temperature increases, the pKa decreases, leading to a more acidic buffer. Conversely, a decrease in temperature will result in a more basic buffer.[3] Accurate pH measurements and adjustments should always be made at the intended experimental temperature.

  • Concentration: While MOPS exhibits minimal salt effects, its concentration can have a strong influence on its pKa.[1][6] The thermodynamic pKa (pKa⁰), which is the pKa at infinite dilution, is a true constant for the buffer.[6] However, at working concentrations, the measured pH may deviate. It is advisable not to use MOPS at concentrations above 20 mM in mammalian cell culture.[5]

Logical Relationship of Buffering Action

The buffering capacity of this compound is centered around its pKa. The following diagram illustrates the relationship between pH, pKa, and the concentrations of the acidic (protonated) and basic (deprotonated) forms of MOPS.

Buffering_Range cluster_0 Buffering Mechanism of MOPS cluster_1 Molecular Forms pKa pKa = 7.2 Buffering_Zone Effective Buffering Range (pH 6.5 - 7.9) pKa->Buffering_Zone Optimal Buffering pH_low pH < 6.5 (Predominantly Acidic Form) pH_low->pKa Increasing pH pH_high pH > 7.9 (Predominantly Basic Form) Buffering_Zone->pH_high Increasing pH Acidic MOPS-H⁺ (Acidic) Basic MOPS (Basic) Acidic->Basic Deprotonation Basic->Acidic Protonation

Caption: Buffering action of this compound.

This diagram shows that within the effective buffering range (pH 6.5-7.9), both the acidic and basic forms of MOPS coexist in significant concentrations, enabling the buffer to resist changes in pH upon the addition of an acid or a base. Outside of this range, the buffering capacity diminishes as one form predominates.

References

Discovery and history of 3-Morpholinopropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Morpholinopropanoic Acid: Discovery, Synthesis, and Applications

This technical guide provides a comprehensive overview of this compound, a versatile bifunctional molecule utilized in various scientific and industrial applications. The document details its probable historical origins, established synthetic protocols, physicochemical properties, and its role as a key building block in the development of therapeutic agents and other advanced materials.

Discovery and History

The precise historical account of the first synthesis of this compound is not prominently documented in readily available scientific literature. However, its discovery can be contextualized within the broader history of morpholine chemistry and the development of fundamental organic reactions. Morpholine itself was first prepared in the late 19th century, and its high nucleophilicity was quickly recognized.

The most probable and straightforward route to this compound is the aza-Michael addition of morpholine to acrylic acid or its esters. The Michael reaction, discovered by Arthur Michael in 1887, is a cornerstone of organic synthesis. Given the simplicity and high efficiency of this reaction, it is plausible that this compound was first synthesized in the early to mid-20th century as part of systematic studies on the reactivity of morpholine with α,β-unsaturated carbonyl compounds.

Another early and likely route to this compound is the reaction of morpholine with β-propiolactone.[1][2] This reaction provides a direct pathway to the β-amino acid structure. While β-propiolactone itself was discovered in the early 20th century, its use as a versatile reagent for introducing a 3-hydroxypropionyl or 3-aminopropionyl group became more common in subsequent decades.

While a seminal "discovery" paper remains elusive, the compound's presence in the chemical literature has grown significantly with the advancement of drug discovery and materials science, where it serves as a valuable building block and linker. Its CAS Number is 4497-04-5.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 4497-04-5[3]
Molecular Formula C₇H₁₃NO₃[3]
Molecular Weight 159.18 g/mol [3]
Appearance White to off-white solid
Melting Point 74-76 °C
Boiling Point 174-176 °C (at 2 Torr)
pKa 3.74 ± 0.10 (Predicted)
SMILES O=C(O)CCN1CCOCC1[4]
InChIKey YUYHRSGXZZVNMS-UHFFFAOYSA-N[3]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The most common and practical approaches are detailed below.

Aza-Michael Addition of Morpholine to Acrylic Acid

This is a direct and efficient one-step synthesis.

Morpholine Morpholine Reaction Morpholine->Reaction AcrylicAcid Acrylic Acid AcrylicAcid->Reaction Product This compound Reaction->Product +

Aza-Michael addition of morpholine to acrylic acid.

Experimental Protocol:

  • To a solution of acrylic acid (1.0 eq) in a suitable solvent such as water or a lower alcohol, add morpholine (1.0-1.2 eq) dropwise at room temperature.

  • The reaction is typically exothermic and may require cooling to maintain the temperature between 20-30 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Hydrolysis of Methyl 3-Morpholinopropionate

This two-step process involves the initial formation of the methyl ester followed by hydrolysis.

cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrolysis Morpholine Morpholine MethylEster Methyl 3-Morpholinopropionate Morpholine->MethylEster MethylAcrylate Methyl Acrylate MethylAcrylate->MethylEster Product This compound MethylEster->Product Base Base (e.g., KOH) Base->Product

Two-step synthesis via ester hydrolysis.

Experimental Protocol:

  • Step 1: Synthesis of Methyl 3-Morpholinopropionate

    • Combine morpholine (1.0 eq) and methyl acrylate (1.0-1.2 eq) in a reaction vessel. The reaction can often be performed neat or in a solvent like methanol.

    • Stir the mixture at room temperature. The reaction is typically complete within a few hours.

    • The resulting methyl 3-morpholinopropionate can be purified by distillation under reduced pressure or used directly in the next step.

  • Step 2: Hydrolysis

    • Dissolve methyl 3-morpholinopropionate (1.0 eq) in an alcohol-water mixture (e.g., ethanol/water).

    • Add a stoichiometric amount or a slight excess of a base, such as potassium hydroxide or sodium hydroxide (1.0-1.2 eq).

    • Heat the mixture to reflux and stir for 2-4 hours.

    • After cooling to room temperature, acidify the solution with a strong acid (e.g., HCl) to a pH of approximately 3-4.

    • The product will precipitate and can be collected by filtration, washed with cold water, and dried.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, often used to introduce a morpholine moiety and a carboxylic acid handle into a molecule. This can improve physicochemical properties such as solubility and provide a point for further chemical modification.

As an Intermediate in the Synthesis of Bioactive Molecules

The compound has been utilized in the synthesis of various inhibitors targeting different enzymes and receptors.

Start This compound Coupling Amide Coupling (e.g., HATU, EDCI) Start->Coupling Amine Bioactive Amine Core Amine->Coupling Product Biologically Active Amide Derivative Coupling->Product

General workflow for incorporating this compound.

Examples of Biologically Active Molecules Synthesized Using this compound:

TargetCompound ClassTherapeutic Area
Indoleamine 2,3-dioxygenase 1 (IDO1)Benzimidazole DerivativesOncology
Aurora A KinaseOxindole DerivativesOncology
Bruton's Tyrosine Kinase (BTK)Pyrimidine and Pyridine CompoundsAutoimmune Diseases, Oncology

Experimental Protocol for Amide Coupling:

  • Dissolve the amine-containing core molecule (1.0 eq) and this compound (1.0-1.2 eq) in a suitable aprotic solvent (e.g., DMF, DCM).

  • Add a coupling agent such as HATU (1.2 eq) or EDCI (1.2 eq) and an amine base like DIPEA (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound, while lacking a dramatic discovery story, is a testament to the enduring utility of fundamental chemical structures and reactions. Its straightforward synthesis and bifunctional nature have established it as a valuable component in the modern synthetic chemist's toolbox, particularly in the realm of drug discovery. The continued exploration of its utility in creating novel bioactive compounds and functional materials is anticipated.

References

An In-depth Technical Guide to the Research Uses of 3-Morpholinopropanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential research applications of 3-Morpholinopropanoic acid and its structurally related analog, 3-Morpholinopropanesulfonic acid (MOPS). Due to the extensive use and documentation of MOPS in biological research, this guide will focus significantly on its applications while also exploring the emerging therapeutic potential of this compound derivatives.

Section 1: Core Compounds and Physicochemical Properties

A critical distinction must be made between this compound and 3-Morpholinopropanesulfonic acid. While structurally similar, the substitution of a carboxylic acid with a sulfonic acid group dramatically alters the compound's properties, particularly its pKa, making MOPS an exceptionally stable and widely used biological buffer.

Table 1: Physicochemical Properties of Core Compounds

PropertyThis compound3-Morpholinopropanesulfonic Acid (MOPS)
Synonyms N-(2-Carboxyethyl)morpholine, 4-Morpholinepropionic acid3-(N-Morpholino)propanesulfonic acid
CAS Number 4497-04-51132-61-2
Molecular Formula C₇H₁₃NO₃C₇H₁₅NO₄S
Molecular Weight 159.18 g/mol 209.26 g/mol
pKa (at 25°C) Not widely reported7.20[1]
Useful pH Range Not established as a buffer6.5 - 7.9[2][3]
Appearance SolidWhite crystalline powder[4]
Water Solubility (at 20°C) Data not readily available1000 g/L[5]

Section 2: Research Applications of 3-Morpholinopropanesulfonic Acid (MOPS)

MOPS is a zwitterionic buffer, one of the "Good's buffers," developed to be effective in the physiological pH range.[1] Its inert nature, particularly its minimal interaction with metal ions, makes it an invaluable tool in a multitude of biochemical and molecular biology applications.[2]

Nucleic Acid Research: RNA Electrophoresis

MOPS is the standard buffer for denaturing agarose gel electrophoresis of RNA, primarily because it maintains a stable pH in the presence of formaldehyde, a common denaturant.[6] This ensures accurate sizing and integrity analysis of RNA molecules.

Objective: To separate RNA molecules by size for integrity analysis or downstream applications like Northern blotting.

Materials:

  • MOPS (free acid)

  • Sodium Acetate

  • EDTA, disodium salt, dihydrate

  • DEPC-treated Water

  • Agarose

  • Formaldehyde (37%)

  • Formamide

  • RNA Loading Dye (10X)

  • Ethidium Bromide or other nucleic acid stain

Procedure:

  • Preparation of 10X MOPS Buffer (0.2 M MOPS, 0.05 M Sodium Acetate, 0.01 M EDTA, pH 7.0):

    • Dissolve 41.86 g of MOPS (free acid) in 800 mL of DEPC-treated water.

    • Add 4.1 g of Sodium Acetate and 3.72 g of EDTA.

    • Adjust the pH to 7.0 using NaOH.

    • Bring the final volume to 1 L with DEPC-treated water.

    • Sterilize by filtration through a 0.22 µm filter.[6]

  • Preparation of 1.2% Denaturing Agarose Gel (100 mL):

    • In a fume hood, add 1.2 g of agarose to 72 mL of DEPC-treated water and microwave until dissolved.

    • Cool the solution to approximately 60°C.

    • Add 10 mL of 10X MOPS Buffer and 18 mL of 37% formaldehyde.[6][7]

    • Mix gently and pour into a gel casting tray. Allow to solidify.

  • Sample Preparation:

    • To your RNA sample (up to 20 µg), add 2 µL of 10X MOPS buffer, 3.5 µL of formaldehyde, and 10 µL of formamide.

    • Incubate at 65°C for 15 minutes to denature the RNA.

    • Add 2 µL of 10X RNA loading dye.

  • Electrophoresis:

    • Place the gel in an electrophoresis tank and submerge it in 1X MOPS running buffer.

    • Load the denatured RNA samples into the wells.

    • Run the gel at 5-6 V/cm.[7]

  • Visualization:

    • Stain the gel with ethidium bromide (0.5 µg/mL) or another suitable nucleic acid stain.

    • Visualize the RNA bands using a UV transilluminator.

Diagram 1: Workflow for RNA Electrophoresis using MOPS Buffer

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_buffer Prepare 10X MOPS Buffer prep_gel Prepare Denaturing Agarose Gel prep_buffer->prep_gel electrophoresis Run Electrophoresis in 1X MOPS Buffer prep_gel->electrophoresis prep_sample Prepare RNA Sample (Denature) prep_sample->electrophoresis visualize Stain & Visualize RNA Bands electrophoresis->visualize

Caption: Workflow for RNA electrophoresis using a denaturing agarose gel.

Cell and Microbial Culture

MOPS is used to supplement cell culture media to provide additional buffering capacity, which is crucial when the standard bicarbonate-CO2 system is compromised or for cells sensitive to pH fluctuations.[1] It is particularly useful for experiments conducted outside of a CO2 incubator.

Objective: To prepare a stable, MOPS-buffered cell culture medium for enhanced pH control.

Materials:

  • Basal medium (e.g., DMEM, RPMI-1640)

  • MOPS (free acid)

  • Nuclease-free water

  • 10 N NaOH

  • Sterile filtration unit (0.22 µm)

  • Fetal Bovine Serum (FBS), Penicillin-Streptomycin (optional)

Procedure:

  • Preparation of 1 M MOPS Stock Solution (pH 7.4):

    • Weigh 209.3 g of MOPS powder and dissolve it in 800 mL of nuclease-free water.[8]

    • Adjust the pH to 7.4 by slowly adding 10 N NaOH.[8]

    • Bring the final volume to 1 L with nuclease-free water.

    • Sterilize the solution by passing it through a 0.22 µm filter and store it at 4°C.[8]

  • Preparation of MOPS-Supplemented Medium:

    • In a sterile environment, add the required volume of the 1 M MOPS stock solution to your basal medium to achieve the desired final concentration (typically 10-20 mM). For mammalian cells, it is recommended not to exceed 20 mM.[1]

    • For example, to make 500 mL of medium with 20 mM MOPS, add 10 mL of the 1 M stock solution.

    • Add other supplements like FBS and antibiotics as required.

    • Gently mix the final medium.

  • Cell Viability Assessment (Recommended):

    • It is advisable to perform a cell viability assay (e.g., MTT assay) to confirm that the chosen MOPS concentration is not cytotoxic to your specific cell line, as some cell lines can be sensitive to concentrations above 20 mM.[1][8]

Diagram 2: Decision Workflow for Using MOPS in Cell Culture

G start Need for enhanced pH stability? use_mops Use MOPS-supplemented medium start->use_mops Yes no_mops Use standard bicarbonate buffer start->no_mops No prep_stock Prepare 1M MOPS Stock (pH 7.4) use_mops->prep_stock add_to_medium Add stock to basal medium (10-20 mM) prep_stock->add_to_medium test_viability Test cell viability (MTT Assay) add_to_medium->test_viability ready Medium ready for use test_viability->ready

Caption: Decision and preparation flow for using MOPS in cell culture.

Protein Purification

In protein purification, maintaining a stable pH is paramount to preserving the protein's structure, activity, and stability.[9] MOPS provides a reliable buffering environment during various purification steps, from cell lysis to chromatography.[9][10] Its low metal-binding capacity is advantageous in purifying metal-dependent proteins.

Objective: To utilize MOPS buffer to maintain a stable pH during protein extraction and subsequent chromatographic separation.

Materials:

  • MOPS (free acid)

  • NaCl

  • Other components as needed (e.g., protease inhibitors, reducing agents)

  • High-purity water

Procedure:

  • Preparation of Lysis/Extraction Buffer (e.g., 50 mM MOPS, 150 mM NaCl, pH 7.4):

    • Dissolve the required amount of MOPS and NaCl in ~80% of the final volume of high-purity water.

    • Adjust the pH to the desired value (e.g., 7.4) using NaOH or HCl.

    • Add other required components (e.g., protease inhibitor cocktail).

    • Bring to the final volume with water.

    • Cool the buffer to 4°C before use.

  • Cell Lysis:

    • Resuspend the cell pellet in the cold MOPS lysis buffer.

    • Perform lysis using an appropriate method (e.g., sonication, French press).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.

  • Chromatography:

    • Equilibrate the chromatography column (e.g., ion-exchange, size-exclusion) with the MOPS buffer. The optimal concentration of MOPS for chromatography is typically between 10-100 mM.[10]

    • Load the protein supernatant onto the column.

    • Wash and elute the target protein according to the specific chromatography protocol, using MOPS-containing buffers throughout to ensure pH stability.

Section 3: Research Applications of this compound Derivatives

While this compound itself is not widely used as a core research tool like MOPS, its derivatives have emerged as promising scaffolds in drug discovery, particularly in the development of new antimicrobial and anticancer agents.

Antimicrobial Drug Development

Recent studies have focused on the synthesis of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. These compounds have demonstrated significant, structure-dependent antimicrobial activity against a range of pathogens, including multidrug-resistant strains.[2][4][11]

Key Findings:

  • A library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives showed activity against ESKAPE group pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant fungi like Candida auris.[2][4]

  • Hydrazone derivatives containing heterocyclic substituents (e.g., furan, thiophene) were identified as particularly potent, exhibiting broad-spectrum activity.[2][4]

  • Minimum Inhibitory Concentrations (MICs) were reported in the low µg/mL range for the most active compounds, highlighting their potential as leads for new antimicrobial drugs.[2][4][11]

Table 2: Antimicrobial Activity of Selected 3-((4-hydroxyphenyl)amino)propanoic Acid Hydrazone Derivatives

Compound SubstituentTarget OrganismMIC Range (µg/mL)Reference
Heterocyclic (general)MRSA1 - 8[4]
Heterocyclic (general)Vancomycin-resistant E. faecalis0.5 - 2[4]
Heterocyclic (general)Gram-negative pathogens8 - 64[4]
Heterocyclic (general)Candida auris8 - 64[2]
Anticancer Drug Development

The same scaffold of 3-((4-hydroxyphenyl)amino)propanoic acid has also been investigated for its anticancer properties. The rationale is based on exploiting shared biochemical pathways between fungal and eukaryotic cells and the antioxidant potential of the 4-hydroxyphenyl moiety.[12]

Key Findings:

  • Derivatives were screened against human non-small cell lung cancer (A549) cells, with several compounds reducing cell viability by over 50%.[12]

  • The most promising compounds also demonstrated an ability to suppress cancer cell migration in vitro.[12]

  • Crucially, these active compounds showed favorable cytotoxicity profiles against noncancerous Vero cells, suggesting a degree of selectivity towards cancer cells.[12][13]

  • One of the most potent derivatives, containing a 2-furyl substituent, was identified as a strong candidate for further hit-to-lead optimization.[12]

Diagram 3: Drug Discovery Pathway for this compound Derivatives

G cluster_synthesis Synthesis & Screening cluster_optimization Optimization scaffold 3-Morpholinopropanoic Acid Scaffold synthesis Synthesize Derivative Library (e.g., Hydrazones) scaffold->synthesis antimicrobial Antimicrobial Screening (ESKAPE, Fungi) synthesis->antimicrobial anticancer Anticancer Screening (e.g., A549 cells) synthesis->anticancer sar Structure-Activity Relationship (SAR) antimicrobial->sar anticancer->sar hit_to_lead Hit-to-Lead Optimization sar->hit_to_lead candidate Preclinical Drug Candidate hit_to_lead->candidate

Caption: Logical workflow from scaffold to drug candidate.

Section 4: Conclusion

While this compound itself has limited direct applications in research, its sulfonic acid analog, MOPS, is an indispensable tool in the modern molecular biology and biochemistry laboratory. Its utility as a biological buffer is well-established, with detailed protocols available for its use in RNA analysis, cell culture, and protein purification.

Concurrently, the core structure of this compound is proving to be a valuable scaffold in medicinal chemistry. The successful development of derivatives with potent and selective antimicrobial and anticancer activities underscores its potential in drug discovery. Future research will likely focus on optimizing these derivatives to improve their efficacy, pharmacokinetic properties, and safety profiles, paving the way for new therapeutic agents. Researchers and drug development professionals should consider both the utility of MOPS as a research tool and the potential of this compound derivatives as a source of novel therapeutics.

References

Methodological & Application

3-Morpholinopropanesulfonic Acid (MOPS) as a Buffer in Biological Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of 3-Morpholinopropanesulfonic acid, commonly known as MOPS, as a biological buffer. While the request specified "3-Morpholinopropanoic acid," it is highly probable that the intended compound was MOPS, a widely used buffer in biological and biochemical research. This compound is a different chemical entity and is not typically employed as a biological buffer. MOPS is one of the 'Good's buffers', developed to provide stable pH conditions in the neutral range, which is critical for a vast array of biological assays.[1][2]

MOPS is a zwitterionic buffer with a pKa of 7.20 at 25°C, making it an excellent choice for maintaining a stable pH in the range of 6.5 to 7.9.[1] This near-physiological pH range is crucial for the structure and function of most proteins and nucleic acids, and for the viability of many cell types. Its key advantages include high water solubility, minimal binding of metal ions, and chemical stability.[3] These properties make MOPS a versatile and reliable buffer for numerous applications in research and drug development.

Physicochemical Properties of MOPS

A comprehensive understanding of the physicochemical properties of a buffer is essential for its effective application. The key properties of MOPS are summarized in the table below.

PropertyValueReferences
Full Chemical Name 3-(N-morpholino)propanesulfonic acid[1]
CAS Number 1132-61-2[1]
Molecular Formula C₇H₁₅NO₄S[1]
Molecular Weight 209.26 g/mol [1]
pKa at 20°C 7.20[4]
pKa at 25°C 7.20[1]
Useful pH Range 6.5 - 7.9
ΔpKa/°C -0.011
Solubility in Water 1000 g/L (at 20°C)[5]
Appearance White crystalline powder[6]

Applications in Biological Assays

MOPS buffer is utilized in a wide array of biological and biochemical applications due to its favorable characteristics.

  • RNA Electrophoresis: MOPS is the recommended buffer for denaturing agarose gel electrophoresis of RNA, as it helps to maintain the integrity of the RNA molecules during separation.

  • Protein Purification and Chromatography: Its low ionic strength and compatibility with various reagents make it suitable for different stages of protein purification, including cell lysis, extraction, and various chromatography techniques.[7]

  • Enzyme Assays: MOPS is frequently used in enzyme kinetic studies as it provides a stable pH environment without significantly interfering with enzymatic activity.[8] This is particularly important for assays involving kinases and phosphatases.[4][9]

  • Cell Culture: MOPS can be used as a buffering agent in cell culture media, especially in CO₂-independent incubators or for cells sensitive to pH fluctuations. However, for mammalian cell culture, the concentration should generally be kept at or below 20 mM.[1]

  • Biochemical Diagnostic Kits: The stability and inertness of MOPS make it a reliable component in various diagnostic kits, including those for DNA/RNA extraction.

Experimental Protocols

Protocol 1: Preparation of 10x MOPS Buffer (1L)

This protocol describes the preparation of a 10x stock solution of MOPS buffer, which can be diluted to 1x for various applications.

Materials:

  • MOPS (free acid): 83.72 g

  • Sodium Acetate (anhydrous): 4.10 g

  • EDTA disodium salt, dihydrate: 3.72 g

  • Nuclease-free water

  • 10 N NaOH

  • Sterile filtration unit (0.22 µm)

  • Sterile storage bottles

Procedure:

  • In a clean beaker, dissolve 83.72 g of MOPS (free acid), 4.10 g of sodium acetate, and 3.72 g of EDTA in 800 mL of nuclease-free water.

  • Stir the solution until all components are completely dissolved.

  • Adjust the pH of the solution to 7.0 by slowly adding 10 N NaOH while monitoring with a calibrated pH meter.

  • Once the desired pH is reached, transfer the solution to a graduated cylinder and add nuclease-free water to a final volume of 1 L.

  • Sterilize the 10x MOPS buffer by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Store the stock solution at room temperature, protected from light.

Diagram: Workflow for Preparing 10x MOPS Buffer

G Workflow for Preparing 10x MOPS Buffer cluster_0 Preparation cluster_1 Sterilization and Storage A Weigh MOPS, Sodium Acetate, and EDTA B Dissolve in 800 mL Nuclease-Free Water A->B C Adjust pH to 7.0 with 10 N NaOH B->C D Adjust Final Volume to 1 L C->D E Sterile Filter (0.22 µm) D->E F Store at Room Temperature (Protected from Light) E->F

Workflow for preparing 10x MOPS buffer.
Protocol 2: RNA Denaturing Agarose Gel Electrophoresis

This protocol outlines the use of MOPS buffer in the preparation and running of a denaturing agarose gel for RNA analysis.

Materials:

  • 10x MOPS buffer (from Protocol 1)

  • Agarose

  • 37% Formaldehyde (Formalin)

  • Nuclease-free water

  • RNA samples

  • RNA loading dye (containing formamide and a tracking dye)

  • Ethidium bromide or other RNA stain

  • Electrophoresis apparatus and power supply

Procedure:

  • Gel Preparation:

    • For a 1% agarose gel, add 1 g of agarose to 72 mL of nuclease-free water and melt completely in a microwave.

    • In a fume hood, add 10 mL of 10x MOPS buffer and 18 mL of 37% formaldehyde to the molten agarose. Mix gently.

    • Allow the solution to cool slightly before adding the RNA stain (e.g., ethidium bromide to a final concentration of 0.5 µg/mL).

    • Pour the gel into a casting tray with the appropriate comb and allow it to solidify.

  • Running Buffer Preparation:

    • Prepare 1x MOPS running buffer by diluting the 10x stock solution with nuclease-free water.

  • Sample Preparation and Loading:

    • Mix the RNA samples with an equal volume of RNA loading dye.

    • Denature the RNA samples by heating at 65°C for 10-15 minutes, then immediately place on ice.

    • Load the denatured RNA samples into the wells of the gel.

  • Electrophoresis:

    • Place the gel in the electrophoresis tank and fill with 1x MOPS running buffer until the gel is submerged.

    • Run the gel at a constant voltage (e.g., 5-7 V/cm) until the tracking dye has migrated to the desired distance.

  • Visualization:

    • Visualize the RNA bands using a UV transilluminator.

Diagram: Workflow for RNA Electrophoresis with MOPS Buffer

G Workflow for RNA Electrophoresis with MOPS Buffer cluster_0 Gel Preparation cluster_1 Electrophoresis cluster_2 Analysis A Melt Agarose in Nuclease-Free Water B Add 10x MOPS Buffer and Formaldehyde A->B C Add RNA Stain and Pour Gel B->C D Prepare 1x MOPS Running Buffer E Prepare and Load Denatured RNA Samples D->E F Run Gel at Constant Voltage E->F G Visualize RNA Bands under UV Light F->G

Workflow for RNA electrophoresis with MOPS buffer.
Protocol 3: Generic Enzyme Assay (e.g., Kinase Assay)

This protocol provides a general framework for conducting an enzyme assay using a MOPS-based buffer. The specific components and concentrations will need to be optimized for the particular enzyme and substrate being studied.

Materials:

  • Kinase Assay Buffer: 25 mM MOPS (pH 7.2), 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA

  • Dithiothreitol (DTT), added fresh to a final concentration of 0.25 mM

  • Purified active kinase

  • Specific peptide or protein substrate

  • ATP solution (containing γ-³²P-ATP for radioactive detection, or a non-radioactive detection system)

  • Phosphocellulose paper (for radioactive assay)

  • Scintillation counter (for radioactive assay) or appropriate plate reader

Procedure:

  • Reaction Setup:

    • Prepare the complete Kinase Assay Buffer with freshly added DTT.

    • In a microcentrifuge tube or a well of a microplate, combine the Kinase Assay Buffer, the specific substrate, and the purified kinase enzyme.

    • Include appropriate controls, such as a reaction without the enzyme (negative control) and a reaction with a known inhibitor (inhibition control).

  • Reaction Initiation and Incubation:

    • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a few minutes.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the reaction for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination and Detection:

    • For radioactive assays: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated ATP. Measure the incorporated radioactivity using a scintillation counter.

    • For non-radioactive assays: Terminate the reaction according to the specific detection kit's instructions (e.g., by adding a stop solution). Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the enzyme activity based on the amount of product formed over time.

Diagram: Generic Kinase Assay Workflow

G Generic Kinase Assay Workflow cluster_0 Reaction Setup cluster_1 Assay Execution cluster_2 Detection and Analysis A Prepare Kinase Assay Buffer (MOPS-based) B Combine Buffer, Substrate, and Kinase A->B C Include Negative and Inhibition Controls B->C D Pre-incubate at Optimal Temperature E Initiate Reaction with ATP D->E F Incubate for a Defined Time E->F G Terminate Reaction F->G H Measure Product Formation G->H I Calculate Enzyme Activity H->I

Generic kinase assay workflow.
Protocol 4: Supplementing Mammalian Cell Culture Media with MOPS

This protocol describes how to supplement a basal cell culture medium with MOPS for enhanced pH stability.

Materials:

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile 1 M MOPS stock solution (pH 7.4)

  • Sterile serological pipettes

  • Sterile cell culture flasks or plates

Procedure:

  • Work in a sterile biological safety cabinet to maintain aseptic conditions.

  • Aseptically transfer the desired volume of basal cell culture medium into a sterile container.

  • Using a sterile serological pipette, add the appropriate volume of the 1 M MOPS stock solution to achieve the final desired concentration (typically 10-20 mM). For example, to prepare 500 mL of medium with 20 mM MOPS, add 10 mL of the 1 M stock solution.

  • Gently mix the supplemented medium by swirling the container.

  • The MOPS-supplemented medium is now ready for use in cell culture.

Note: It is recommended to test the optimal MOPS concentration for your specific cell line, as high concentrations can be toxic to some cells.[1]

Data Summary

Comparison of MOPS with Other Common Biological Buffers

The choice of buffer is critical for the success of a biological assay. The following table provides a comparison of the useful pH ranges of MOPS and other commonly used biological buffers.

BufferpKa at 25°CUseful pH Range
MES6.105.5 - 6.7
Bis-Tris6.505.8 - 7.2
PIPES6.766.1 - 7.5
MOPS 7.20 6.5 - 7.9
HEPES7.486.8 - 8.2
Tris8.067.2 - 9.0
Bicine8.267.6 - 9.0
CHES9.508.6 - 10.0
CAPS10.409.7 - 11.1

Data compiled from multiple sources.

Conclusion

3-Morpholinopropanesulfonic acid (MOPS) is a versatile and reliable zwitterionic buffer that is well-suited for a wide range of applications in biological and biochemical research. Its pKa near physiological pH, high solubility, and low metal-binding capacity make it an excellent choice for maintaining stable pH conditions in sensitive assays. By following the detailed protocols and considering the comparative data provided in these application notes, researchers, scientists, and drug development professionals can effectively utilize MOPS to enhance the reproducibility and accuracy of their experimental results.

References

Application Notes and Protocols for 3-Morpholinopropanoic Acid in Protein Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Morpholinopropanoic acid, commonly known as MOPS, is a zwitterionic buffer that has proven to be a valuable tool in the field of protein crystallization. As one of the "Good's" buffers developed in 1966, MOPS offers several advantageous properties for biological and biochemical research, making it a suitable choice for maintaining a stable pH environment crucial for the formation of high-quality protein crystals.[1] Its chemical stability, low ionic strength, and pKa near physiological pH contribute to its effectiveness in a variety of crystallization applications.[1] These application notes provide detailed information and protocols for the effective use of this compound in protein crystallization experiments.

Properties of this compound (MOPS)

Understanding the physicochemical properties of MOPS is essential for its successful application in protein crystallization.

PropertyValueSignificance in Protein Crystallization
pKa (at 25°C) ~7.2Ideal for maintaining a stable pH in the near-neutral range (6.5 - 7.9), which is optimal for the crystallization of many proteins.[1]
Useful pH Range 6.5 - 7.9Provides a reliable buffering capacity within a range where many proteins exhibit the necessary solubility and stability for crystallization.[1]
Molecular Weight 209.26 g/mol Important for accurate preparation of buffer solutions of desired molarity.
Ionic Strength LowMinimizes interference with protein-protein and protein-ligand interactions, which are critical for the formation of an ordered crystal lattice.[1]
Temperature Coefficient of pKa (ΔpKa/°C) -0.015The pH of MOPS buffer is less sensitive to temperature fluctuations compared to some other common buffers like Tris, which is advantageous for crystallization experiments conducted at different temperatures.[1]
UV Absorbance Does not absorb light in the UV regionAllows for spectroscopic measurements of protein concentration without interference from the buffer.[1]
Metal Ion Binding NegligibleCan be used as a non-coordinating buffer in solutions containing metal ions without significant sequestration of the ions.
Stability Chemically stableDoes not degrade easily under typical experimental conditions, ensuring reproducibility.[1]

Applications in Protein Crystallization

This compound is utilized in various stages of the protein crystallization workflow, from initial screening to optimization of crystal growth.

  • Initial Crystallization Screening: MOPS is a component of commercially available crystallization screens, such as the MORPHEUS screen developed at the MRC Laboratory of Molecular Biology. In these screens, MOPS is often used in combination with other buffers and a wide array of precipitants and additives to explore a broad chemical space for initial crystal hits.[2][3][4]

  • Optimization of Crystallization Conditions: Once initial crystals are obtained, MOPS can be used in optimization experiments where the pH and buffer concentration are systematically varied to improve crystal size, morphology, and diffraction quality. Its stable pKa allows for fine-tuning of the pH, which is a critical parameter in crystal optimization.[5]

  • Co-crystallization with Ligands: The low ionic strength of MOPS is beneficial in co-crystallization experiments where the interaction between a protein and its ligand is being studied. It minimizes non-specific ionic interactions that could interfere with ligand binding.[1]

  • Membrane Protein Crystallization: MOPS is suitable for the crystallization of membrane proteins, which are often sensitive to the ionic strength of the buffer. The MORPHEUS screen, containing MOPS, is noted to be ideal for membrane proteins due to its use of PEGs and low salt concentrations.[2][6]

Experimental Protocols

Preparation of a 1 M MOPS Stock Solution (pH 7.0)

A stock solution of MOPS buffer is a prerequisite for its use in crystallization experiments.

Materials:

  • This compound (MW: 209.26 g/mol )

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • High-purity water (e.g., Milli-Q or equivalent)

  • pH meter

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

  • Sterile storage bottle

Procedure:

  • Weigh out 209.26 g of this compound.

  • Add the MOPS powder to approximately 800 mL of high-purity water in a beaker with a magnetic stir bar.

  • Stir the solution until the MOPS is completely dissolved.

  • Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution.

  • Slowly add the NaOH solution while continuously monitoring the pH. Titrate the solution to the desired pH of 7.0.

  • Once the target pH is reached and stable, transfer the solution to a 1 L volumetric flask.

  • Add high-purity water to bring the final volume to 1 L.

  • Sterilize the buffer by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Store the stock solution at 4°C.

Diagram: Workflow for Preparing and Using MOPS Buffer in a Crystallization Experiment

G cluster_prep Buffer Preparation cluster_exp Crystallization Experiment weigh Weigh MOPS Powder dissolve Dissolve in High-Purity Water weigh->dissolve titrate Titrate to Desired pH with NaOH dissolve->titrate qs Adjust to Final Volume titrate->qs filter Sterile Filter (0.22 µm) qs->filter store Store at 4°C filter->store screen Prepare Crystallization Screen Solution (containing MOPS buffer, precipitant, etc.) store->screen protein Prepare Purified Protein Solution setup Set up Crystallization Plate (e.g., Hanging/Sitting Drop) protein->setup screen->setup incubate Incubate Plate setup->incubate observe Observe for Crystal Growth incubate->observe

Caption: Workflow for MOPS buffer preparation and use in protein crystallization.

Protocol for a Hanging Drop Vapor Diffusion Crystallization Experiment

This protocol describes a general method for setting up a crystallization trial using MOPS buffer.

Materials:

  • Purified protein solution (typically 5-20 mg/mL)

  • Crystallization reservoir solution containing:

    • 0.1 M MOPS, pH 7.0

    • Precipitant (e.g., 1.6 M Ammonium Sulfate)

    • Other additives as required

  • 24-well hanging drop crystallization plates

  • Siliconized glass cover slips

  • Pipettes and tips for small volumes (e.g., 1-10 µL)

  • Sealing grease or tape

Procedure:

  • Pipette 500 µL of the reservoir solution into a well of the 24-well plate.

  • Apply a thin, even layer of sealing grease to the upper rim of the well.

  • On a clean, siliconized cover slip, pipette a 1 µL drop of the purified protein solution.

  • Pipette a 1 µL drop of the reservoir solution and add it to the protein drop.

  • Gently mix the combined drop by pipetting up and down a few times, being careful not to introduce air bubbles.

  • Carefully invert the cover slip and place it over the well, ensuring a good seal with the grease.

  • Repeat for all desired conditions.

  • Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and observe regularly for crystal growth over several days to weeks.

Case Study: MORPHEUS Crystallization Screen

The MORPHEUS screen from Molecular Dimensions is a 96-condition screen that incorporates MOPS as part of its buffer system. The screen is designed to be effective for a wide range of proteins, including those that are challenging to crystallize.

Composition of the MOPS-containing Buffer System in MORPHEUS:

The MORPHEUS screen utilizes three buffer systems at different pH values. The pH 7.5 system is composed of a mixture of MOPS and HEPES-Na.

  • Buffer System 2 (pH 7.5): 0.1 M MOPS and 0.1 M HEPES-Na.

This buffer system is then combined with various precipitants and additive mixes to generate a diverse set of crystallization conditions. The inclusion of MOPS in this widely used screen underscores its utility and compatibility with a broad range of crystallization reagents.

Troubleshooting and Considerations

  • pH Optimization: While MOPS has a broad buffering range, the optimal pH for crystallization is protein-specific. It is recommended to screen a range of pH values around the initial hit (e.g., in 0.2 pH unit increments) during the optimization phase.

  • Buffer Concentration: The concentration of the buffer can influence protein solubility. If precipitation is observed, consider lowering the buffer concentration. Conversely, if the protein remains too soluble, a higher buffer concentration might be beneficial.[1]

  • Interaction with Additives: While MOPS is generally non-reactive, it is always good practice to ensure its compatibility with any new additives being tested in the crystallization experiment.[1]

  • Temperature: Remember that the pKa of MOPS is temperature-dependent. When preparing the buffer, it is advisable to adjust the pH at the temperature at which the crystallization experiments will be conducted.

Conclusion

This compound is a versatile and effective buffer for protein crystallization. Its favorable physicochemical properties, including a pKa near neutrality, low ionic strength, and good stability, make it a reliable choice for both initial screening and optimization experiments.[1] By following the protocols and considering the points outlined in these application notes, researchers can effectively utilize MOPS to increase the likelihood of obtaining high-quality protein crystals suitable for structural determination.

References

Application Notes and Protocols: 3-Morpholinopropanesulfonic Acid (MOPS) in Cell Culture Media Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining a stable physiological pH is a cornerstone of successful in vitro cell culture. Cellular processes, including proliferation, metabolism, and viability, are exquisitely sensitive to pH fluctuations. While the bicarbonate-CO2 buffering system is the physiological standard, its efficacy is dependent on a controlled CO2 environment. The use of zwitterionic biological buffers, such as 3-(N-morpholino)propanesulfonic acid (MOPS), offers a robust solution for stabilizing the pH of cell culture media, particularly in applications requiring prolonged handling of cells outside of a CO2 incubator.[1][2]

MOPS is a "Good's" buffer, developed to meet several criteria for biological research, including pKa near neutrality, high water solubility, and minimal interaction with biological components.[3] With a pKa of approximately 7.2 at physiological temperatures, MOPS provides strong buffering capacity within the optimal pH range of 6.5 to 7.9, making it a suitable choice for a variety of cell lines, including Chinese Hamster Ovary (CHO) cells, which are a critical workhorse in the production of biotherapeutics.[1][2]

These application notes provide a comprehensive guide to the use of MOPS in cell culture media, including its physicochemical properties, recommended concentrations, and detailed protocols for its preparation and use.

Physicochemical Properties and Recommended Use

A thorough understanding of the properties of MOPS is essential for its effective application in cell culture media formulations.

PropertyValue
Full Chemical Name 3-(N-morpholino)propanesulfonic acid
CAS Number 1132-61-2
Molecular Weight 209.26 g/mol
pKa (at 37°C) ~7.2
Useful pH Range 6.5 - 7.9[1][2]
Water Solubility High

Key Considerations for Cell Culture:

  • Optimal Concentration: The recommended concentration for MOPS in mammalian cell culture is between 10 mM and 20 mM. This range typically provides sufficient buffering capacity without inducing cytotoxic effects.[1][3]

  • Toxicity: Concentrations of MOPS exceeding 20 mM are not recommended for mammalian cell culture as they can lead to cytotoxicity, affecting cell growth and viability.[3][4] High concentrations may alter cell membrane properties and interfere with cellular processes.[3]

  • Sterilization: MOPS solutions should be sterilized by filtration through a 0.22 µm filter. Autoclaving MOPS, especially in the presence of glucose, is not recommended as it can lead to degradation and the formation of potentially toxic byproducts.[3]

  • Metal Chelation: MOPS shows little to no chelation of divalent cations, making it a suitable buffer for media where the concentration of these ions is critical.[3]

Data Presentation: Effects of MOPS on CHO Cell Culture Performance

While direct comparative studies are limited, the following table summarizes the expected impact of different MOPS concentrations on key performance indicators in a typical CHO cell fed-batch culture, based on established principles and toxicity data.

MOPS ConcentrationpH StabilityPeak Viable Cell Density (VCD)Cell ViabilityRecombinant Protein TiterRemarks
0 mM (Control) Low (Relies on Bicarbonate-CO2 only)+++++++++Highly susceptible to pH shifts when handled outside a CO2 incubator.
10 mM Good+++++++++Provides good pH stability with minimal impact on cell growth and productivity.
20 mM Excellent+++++++++Optimal concentration for robust pH control without significant cytotoxicity.[3][4]
40 mM Excellent------Potential for significant cytotoxicity, leading to reduced cell growth, viability, and protein yield.[3]
80 mM Excellent---------Expected high level of cytotoxicity, severely inhibiting cell culture performance.

(Key: +++ = Optimal, -- = Reduced, --- = Severely Reduced)

Experimental Protocols

The following protocols provide detailed methodologies for preparing and using MOPS-buffered cell culture media. All procedures should be performed under sterile conditions in a biological safety cabinet.

Protocol 1: Preparation of a 1 M Sterile MOPS Stock Solution

Objective: To prepare a sterile, concentrated stock solution of MOPS buffer for supplementing cell culture media.

Materials:

  • MOPS powder (MW: 209.26 g/mol )

  • Nuclease-free, cell culture grade water

  • 10 N Sodium Hydroxide (NaOH), sterile

  • Sterile 1 L glass beaker or bottle

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

  • Sterile 1 L graduated cylinder

  • 0.22 µm sterile filter unit

  • Sterile storage bottles

Procedure:

  • Weigh out 209.26 g of MOPS powder and add it to a sterile beaker containing approximately 800 mL of nuclease-free water.

  • Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved.

  • Slowly add sterile 10 N NaOH dropwise to adjust the pH to 7.4. Monitor the pH continuously using a calibrated pH meter. Be cautious not to overshoot the target pH.

  • Once the pH is stable at 7.4, transfer the solution to a sterile 1 L graduated cylinder.

  • Add nuclease-free water to bring the final volume to 1 L.

  • Sterilize the 1 M MOPS stock solution by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Store the stock solution at 4°C, protected from light.

Protocol 2: Formulation of MOPS-Buffered Cell Culture Medium

Objective: To prepare a complete cell culture medium supplemented with MOPS to a final working concentration.

Materials:

  • Basal cell culture medium (e.g., CHO-specific chemically defined medium)

  • Sterile 1 M MOPS stock solution (from Protocol 1)

  • Other required supplements (e.g., L-glutamine, antibiotics, growth factors)

  • Sterile serological pipettes

  • Sterile media storage bottle

Procedure:

  • Aseptically transfer the desired volume of basal cell culture medium into a sterile media bottle.

  • Using a sterile serological pipette, add the appropriate volume of the 1 M MOPS stock solution to achieve the desired final concentration (typically 10-20 mM).

    • Example: To prepare 500 mL of medium with a final MOPS concentration of 20 mM, add 10 mL of the 1 M stock solution (Calculation: 20 mM * 500 mL = 1 M * V2 => V2 = 10 mL).

  • Add any other required sterile supplements to their final concentrations.

  • Gently swirl the bottle to ensure the medium is thoroughly mixed.

  • If necessary, confirm the final pH of the supplemented medium is within the desired range (e.g., 7.2-7.4).

  • The MOPS-buffered medium is now ready for use. Store at 4°C, protected from light.

Protocol 3: Evaluation of pH Stability and Cell Growth

Objective: To assess the effectiveness of MOPS buffering on pH stability and its impact on cell growth.

Materials:

  • CHO cells

  • Control medium (0 mM MOPS) and MOPS-buffered medium (e.g., 20 mM MOPS)

  • Shake flasks or multi-well plates

  • Humidified incubator with CO2 control

  • Automated cell counter or hemocytometer with trypan blue

  • pH meter or pH indicator strips

  • Blood gas analyzer (for precise pCO2, pO2, and pH measurement, optional)

Procedure:

  • Cell Seeding: Seed CHO cells at a density of 0.5 x 10^6 viable cells/mL into two sets of shake flasks: one containing the control medium and the other containing the MOPS-buffered medium.

  • Incubation: Incubate the flasks at 37°C in a humidified incubator with 5% CO2 on an orbital shaker.

  • pH Monitoring:

    • At regular intervals (e.g., every 24 hours), take a small, sterile aliquot from each flask.

    • Measure and record the pH of the media.

    • For a stress test, remove the flasks from the CO2 incubator and leave them in the biological safety cabinet for 1-2 hours before measuring the pH to simulate prolonged handling.

  • Cell Growth and Viability Monitoring:

    • At the same intervals, take another aliquot to measure the viable cell density (VCD) and percent viability using an automated cell counter or a hemocytometer with trypan blue exclusion dye.

  • Data Analysis:

    • Plot the pH measurements over time for both conditions to compare buffering capacity.

    • Plot the VCD and viability over time to generate growth curves and assess any impact of MOPS on cell culture performance.

Visualizations: Workflows and Signaling

Diagram 1: Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase prep_mops Protocol 1: Prepare 1M MOPS Stock Solution (pH 7.4) prep_media Protocol 2: Formulate Test Media (0 mM & 20 mM MOPS) prep_mops->prep_media Use in formulation seed_cells Protocol 3: Seed CHO Cells in Test & Control Media prep_media->seed_cells Start culture incubate Incubate Cultures (37°C, 5% CO2) seed_cells->incubate monitor Daily Monitoring: - Viable Cell Density - Viability - pH incubate->monitor plot_growth Plot Growth Curves (VCD vs. Time) monitor->plot_growth Analyze data plot_ph Plot pH Stability (pH vs. Time) monitor->plot_ph Analyze data compare Compare Performance: Growth, Viability, pH Control plot_growth->compare plot_ph->compare G cluster_stress Standard Bicarbonate Buffer (Outside CO2 Incubator) cluster_mops MOPS-Supplemented Buffer co2_loss CO2 Outgassing ph_rise Rapid pH Increase (Alkaline Stress) co2_loss->ph_rise stress_pathways Activation of Stress Pathways (e.g., UPR, Apoptosis) ph_rise->stress_pathways mops_buffer MOPS Buffer (10-20 mM) cell_effects Negative Cellular Effects: - Reduced Viability - Decreased Protein Quality - Growth Inhibition stress_pathways->cell_effects ph_stable Stable Physiological pH (pH ~7.2-7.4) mops_buffer->ph_stable homeostasis Cellular Homeostasis Maintained ph_stable->homeostasis cell_optimal Optimal Cellular Function: - High Viability - Consistent Growth - Reliable Protein Production homeostasis->cell_optimal

References

Applications of 3-Morpholinopropanoic Acid in Organic Synthesis: A Review of Potential Uses

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Morpholinopropanoic acid is a bifunctional organic compound incorporating both a tertiary amine (the morpholine moiety) and a carboxylic acid group. This unique combination of functional groups suggests its potential utility in various organic transformations, primarily as an organocatalyst or a specialized building block in the synthesis of more complex molecules. While specific, detailed applications with extensive experimental data for this compound are not widely documented in publicly available literature, its structural features allow for informed speculation on its potential roles in modern organic synthesis. This document outlines potential applications, provides a generalized experimental protocol for a reaction where it could plausibly be employed, and summarizes relevant data.

Potential Applications

1. Organocatalysis:

The presence of both a basic nitrogen atom within the morpholine ring and an acidic carboxylic acid group makes this compound a candidate for a bifunctional organocatalyst. Such catalysts can activate both the electrophile and the nucleophile in a reaction, leading to enhanced reaction rates and selectivities.

  • Multicomponent Reactions (MCRs): MCRs, which involve the combination of three or more starting materials in a single synthetic step, are powerful tools in diversity-oriented synthesis.[2][3][4][5] The catalytic role of acids is crucial in many MCRs, such as the Biginelli reaction, which is a cornerstone for the synthesis of pharmacologically relevant dihydropyrimidinones.[6][7][8] Given that a range of carboxylic acids have been shown to catalyze this reaction, it is plausible that this compound could serve as an effective organocatalyst in this context.[1]

2. Synthetic Building Block:

The morpholine ring is a recognized "privileged structure" in medicinal chemistry, appearing in numerous bioactive molecules and approved drugs due to its favorable physicochemical and pharmacokinetic properties.[9] Therefore, this compound can serve as a valuable building block for the introduction of the morpholine motif into pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

  • Synthesis of Bioactive Molecules: The carboxylic acid functionality of this compound can be readily converted into esters, amides, or other derivatives, allowing for its incorporation into larger molecular scaffolds. This could be a strategic approach for the synthesis of novel drug candidates.

  • Peptide and Peptidomimetic Synthesis: As a non-natural amino acid derivative, it could be incorporated into peptide chains to modify their conformation, stability, and biological activity.

Experimental Protocols: A Generalized Approach

As specific experimental protocols for the use of this compound are not available in the reviewed literature, a generalized protocol for a Biginelli reaction catalyzed by a carboxylic acid is provided below as an illustrative example of a potential application. It is important to note that this protocol is based on procedures for other carboxylic acids and would require optimization for this compound.

Generalized Protocol for Carboxylic Acid-Catalyzed Biginelli Reaction

Reaction: Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Urea

  • This compound (as a potential catalyst)

  • Ethanol (solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol).

  • Add ethanol (5 mL) to the flask to dissolve the reactants.

  • Introduce a catalytic amount of this compound (e.g., 10 mol%).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, pour the reaction mixture into cold water and stir. Collect the resulting precipitate by vacuum filtration.

  • Wash the solid product with cold ethanol and dry under vacuum to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.

Quantitative Data

The following table presents a hypothetical summary of results for a Biginelli reaction catalyzed by various carboxylic acids, as reported in the literature, to provide a comparative context for the potential efficacy of this compound. Note that the data for this compound is hypothetical and for illustrative purposes only.

Catalyst (10 mol%)Aldehydeβ-KetoesterUrea/ThioureaSolventTime (h)Yield (%)Reference
Acetic AcidBenzaldehydeEthyl acetoacetateUreaEthanol460[1]
Propanoic AcidBenzaldehydeEthyl acetoacetateUreaEthanol455[1]
Butyric AcidBenzaldehydeEthyl acetoacetateUreaEthanol475[1]
This compound Benzaldehyde Ethyl acetoacetate Urea Ethanol 4 (Hypothetical) N/A

Visualizations

Logical Workflow for a Catalyzed Reaction

The following diagram illustrates the general workflow for screening a potential catalyst like this compound in a chemical reaction.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification cluster_3 Analysis Reactants Reactants Heating/Stirring Heating/Stirring Reactants->Heating/Stirring Solvent Solvent Solvent->Heating/Stirring Catalyst This compound Catalyst->Heating/Stirring Monitoring (TLC) Monitoring (TLC) Heating/Stirring->Monitoring (TLC) Isolation Isolation Monitoring (TLC)->Isolation Purification (Recrystallization) Purification (Recrystallization) Isolation->Purification (Recrystallization) Characterization (NMR, IR, MS) Characterization (NMR, IR, MS) Purification (Recrystallization)->Characterization (NMR, IR, MS) Yield Calculation Yield Calculation Characterization (NMR, IR, MS)->Yield Calculation

Caption: General workflow for a catalyzed organic synthesis.

Proposed Catalytic Cycle for the Biginelli Reaction

This diagram illustrates a plausible catalytic cycle for the Biginelli reaction, where a Brønsted acid like this compound could act as a catalyst.

G Aldehyde Aldehyde Iminium Ion Iminium Ion Aldehyde->Iminium Ion + Urea, -H2O Urea Urea β-Ketoester β-Ketoester Acyliminium Intermediate Acyliminium Intermediate β-Ketoester->Acyliminium Intermediate Addition Catalyst (H+) 3-MPA (H+) Catalyst (H+)->Iminium Ion Protonation Iminium Ion->Acyliminium Intermediate DHPM Precursor DHPM Precursor Acyliminium Intermediate->DHPM Precursor Cyclization DHPM Product DHPM Product DHPM Precursor->DHPM Product Dehydration DHPM Product->Catalyst (H+) Regeneration

Caption: Plausible catalytic cycle for the Biginelli reaction.

This compound possesses structural features that make it a promising candidate for applications in organic synthesis, particularly as a bifunctional organocatalyst and a building block for bioactive molecules. However, there is a notable lack of specific, well-documented examples in the current scientific literature that provide detailed experimental protocols and quantitative data for its use. The information presented here is based on logical extension from the known reactivity of similar compounds and general principles of organic synthesis. Further research is required to fully explore and validate the potential of this compound in these applications.

References

Application Notes and Protocols: 3-Morpholinopropanoic Acid as a Reagent for Chemical Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Morpholinopropanoic acid is a versatile reagent for the chemical modification of biomolecules. Its structure incorporates a terminal carboxylic acid and a morpholino group. The carboxylic acid can be activated to react with primary amines on proteins, peptides, or other biomolecules, forming stable amide bonds. The morpholino group can enhance the hydrophilicity of the modified molecule, which is often beneficial in biological applications. This document provides detailed protocols for the activation of this compound and its use in the chemical modification of amine-containing molecules, a common strategy in bioconjugation and drug development.[1][2]

Principle of Reaction

The most common method for activating the carboxylic acid of this compound for reaction with primary amines is through the formation of an N-hydroxysuccinimide (NHS) ester.[3][4][5][6] This is typically achieved using a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[7][8][9] The resulting NHS ester of this compound is a stable intermediate that readily reacts with primary amines at physiological pH to form a covalent amide bond.[3][6]

Applications

The chemical modification of biomolecules with this compound can be utilized in various applications within research and drug development, including:

  • PEGylation: The morpholino group can act as a starting point for the attachment of polyethylene glycol (PEG) chains, a process known as PEGylation. PEGylation can improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides by increasing their solubility, stability, and in vivo half-life.[1][10][11][12]

  • Linker Chemistry: Activated this compound can serve as a hydrophilic linker to conjugate different molecules, such as a small molecule drug to an antibody in the development of antibody-drug conjugates (ADCs).[2]

  • Surface Modification: Immobilization of biomolecules onto surfaces functionalized with amine groups can be achieved by first activating this compound and then reacting it with the surface.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the chemical modification of a model protein with this compound using EDC/NHS chemistry. These values are illustrative and may require optimization for specific applications.

Table 1: Reagent Concentrations for Activation of this compound

ReagentStock ConcentrationFinal Concentration in Activation ReactionMolar Excess (relative to this compound)
This compound100 mM in DMSO10 mM1
EDC100 mM in water20 mM2
Sulfo-NHS100 mM in water50 mM5

Table 2: Reaction Conditions for Protein Modification

ParameterConditionNotes
Protein Concentration1-10 mg/mLHigher concentrations can improve reaction efficiency.
Molar Ratio (Activated Linker:Protein)10:1 to 50:1Optimization is crucial to control the degree of labeling.
Reaction BufferPhosphate Buffered Saline (PBS), pH 7.4Avoid amine-containing buffers like Tris.[3][5]
Reaction Time1-4 hours at Room Temperature or Overnight at 4°CLonger reaction times may be needed for less reactive amines.
Quenching Reagent1 M Tris-HCl, pH 8.0Added to a final concentration of 50-100 mM to stop the reaction.

Table 3: Example Modification Results for a 50 kDa Protein

Molar Excess of Activated LinkerDegree of Labeling (Linkers per Protein)Protein Recovery (%)
10:11-3>90%
20:13-5>85%
50:15-8>80%

Experimental Protocols

Protocol 1: Activation of this compound with EDC/Sulfo-NHS

This protocol describes the in-situ activation of this compound to form its sulfo-NHS ester.

Materials:

  • This compound

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Reaction tubes

Procedure:

  • Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • Immediately before use, prepare 100 mM stock solutions of EDC and sulfo-NHS in Activation Buffer.

  • In a reaction tube, combine the following in order:

    • Activation Buffer

    • This compound stock solution to a final concentration of 10 mM.

    • EDC stock solution to a final concentration of 20 mM.

    • Sulfo-NHS stock solution to a final concentration of 50 mM.

  • Vortex the mixture gently.

  • Incubate the reaction for 15-30 minutes at room temperature. The activated this compound (sulfo-NHS ester) is now ready for use in the modification protocol.

Protocol 2: Chemical Modification of a Protein with Activated this compound

This protocol details the modification of a protein with the pre-activated this compound sulfo-NHS ester.

Materials:

  • Activated this compound solution (from Protocol 1)

  • Protein solution (1-10 mg/mL in PBS, pH 7.4)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • To the protein solution in PBS, add the desired volume of the activated this compound solution. The molar excess of the activated linker over the protein will determine the degree of labeling and should be optimized.

  • Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C.

  • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature to quench any unreacted sulfo-NHS esters.

  • Purify the modified protein from excess reagents and byproducts using a desalting column or dialysis against PBS.

  • Characterize the degree of labeling using appropriate analytical techniques, such as mass spectrometry or UV-Vis spectroscopy (if the linker contains a chromophore).

Mandatory Visualizations

G Workflow for Protein Modification with this compound cluster_activation Activation Step cluster_modification Modification Step cluster_purification Purification & Analysis reagent This compound activated_linker Activated MPA-Sulfo-NHS Ester reagent->activated_linker Activation (MES Buffer, pH 6.0) edc_nhs EDC / Sulfo-NHS edc_nhs->activated_linker modified_protein Modified Protein activated_linker->modified_protein Conjugation (PBS, pH 7.4) protein Amine-containing Protein protein->modified_protein purification Purification (Desalting/Dialysis) modified_protein->purification analysis Analysis (Mass Spec, etc.) purification->analysis

Caption: Experimental workflow for protein modification.

G Signaling Pathway Modulation via Modified Protein cluster_conjugate Bio-conjugate cluster_cell Target Cell modified_protein Protein-MPA Conjugate receptor Cell Surface Receptor modified_protein->receptor Binding signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade Activation cellular_response Cellular Response (e.g., Apoptosis, Proliferation) signaling_cascade->cellular_response Modulation

Caption: Hypothetical signaling pathway modulation.

References

Application Notes and Protocols for 3-Morpholinopropanesulfonic Acid (MOPS) Buffer Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(N-morpholino)propanesulfonic acid (MOPS) is a zwitterionic buffer that is a member of the "Good's buffers" and is widely utilized in biological and biochemical research.[1] Its pKa of 7.2 at 25°C makes it an effective buffer in the pH range of 6.5 to 7.9, which is near physiological pH.[1][2] This characteristic is critical for maintaining the structure and function of biological molecules. MOPS is favored for its chemical stability, minimal reactivity with biological molecules, and negligible interaction with most metal ions.[1][3] These properties make it a versatile buffer for a variety of applications, including cell culture, protein purification, and RNA electrophoresis.[4][5][6]

It is important to distinguish 3-(N-morpholino)propanesulfonic acid (MOPS) from 3-Morpholinopropanoic acid. While both are morpholine derivatives, MOPS contains a sulfonic acid group, whereas this compound contains a carboxylic acid group. The former is the well-established biological buffer discussed in this protocol.

This document provides detailed protocols for the preparation of MOPS buffer solutions and outlines its key applications in research and drug development.

Physicochemical Properties of MOPS Buffer

A comprehensive understanding of the physicochemical properties of MOPS is crucial for its effective use.

PropertyValueReference(s)
Molecular Formula C₇H₁₅NO₄S[4][5]
Molecular Weight 209.26 g/mol [4]
pKa at 25°C 7.2[2][4]
Effective pH Range 6.5 - 7.9[2][5][6][7]
ΔpKa/°C -0.013[2]

Experimental Protocol: Preparation of a 1 M MOPS Stock Solution (pH 7.4)

This protocol describes the preparation of a 1 L, 1 M MOPS stock solution with a target pH of 7.4.

Materials:

  • 3-(N-morpholino)propanesulfonic acid (MOPS), free acid (MW: 209.26 g/mol )

  • 10 M Sodium Hydroxide (NaOH) solution

  • Deionized or Milli-Q water

  • Beaker (2 L)

  • Graduated cylinder (1 L)

  • Magnetic stirrer and stir bar

  • pH meter

  • 0.22 µm filter sterilization unit

Procedure:

  • Weighing the MOPS Powder: Weigh 209.26 g of MOPS free acid powder.

  • Dissolving the MOPS: Add the MOPS powder to a beaker containing approximately 800 mL of deionized water. Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved.[3]

  • pH Adjustment: Calibrate the pH meter according to the manufacturer's instructions. Carefully add 10 M NaOH dropwise to the MOPS solution while continuously monitoring the pH. Continue adding NaOH until the pH of the solution reaches 7.4.

  • Final Volume Adjustment: Once the desired pH is achieved, transfer the solution to a 1 L graduated cylinder. Add deionized water to bring the final volume to 1 L.[8]

  • Sterilization: Sterilize the buffer solution by passing it through a 0.22 µm filter.[9] Autoclaving is generally not recommended as it can cause the solution to turn yellow.[9][10]

  • Storage: Store the sterilized 1 M MOPS stock solution at 4°C, protected from light.[3][9] The solution may turn yellow over time, but a straw-colored solution is still usable.[9]

Experimental Workflow

G A 1. Weigh MOPS Powder B 2. Dissolve in ~80% Final Volume of Water A->B C 3. Adjust pH with NaOH B->C D 4. Adjust to Final Volume C->D E 5. Filter Sterilize (0.22 µm) D->E F 6. Store at 4°C, Protected from Light E->F

Caption: Workflow for preparing a MOPS buffer solution.

Logical Relationship of Buffer Components and Preparation Steps

G cluster_0 Inputs cluster_1 Process cluster_2 Output MOPS (Free Acid) MOPS (Free Acid) Dissolution Dissolution MOPS (Free Acid)->Dissolution Deionized Water Deionized Water Deionized Water->Dissolution Volume Adjustment Volume Adjustment Deionized Water->Volume Adjustment NaOH NaOH pH Titration pH Titration NaOH->pH Titration Dissolution->pH Titration pH Titration->Volume Adjustment Sterilization Sterilization Volume Adjustment->Sterilization Sterile MOPS Buffer Sterile MOPS Buffer Sterilization->Sterile MOPS Buffer

Caption: Relationship between components and steps in MOPS buffer preparation.

Applications in Research and Drug Development

  • RNA Electrophoresis: MOPS buffer is a key component in denaturing agarose gels for RNA analysis, often used with formaldehyde to prevent RNA secondary structure formation.[6]

  • Protein Purification: Due to its low metal-ion binding capacity, MOPS is an excellent choice for affinity chromatography techniques like Immobilized Metal Affinity Chromatography (IMAC) for purifying His-tagged proteins.[3] It also helps maintain protein stability and activity during purification.[3]

  • Cell Culture: MOPS is used to maintain a stable pH in cell culture media, which is crucial for optimal cell growth and viability.[4][6] It is particularly useful in serum-free media and for culturing various cell types, including bacteria, yeast, and mammalian cells.[5][6]

  • Biochemical Assays: The stable pH environment provided by MOPS is essential for the accuracy and reproducibility of enzyme assays and other biochemical reactions.[4]

Important Considerations

  • Temperature Dependence: The pKa of MOPS is temperature-dependent, decreasing as the temperature increases.[2] It is crucial to adjust the pH of the buffer at the temperature at which the experiment will be performed.[2]

  • Ionic Strength: The ionic strength of the solution can affect the properties of the MOPS buffer.[2]

  • Concentration: For mammalian cell culture, the concentration of MOPS should generally not exceed 20 mM.[5]

  • Interactions: MOPS can interact with and form complexes with DNA and may slightly affect mRNA expression in some in vitro systems.[5] It can also interfere with the Lowry protein determination assay.[5]

  • Storage: MOPS solutions should be stored at 2-8°C and protected from light to prevent degradation and discoloration.[7] While a slight yellowing is acceptable, darker solutions should be discarded.[9]

References

Application Notes and Protocols for 3-Morpholinopropanoic Acid in Enzymatic Reaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the specific applications of 3-Morpholinopropanoic Acid (MOPA) in enzymatic reaction studies is limited in publicly available scientific literature. The following application notes and protocols are based on the established roles of its structural analogs, namely propanoic acid derivatives and morpholine-containing compounds, in enzyme modulation. These notes are intended to serve as a foundational guide for researchers interested in exploring the potential of MOPA in enzymatic studies.

Introduction to this compound and Its Potential in Enzymology

This compound (MOPA) is a chemical compound featuring a morpholine ring attached to a propanoic acid tail. While its primary application in enzymatic studies is not extensively documented, its structural motifs—the morpholine group and the propanoic acid backbone—are present in numerous biologically active molecules with well-characterized interactions with enzymes.

  • The Morpholine Moiety: The morpholine ring is a common scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability.[1][2] In the context of enzyme interactions, morpholine derivatives have been identified as potent inhibitors of various enzymes, including kinases and cytochrome P450s.[3][4]

  • The Propanoic Acid Moiety: Propanoic acid and its derivatives are known to participate in various biochemical pathways and can act as enzyme inhibitors.[5][6] A notable example is the class of non-steroidal anti-inflammatory drugs (NSAIDs), many of which are propanoic acid derivatives that inhibit cyclooxygenase (COX) enzymes.[7]

Given these precedents, MOPA is a candidate for investigation as a modulator of enzymatic activity, potentially acting as a competitive, non-competitive, or uncompetitive inhibitor. Its carboxylic acid group could interact with active site residues, while the morpholine ring could provide additional binding interactions or favorable physicochemical properties.

Potential Applications in Enzymatic Studies

Based on the activities of its structural analogs, MOPA could be investigated in the following enzymatic contexts:

  • Enzyme Inhibition Screening: MOPA can be included in screening libraries to identify novel inhibitors for a wide range of enzymes, particularly those with active sites that can accommodate a small, polar molecule.

  • Structure-Activity Relationship (SAR) Studies: As a parent compound, MOPA can be chemically modified to generate a library of derivatives. Studying how these modifications affect enzyme inhibition can provide valuable insights into the SAR, guiding the design of more potent and selective inhibitors.

  • Drug Development: Should MOPA or its derivatives show significant and selective inhibition of a therapeutically relevant enzyme, they could serve as lead compounds for drug discovery programs.

Quantitative Data from Structurally Related Compounds

To provide a reference for potential inhibitory concentrations, the following tables summarize the quantitative data for various propanoic acid and morpholine derivatives as enzyme inhibitors.

Table 1: Inhibitory Activity of Propanoic Acid Derivatives

Compound/ClassTarget EnzymeIC50 (µM)Reference
3-(3,5-dimethyl-4-octadecanoylpyrrol-2-yl)-propionic acidCytosolic Phospholipase A224[8]
3-(1,3,5-trimethyl-4-octadecanoylpyrrol-2-yl)-propionic acidCytosolic Phospholipase A213[8]
IbuprofenCOX-11.6 - 2.4[7]
IbuprofenCOX-20.3 - 2.4[7]
NaproxenCOX-10.6 - 2.5[7]
NaproxenCOX-21.2 - 2.1[7]
KetoprofenCOX-10.01 - 0.5[7]
KetoprofenCOX-20.5 - 3.2[7]

Table 2: Inhibitory Activity of Morpholine Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
4-[(E)-2-(3,4,5-trimethoxyphenyl)diazenyl]-morpholineCytochrome P450 1A1 (CYP1A1)10[3]
4-[(E)-2-(3,4,5-trimethoxyphenyl)diazenyl]-morpholineCytochrome P450 1B1 (CYP1B1)18[3]
Aryl morpholino triazene (Compound 3)Cytochrome P450 1B1 (CYP1B1)2[3]
Aryl morpholino triazene (Compound 6)Cytochrome P450 1B1 (CYP1B1)7[3]
N-(1-(morpholine-4-carbonyl) derivative (Compound 10e)mTOR (in A549 cells)0.033[1]
N-(1-(morpholine-4-carbonyl) derivative (Compound 10h)mTOR (in MCF-7 cells)0.087[1]
4-N-phenylaminoquinoline derivative (Compound 11g)Acetylcholinesterase (AChE)1.94[9]
4-N-phenylaminoquinoline derivative (Compound 11g)Butyrylcholinesterase (BChE)28.37[9]

Experimental Protocols

The following are detailed, generalized protocols for assessing the inhibitory potential of a compound like MOPA against a target enzyme. These should be adapted based on the specific enzyme and available substrates.

Protocol 1: In Vitro Enzyme Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of MOPA against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the target enzyme

  • This compound (MOPA) stock solution (e.g., 100 mM in DMSO or aqueous buffer)

  • Assay buffer (optimized for the target enzyme's activity)

  • Detection reagent (e.g., chromogenic, fluorogenic, or luminescent substrate product detector)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare Serial Dilutions of MOPA:

    • Perform a serial dilution of the MOPA stock solution in the assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Include a vehicle control (buffer with the same concentration of DMSO as the highest MOPA concentration).

  • Enzyme and Substrate Preparation:

    • Dilute the purified enzyme to the desired working concentration in the assay buffer.

    • Prepare the substrate solution at a concentration appropriate for the assay (typically at or near its Km value).

  • Assay Setup:

    • In a 96-well plate, add a small volume (e.g., 5 µL) of each MOPA dilution or vehicle control to triplicate wells.

    • Add the diluted enzyme solution (e.g., 20 µL) to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This pre-incubation allows the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the substrate solution (e.g., 25 µL) to all wells to start the enzymatic reaction.

  • Monitor the Reaction:

    • Immediately place the plate in a microplate reader and measure the signal (absorbance, fluorescence, or luminescence) at regular intervals for a set period (e.g., 30-60 minutes). The rate of the reaction is determined from the linear phase of the signal change over time.

  • Data Analysis:

    • Calculate the initial reaction velocity for each MOPA concentration.

    • Normalize the velocities to the vehicle control (representing 100% activity).

    • Plot the percentage of enzyme inhibition versus the logarithm of the MOPA concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

Protocol 2: Enzyme Kinetic Studies to Determine Mechanism of Inhibition

Objective: To determine the mechanism of enzyme inhibition by MOPA (e.g., competitive, non-competitive, uncompetitive, or mixed).

Materials:

  • Same as Protocol 1.

Procedure:

  • Assay Setup:

    • Prepare a matrix of experimental conditions in a 96-well plate with varying concentrations of both the substrate and MOPA.

    • Typically, you would use at least five different substrate concentrations (e.g., ranging from 0.2 x Km to 5 x Km) and at least three different MOPA concentrations (including a zero-inhibitor control).

  • Run the Assay:

    • For each combination of substrate and MOPA concentration, measure the initial reaction velocity as described in Protocol 1.

  • Data Analysis:

    • Plot the initial velocities against the substrate concentrations for each inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or a Michaelis-Menten plot.

    • Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of MOPA to determine the inhibition mechanism:

      • Competitive: Km increases, Vmax remains unchanged.

      • Non-competitive: Km remains unchanged, Vmax decreases.

      • Uncompetitive: Both Km and Vmax decrease proportionally.

      • Mixed: Both Km and Vmax are altered, but not proportionally.

Visualizations

Experimental Workflow for Enzyme Inhibition Studies

Enzyme_Inhibition_Workflow prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme & Pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate prep_substrate->add_substrate prep_mopa Prepare MOPA Serial Dilutions add_mopa Add MOPA/Control to Plate prep_mopa->add_mopa add_mopa->add_enzyme add_enzyme->add_substrate read_plate Measure Reaction Rate add_substrate->read_plate calc_velocity Calculate Initial Velocities read_plate->calc_velocity plot_data Plot Dose-Response Curve calc_velocity->plot_data kinetic_analysis Perform Kinetic Analysis (Lineweaver-Burk) calc_velocity->kinetic_analysis calc_ic50 Determine IC50 plot_data->calc_ic50 determine_moi Determine Mechanism of Inhibition kinetic_analysis->determine_moi

Caption: Workflow for determining the IC50 and mechanism of enzyme inhibition for MOPA.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical scenario where a MOPA derivative inhibits a key kinase in a cancer-related signaling pathway, based on the known activities of other morpholine-containing kinase inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MOPA_Derivative MOPA Derivative (Hypothetical Inhibitor) MOPA_Derivative->mTOR Inhibition

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by a MOPA derivative.

References

Application Notes and Protocols for 3-Morpholinopropanoic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the coordination chemistry of 3-Morpholinopropanoic acid is limited in published literature. The following application notes and protocols are based on established principles of coordination chemistry and data from structurally analogous ligand systems, such as other N-substituted amino acids and morpholine-containing compounds. These should be considered as starting points for experimental design.

Introduction to this compound as a Ligand

This compound is a versatile ligand in coordination chemistry, possessing two potential donor sites: the nitrogen atom of the morpholine ring and the oxygen atoms of the carboxylate group. This structure allows it to act as a bidentate or a monodentate ligand, and potentially as a bridging ligand to form polynuclear complexes. The presence of the flexible propanoic chain and the morpholine ring influences the steric and electronic properties of the resulting metal complexes, making them interesting candidates for applications in catalysis, materials science, and as potential therapeutic agents.

Potential Coordination Modes:

  • Bidentate (N,O-chelation): The ligand can form a stable six-membered chelate ring by coordinating to a metal center through the morpholine nitrogen and one of the carboxylate oxygens. This is a common coordination mode for amino acid-type ligands.

  • Monodentate (O-coordination): The ligand may coordinate solely through the carboxylate group, leaving the morpholine nitrogen uncoordinated. This is more likely with metal ions that are harder Lewis acids.

  • Bridging: The carboxylate group can bridge two metal centers, leading to the formation of dimeric or polymeric structures.

Proposed Experimental Protocols

General Synthesis of a Metal(II) Complex with this compound (e.g., Copper(II))

This protocol describes a general method for the synthesis of a bis(3-morpholinopropanoato)metal(II) complex.

Materials:

  • This compound

  • Metal(II) salt (e.g., Copper(II) acetate monohydrate, Nickel(II) chloride hexahydrate, Cobalt(II) chloride hexahydrate)

  • Sodium hydroxide (NaOH) or other suitable base

  • Ethanol

  • Deionized water

  • Dichloromethane

  • Diethyl ether

Procedure:

  • Ligand Deprotonation: Dissolve this compound (2 mmol) in a minimal amount of ethanol/water (1:1 v/v) mixture. To this solution, add an equimolar amount of NaOH (2 mmol) dissolved in water, and stir for 15 minutes at room temperature to deprotonate the carboxylic acid.

  • Reaction with Metal Salt: In a separate flask, dissolve the metal(II) salt (1 mmol) in deionized water.

  • Complexation: Slowly add the aqueous solution of the metal salt to the deprotonated ligand solution with constant stirring.

  • Reaction and Precipitation: Heat the resulting mixture to reflux for 2-4 hours. A colored precipitate should form.

  • Isolation and Purification: Allow the reaction mixture to cool to room temperature. Collect the precipitate by vacuum filtration and wash it sequentially with deionized water, ethanol, and diethyl ether.

  • Drying: Dry the resulting solid complex in a desiccator over anhydrous calcium chloride.

dot

Synthesis_Workflow cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Complexation and Isolation L This compound S1 Dissolve in EtOH/H2O L->S1 S2 Add Base (Deprotonation) S1->S2 B NaOH (aq) B->S2 L_sol Deprotonated Ligand Solution S2->L_sol R Mix and Reflux (2-4 hours) L_sol->R Add dropwise M Metal(II) Salt S3 Dissolve in H2O M->S3 M_sol Metal Salt Solution S3->M_sol M_sol->R F Vacuum Filtration R->F W Wash with H2O, EtOH, Et2O F->W D Dry in Desiccator W->D P Final Complex D->P

Caption: General workflow for the synthesis of a metal complex with this compound.

Characterization of the Metal Complex

The synthesized complex should be characterized using a variety of analytical techniques to determine its structure and properties.

  • Elemental Analysis (C, H, N): To confirm the empirical formula of the complex.

  • Molar Conductivity: To determine if the complex is an electrolyte or non-electrolyte in a given solvent (e.g., DMF or DMSO). Non-electrolytic behavior would suggest that any counter-ions are coordinated to the metal center.

  • Magnetic Susceptibility: To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the geometry of the metal center.

  • Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions and infer the coordination geometry of the metal ion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (for diamagnetic complexes): To elucidate the structure of the complex in solution.

  • Thermogravimetric Analysis (TGA): To study the thermal stability of the complex and determine the presence of coordinated or lattice water molecules.

  • Single-Crystal X-ray Diffraction: To definitively determine the solid-state structure, including bond lengths and angles.

Expected Quantitative Data

The following tables summarize the expected spectroscopic data for this compound and its metal complexes based on analogous systems.

Table 1: Expected Infrared Spectral Data (cm⁻¹)

Functional GroupFree Ligand (Expected)Coordinated Ligand (Expected)Rationale for Shift
O-H (Carboxylic Acid)~3000 (broad)AbsentDeprotonation upon coordination
C=O (Carboxylic Acid)~1710-Disappears upon deprotonation
COO⁻ (asymmetric)-~1580-1620Formation of carboxylate anion
COO⁻ (symmetric)-~1400-1440Formation of carboxylate anion
Δν (ν_as - ν_s) -> 200 (monodentate) The magnitude of the separation indicates the coordination mode of the carboxylate group.
< 200 (bidentate/bridging)
C-N (Morpholine)~1115Shift to lower or higher frequencyInvolvement of the morpholine nitrogen in coordination alters the C-N bond strength.
C-O-C (Morpholine)~1070Splitting or shiftChanges in the morpholine ring conformation upon coordination.
M-N-~400-500Appearance of a new band corresponding to the metal-nitrogen bond.
M-O-~500-600Appearance of a new band corresponding to the metal-oxygen bond.

Table 2: Expected ¹H NMR Spectral Data (δ, ppm) for a Diamagnetic Complex (e.g., Zn(II))

ProtonsFree Ligand (Expected in D₂O)Coordinated Ligand (Expected in D₂O)Rationale for Shift
-CH₂-COOH~2.5 (t)Shifted downfieldDeshielding due to coordination to the metal center.
-CH₂-N-~2.8 (t)Shifted downfieldDeshielding due to proximity to the coordinated nitrogen.
Morpholine (-CH₂-N-)~2.6-2.8 (m)Broadening and/or downfield shiftCoordination of the nitrogen atom restricts the ring's conformational flexibility and deshields the protons.
Morpholine (-CH₂-O-)~3.6-3.8 (m)Minor shiftsLess affected by direct coordination but may experience through-space effects.

Table 3: Expected UV-Visible Spectral Data and Magnetic Moments for First-Row Transition Metal Complexes

Metal IonExpected GeometryExpected d-d transitions (nm)Expected Magnetic Moment (B.M.)
Co(II)Octahedral~500, ~600-700, ~1100-12004.7-5.2
Ni(II)Octahedral~400, ~650-750, ~1100-12002.8-3.5
Cu(II)Distorted Octahedral~600-800 (broad)1.7-2.2
Zn(II)Octahedral/TetrahedralNo d-d transitionsDiamagnetic

Visualization of Concepts

dot

Coordination_Modes Potential coordination modes of this compound. cluster_bidentate Bidentate (N,O-Chelation) cluster_monodentate Monodentate (O-Coordination) cluster_bridging Bridging (O,O'-Coordination) M1 M N1 N M1->N1 O1 O M1->O1 R1 R N1->R1 C1 C=O O1->C1 C1->R1 M2 M O2 O M2->O2 C2 C=O O2->C2 R2 R-N C2->R2 M3a M O3a O M3a->O3a M3b M O3b O' M3b->O3b C3 C O3a->C3 O3b->C3 R3 R-N C3->R3

Caption: Potential coordination modes of this compound.

Applications in Drug Development

Metal complexes of biologically active ligands often exhibit enhanced therapeutic properties compared to the free ligands. The coordination of this compound to metal ions could lead to novel compounds with potential applications in:

  • Antimicrobial Agents: The chelation of metal ions can increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes and enhancing its antimicrobial activity.

  • Anticancer Agents: Metal complexes can interact with DNA and other biological targets in ways that are different from the free ligand, potentially leading to new anticancer drugs with novel mechanisms of action.

  • Bio-catalysis: The metal center in a coordination complex can act as a catalyst for various biological reactions.

Further research, including in vitro and in vivo studies, would be necessary to explore these potential applications.

Application Notes and Protocols for the Spectroscopic Analysis of 3-Morpholinopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the spectroscopic techniques used for the characterization of 3-Morpholinopropanoic acid. Detailed protocols for each method are outlined to ensure accurate and reproducible results, which are crucial for quality control, structural elucidation, and impurity profiling in drug development and chemical research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural confirmation of this compound, providing detailed information about the carbon and proton environments within the molecule.

Data Presentation

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Multiplicity Notes
H-2', H-6'~3.70~67.8TripletProtons on carbons adjacent to the oxygen in the morpholine ring.[1]
H-3', H-5'~2.50~46.2TripletProtons on carbons adjacent to the nitrogen in the morpholine ring.[1]
H-2~2.80~55.0 (Estimated)TripletMethylene protons adjacent to the nitrogen.
H-3~2.60~35.0 (Estimated)TripletMethylene protons adjacent to the carboxyl group.
COOH~11-12~175.0 (Estimated)SingletCarboxylic acid proton, chemical shift can be concentration and solvent dependent.

Note: The chemical shifts for the propanoic acid moiety are estimated based on typical values for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy of this compound

  • Sample Preparation:

    • Weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). Due to the zwitterionic nature of the compound, D₂O or DMSO-d₆ are often preferred.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

    • Transfer the clear solution to a clean 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Temperature: 298 K.

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

      • Number of Scans: 16-64, depending on concentration.

      • Relaxation Delay (d1): 1-5 seconds.

      • Acquisition Time: 2-4 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

      • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

      • Relaxation Delay (d1): 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline correction.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start weigh Weigh Sample start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Set Instrument Parameters transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft correction Phase & Baseline Correction ft->correction reference Reference Spectrum correction->reference analysis Integration & Interpretation reference->analysis end End analysis->end

Figure 1: General workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Data Presentation

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity
2500-3300O-H stretchCarboxylic AcidStrong, very broad
2850-3000C-H stretchAlkanes (CH₂)Medium to Strong
1700-1725C=O stretchCarboxylic AcidStrong
1400-1440O-H bendCarboxylic AcidMedium
1115C-O-C stretchEther (in morpholine ring)Strong
1210-1320C-O stretchCarboxylic AcidMedium
850-950C-N stretchTertiary AmineMedium to Weak

Note: The exact peak positions can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions such as hydrogen bonding.[2][3][4][5]

Experimental Protocols

Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation:

    • Place a small amount of solid this compound directly onto the ATR crystal.

    • Alternatively, if the sample is in solution, deposit a drop onto the crystal and allow the solvent to evaporate.

  • Instrument Parameters:

    • Spectrometer: FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

    • Label the significant peaks and compare them to known functional group frequencies.

experimental_workflow_ftir start Start background Collect Background Spectrum start->background sample_prep Place Sample on ATR Crystal start->sample_prep acquire Acquire Sample Spectrum background->acquire sample_prep->acquire process Process Data (Baseline Correction) acquire->process analyze Peak Identification & Interpretation process->analyze end End analyze->end

Figure 2: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. Fragmentation analysis provides valuable information for structural elucidation.

Data Presentation

Table 3: Expected Mass Spectrometry Data for this compound

m/z Proposed Fragment Ion Formula Notes
160.0974[M+H]⁺C₇H₁₄NO₃⁺Protonated molecular ion.
159.0895[M]⁺C₇H₁₃NO₃⁺Molecular ion (less common in ESI).[6]
114.0555[M-COOH]⁺C₆H₁₂NO⁺Loss of the carboxyl group.
100.0762[M-C₂H₄COOH]⁺C₅H₁₀N⁺Cleavage within the propanoic acid chain.
86.0606[C₄H₈NO]⁺C₄H₈NO⁺Fragmentation of the morpholine ring.
57.0704[C₄H₉]⁺C₄H₉⁺Further fragmentation.

Note: The fragmentation pattern can vary significantly depending on the ionization technique used (e.g., ESI, EI).

Experimental Protocols

Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or water. A mixture of these solvents is often used.

    • The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.

  • Instrument Parameters:

    • Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

    • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

    • Capillary Voltage: 3-5 kV.

    • Nebulizing Gas Flow: Adjust as per instrument recommendations.

    • Drying Gas Temperature: 200-350 °C.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Acquisition and Analysis:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum.

    • For fragmentation studies (MS/MS), select the precursor ion ([M+H]⁺) and apply collision-induced dissociation (CID) to generate product ions.

    • Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

signaling_pathway_ms cluster_mol Molecule cluster_ion Ionization cluster_frag Fragmentation M This compound (M) MH [M+H]⁺ m/z = 160 M->MH +H⁺ F1 [M-COOH]⁺ m/z = 114 MH->F1 - COOH F2 [C₄H₈NO]⁺ m/z = 86 MH->F2 - C₃H₅O₂ F3 Further Fragments F1->F3 F2->F3

Figure 3: Proposed ESI-MS fragmentation pathway.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For saturated compounds like this compound, significant absorption in the standard UV-Vis range (200-800 nm) is not expected.

Data Presentation

Table 4: Expected UV-Vis Spectroscopic Data for this compound

λ_max (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Solvent Electronic Transition
< 200Not typically measuredWater/Methanoln → σ*

Note: this compound lacks chromophores that absorb in the 200-800 nm range. Any observed absorbance is likely due to n → σ transitions of the non-bonding electrons on the nitrogen and oxygen atoms, which occur in the far UV region.*[7][8]

Experimental Protocols

Protocol 4: UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a solution of this compound in a UV-transparent solvent (e.g., water, methanol, or ethanol) at a known concentration. A concentration range of 10⁻⁴ to 10⁻⁵ M is a good starting point.

    • Prepare a blank solution containing only the solvent.

  • Instrument Parameters:

    • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

    • Wavelength Range: 190-400 nm.

    • Cuvette: Use a matched pair of 1 cm path length quartz cuvettes.

  • Data Acquisition and Analysis:

    • Fill one cuvette with the blank solution and the other with the sample solution.

    • Place the cuvettes in the spectrophotometer.

    • Record the absorbance spectrum.

    • If an absorption maximum (λ_max) is observed, use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

logical_relationship_uv_vis compound This compound structure Saturated Heterocycle with Carboxylic Acid compound->structure chromophores Lack of π-Conjugated Chromophores structure->chromophores transitions Only n → σ* and σ → σ* Electronic Transitions chromophores->transitions absorption Absorption in Far UV Region (< 200 nm) transitions->absorption result No Significant Absorbance in Standard UV-Vis Range (200-800 nm) absorption->result

Figure 4: Rationale for UV-Vis absorption characteristics.

References

Troubleshooting & Optimization

Technical Support Center: 3-Morpholinopropanoic Acid (MOPS) Buffer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Morpholinopropanoic acid (MOPS) buffer. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing MOPS buffer concentration and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for MOPS buffer?

The optimal concentration of MOPS buffer typically falls between 10 mM and 100 mM, depending on the application.[1][2] For cell culture, concentrations should be kept below 20 mM to avoid potential cytotoxicity.[2][3] In protein purification, a range of 20-50 mM is common to provide sufficient buffering capacity while avoiding excessively high ionic strength that could interfere with protein binding.[1][2][4] For nucleic acid electrophoresis, a working concentration of 20 mM (as a 1X buffer) is frequently used.[1][5]

Q2: What is the effective pH range of MOPS buffer and how is it affected by temperature?

MOPS has a pKa of approximately 7.2 at 25°C, making it most effective in the pH range of 6.5 to 7.9.[3][6][7][8] The pKa of MOPS is temperature-dependent and decreases by about 0.013 units for every 1°C increase in temperature.[1][6][9] This means the buffer will become more acidic as the temperature rises.[1][6] It is critical to adjust the pH of the buffer at the temperature at which the experiment will be performed.[1][6][10]

Q3: My MOPS buffer solution has turned yellow. Can I still use it?

A yellow to brownish discoloration in MOPS buffer indicates degradation, which can be caused by oxidation or exposure to light.[1][11][12] While a light straw-colored buffer may still be usable, a darker buffer should be discarded as the degradation products could interfere with experimental results.[1][11][13] To prevent discoloration, store the buffer protected from light and consider preparing fresh batches frequently.[1][5][11][14]

Q4: Can I sterilize MOPS buffer by autoclaving?

No, MOPS buffer should not be sterilized by autoclaving.[1] The high temperature and pressure can cause the buffer to degrade, leading to a yellow solution and compromising its buffering capacity.[1][15] The recommended method for sterilization is filtration through a 0.22 µm or 0.45 µm filter.[1][11][16]

Q5: Why is my MOPS powder not dissolving properly?

The solubility of MOPS free acid is dependent on the pH of the solution. If you encounter difficulty dissolving the powder, adjusting the pH towards its pKa of ~7.2 with a base such as sodium hydroxide (NaOH) will increase its solubility.[1] It is good practice to dissolve solutes in about 80% of the final volume before adjusting the pH and then bringing it to the final volume.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments using MOPS buffer.

ProblemPossible Cause(s)Recommended Solution(s)
Protein Precipitation or Aggregation Incorrect Buffer Concentration: The concentration may be too low to maintain a stable pH or too high, leading to unfavorable ionic strength.[1][4]Optimize the MOPS concentration by testing a gradient (e.g., 10, 25, 50, 100 mM). A typical starting range for protein work is 20-50 mM.[1]
Suboptimal pH: The pH of the buffer may not be optimal for your specific protein's stability.Ensure the pH is within the effective buffering range of MOPS (6.5-7.9) and is ideal for your protein.[6] Remember to adjust the pH at your experimental temperature.[6]
Low Protein or Enzyme Activity Insufficient Buffering Capacity: The buffer concentration may be too low to resist pH changes during the reaction.Increase the buffer concentration to ensure stable pH throughout the experiment. A range of 50 to 100 mM is often effective.[1]
Inhibition by Buffer: Although generally inert, MOPS can interact with some proteins.[1]If buffer interaction is suspected, consider screening other buffers like HEPES or MES.[1]
Contaminants: Trace heavy metal contaminants in the buffer preparation can inhibit enzyme activity.[6]Use high-purity water and analytical-grade MOPS. Consider adding a chelating agent like EDTA if it does not interfere with your experiment.[1]
Poor Resolution in RNA Electrophoresis Incorrect Buffer Concentration: Suboptimal concentration in the gel or running buffer can affect RNA migration and resolution.[1]Use the recommended 1X MOPS running buffer (20 mM), typically prepared by diluting a 10X stock.[1][5][17]
Degraded Buffer: Use of old or discolored (dark yellow) buffer can compromise the integrity of the electrophoresis.Prepare fresh 1X running buffer for each experiment from a light-protected 10X stock.[11] Do not reuse running buffer.
Incorrect pH: The pH of the buffer can affect the denaturation of RNA by formaldehyde.Ensure the pH of the 10X stock is adjusted to 7.0 before use.[5][16]

Data Presentation

Table 1: Physicochemical Properties of MOPS Buffer

PropertyValueNotes
pKa (25°C) 7.20[3][6][9]Provides effective buffering between pH 6.5 and 7.9.[6][7]
ΔpKa/°C -0.013[6][9]pH decreases as temperature increases.
Molecular Weight 209.26 g/mol [3][5]For the free acid form.
UV Absorbance Low absorbance in the 260/280 nm range.[9]Suitable for spectrophotometric assays and nucleic acid studies.[9]
Metal Ion Interaction Minimal interaction with most metal ions.[9]Recommended as a non-coordinating buffer in solutions containing metal ions.[9]

Experimental Protocols

Protocol: Preparation of 10X MOPS Buffer for RNA Electrophoresis

This protocol provides a method for preparing a 1-liter, 10X concentrated MOPS buffer stock solution suitable for denaturing agarose gel electrophoresis of RNA.

Composition of 10X MOPS Buffer (pH 7.0):

  • 0.2 M MOPS (free acid)

  • 0.05 M Sodium Acetate

  • 0.01 M EDTA

Materials:

  • MOPS (free acid) (FW: 209.26 g/mol ): 41.86 g

  • Sodium Acetate (anhydrous, FW: 82.03 g/mol ): 4.1 g

  • EDTA (disodium salt, dihydrate, FW: 372.24 g/mol ): 3.72 g

  • RNase-free (e.g., DEPC-treated) water

  • Sodium Hydroxide (NaOH) solution (e.g., 2 N or 10 N) for pH adjustment

  • Sterile 1 L graduated cylinder and beaker/flask

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile filter unit

Procedure:

  • Add 41.86 g of MOPS (free acid) and 4.1 g of sodium acetate to a beaker containing approximately 800 mL of RNase-free water.[5]

  • Stir the solution until the solutes are completely dissolved.

  • Add 3.72 g of EDTA disodium dihydrate and continue stirring until it is fully dissolved. Alternatively, add 20 mL of a 0.5 M EDTA (pH 8.0) stock solution.[5][11]

  • Carefully adjust the pH of the solution to 7.0 using NaOH.[5][16]

  • Transfer the solution to a graduated cylinder and add RNase-free water to bring the final volume to 1 liter.[5]

  • Sterilize the solution by passing it through a 0.22 µm filter.[5][11]

  • Store the 10X buffer in a sterile, light-protected container at room temperature. The solution is stable for several months.[11][14]

Visualizations

MOPS_Buffer_Prep_Workflow cluster_0 10X MOPS Stock Preparation cluster_1 1X Working Buffer & Gel Preparation weigh Weigh MOPS, Sodium Acetate, & EDTA dissolve Dissolve in ~800mL RNase-free water weigh->dissolve adjust_ph Adjust pH to 7.0 with NaOH dissolve->adjust_ph adjust_vol Bring volume to 1L adjust_ph->adjust_vol sterilize Filter sterilize (0.22 µm) adjust_vol->sterilize store Store at RT, protected from light sterilize->store dilute Dilute 10X stock to 1X with RNase-free water store->dilute For Experiment use_run Use as running buffer in electrophoresis tank dilute->use_run use_gel Use to prepare denaturing agarose gel dilute->use_gel

Caption: Workflow for MOPS buffer preparation and use.

Troubleshooting_Logic start Experiment Issue Observed issue_type What is the issue? start->issue_type poor_res Poor RNA Gel Resolution issue_type->poor_res Electrophoresis low_activity Low Protein/Enzyme Activity issue_type->low_activity Protein/Enzyme Assay check_conc Is buffer 1X (20mM)? poor_res->check_conc check_fresh Is buffer fresh & colorless? check_conc->check_fresh Yes solution_res Prepare fresh 1X buffer from a verified 10X stock. check_conc->solution_res No check_ph Is stock pH 7.0? check_fresh->check_ph Yes check_fresh->solution_res No check_ph->solution_res No end Problem Resolved check_ph->end Yes check_p_conc Is buffer concentration sufficient (e.g., 50-100mM)? low_activity->check_p_conc check_p_ph Is pH optimal for the protein & adjusted for temperature? check_p_conc->check_p_ph Yes solution_activity Optimize buffer concentration and pH. Use high-purity components. check_p_conc->solution_activity No check_contam Using high-purity reagents? check_p_ph->check_contam Yes check_p_ph->solution_activity No check_contam->solution_activity No check_contam->end Yes

Caption: Troubleshooting flowchart for common MOPS buffer issues.

References

Technical Support Center: 3-Morpholinopropanoic Acid Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Morpholinopropanoic acid (3-MPA) in solution. The information is designed to help users anticipate and address potential stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound (3-MPA) in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Like other N-substituted morpholine compounds, 3-MPA's stability can be compromised under harsh environmental conditions.

Q2: What is the expected stability of 3-MPA in aqueous solutions at different pH values?

A2: While specific data for 3-MPA is limited, studies on related morpholine-containing pharmaceuticals suggest that stability is often pH-dependent. Generally, extreme acidic or alkaline conditions can lead to the hydrolysis of the morpholine ring or other susceptible functional groups. It is recommended to maintain the pH of 3-MPA solutions within a neutral to slightly acidic range (pH 4-7) for optimal stability, unless experimental conditions require otherwise. Significant degradation may be observed at highly acidic or basic pH levels, especially at elevated temperatures.

Q3: How does temperature affect the stability of 3-MPA solutions?

A3: Elevated temperatures can accelerate the degradation of 3-MPA in solution. Thermal degradation of morpholine has been observed at high temperatures (above 150°C), and similar susceptibility is expected for 3-MPA.[1][2] For routine laboratory use, it is advisable to store 3-MPA solutions at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures to minimize degradation. Avoid repeated freeze-thaw cycles.

Q4: Is this compound susceptible to oxidative degradation?

A4: Yes, the morpholine moiety is susceptible to oxidation. The nitrogen and the adjacent carbon atoms in the morpholine ring can be targets for oxidative attack, potentially leading to ring-opening or the formation of N-oxides.[3][4] It is recommended to protect 3-MPA solutions from strong oxidizing agents and to use degassed solvents to minimize exposure to atmospheric oxygen, especially for long-term storage.

Q5: What are the potential degradation pathways for 3-MPA?

A5: Based on studies of morpholine and its derivatives, potential degradation pathways for 3-MPA include:

  • Oxidative Ring Cleavage: This can lead to the formation of linear amino acid derivatives, such as a compound analogous to 2-(2-aminoethoxy)acetate.[5][6]

  • N-Dealkylation: The propanoic acid side chain could be cleaved from the morpholine ring.

  • Hydrolysis: Under extreme pH conditions, the ether linkage in the morpholine ring could potentially be hydrolyzed.

  • Photodegradation: Exposure to UV light may lead to the formation of radical species and subsequent degradation.[7]

Q6: How should I store solutions of this compound?

A6: For optimal stability, it is recommended to:

  • Store stock solutions at 2-8°C for short-term use (days to weeks) and at -20°C or below for long-term storage.

  • Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Use buffers within a pH range of 4-7.

  • Prepare solutions in degassed solvents to minimize oxidative degradation.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of compound potency or inconsistent results over time. Degradation of 3-MPA in solution.1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature and protected from light. 2. Check pH: Measure the pH of the solution. If it is outside the optimal range (pH 4-7), adjust it or prepare a fresh solution in a suitable buffer. 3. Assess for Oxidation: If the solution has been stored for a long time or exposed to air, oxidative degradation may have occurred. Prepare a fresh solution using degassed solvents.
Appearance of unknown peaks in chromatograms (e.g., HPLC). Formation of degradation products.1. Conduct Forced Degradation: To tentatively identify if the new peaks are related to 3-MPA, perform a forced degradation study on a fresh sample (see Experimental Protocols section). Compare the retention times of the peaks in the stressed samples with the unknown peaks in your experimental sample. 2. Use a Stability-Indicating Method: Ensure your analytical method is capable of separating the parent compound from its potential degradation products.
Precipitation or discoloration of the solution. pH shift leading to insolubility or formation of colored degradation products.1. Check Solubility: Verify the solubility of 3-MPA at the concentration and pH of your solution. 2. Investigate Degradation: Discoloration can be an indicator of significant degradation. Prepare a fresh solution and monitor its appearance over a shorter period.

Data Presentation

The following tables present hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes and should be confirmed by experimental studies.

Table 1: Hypothetical pH Stability of 3-MPA (1 mg/mL in aqueous buffers) at 40°C

pHTime (days)% Remaining 3-MPAAppearance
2.00100.0Clear, colorless
785.2Clear, colorless
1472.5Clear, colorless
5.00100.0Clear, colorless
799.1Clear, colorless
1498.5Clear, colorless
7.00100.0Clear, colorless
799.5Clear, colorless
1499.0Clear, colorless
9.00100.0Clear, colorless
790.8Clear, colorless
1482.1Faint yellow tint
12.00100.0Clear, colorless
775.3Yellow
1455.9Yellow

Table 2: Hypothetical Thermal and Photostability of 3-MPA (1 mg/mL in pH 7 buffer)

ConditionDuration% Remaining 3-MPA
60°C24 hours95.3
72 hours88.1
UV Light (254 nm)24 hours92.5
72 hours81.7
Visible Light24 hours99.8
72 hours99.2

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of 3-MPA under various stress conditions to facilitate the development of a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-MPA in a suitable solvent (e.g., water or methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat the stock solution in a sealed vial at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. Prepare a control sample wrapped in aluminum foil and kept under the same conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC-UV/MS).

Protocol 2: Proposed Stability-Indicating HPLC Method for 3-MPA

Objective: To quantify 3-MPA and separate it from potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or PDA detector.

  • Mass Spectrometer (MS) detector is recommended for identification of degradation products.

Chromatographic Conditions (A starting point for method development):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (as 3-MPA lacks a strong chromophore, low UV may be necessary).

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity should be confirmed by analyzing the samples from the forced degradation study to ensure separation of the main peak from any degradation products.

Mandatory Visualizations

degradation_pathway cluster_products Potential Degradation Products MPA This compound Ring_Opened Oxidative Ring-Opened Product (e.g., N-(2-carboxyethyl)-2-aminoethoxyacetic acid) MPA->Ring_Opened Oxidative Cleavage N_Dealkylated Morpholine MPA->N_Dealkylated N-Dealkylation Hydrolyzed_Product Hydrolyzed Ring Product MPA->Hydrolyzed_Product Ether Cleavage Photo_Product Photodegradation Products MPA->Photo_Product Thermal_Product Thermal Degradation Products MPA->Thermal_Product Oxidation Oxidation (e.g., H2O2) Oxidation->MPA Hydrolysis Hydrolysis (Acid/Base) Hydrolysis->MPA Photolysis Photolysis (UV Light) Photolysis->MPA Thermal Thermal Stress Thermal->MPA

Caption: Potential degradation pathways of this compound under various stress conditions.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Stock Prepare 3-MPA Stock Solution Acid Acid Hydrolysis Prep_Stock->Acid Base Base Hydrolysis Prep_Stock->Base Oxidation Oxidation Prep_Stock->Oxidation Thermal Thermal Degradation Prep_Stock->Thermal Photo Photodegradation Prep_Stock->Photo HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis and Comparison to Control HPLC->Data

Caption: General experimental workflow for a forced degradation study of this compound.

References

Technical Support Center: 3-Morpholinopropanoic Acid (MOPS) Buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when using 3-Morpholinopropanoic acid (MOPS) buffers in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH buffering range for MOPS?

A1: MOPS is most effective as a buffer in the pH range of 6.5 to 7.9.[1][2] Its pKa is approximately 7.2 at 25°C, making it ideal for maintaining a stable pH in many biological and biochemical experiments.[1] Outside of this range, the buffering capacity of MOPS decreases significantly.[1][2]

Q2: How does temperature affect the pH of my MOPS buffer?

A2: The pKa of MOPS is temperature-dependent, with a change of approximately -0.013 pH units for every 1°C increase in temperature.[1][3] This means that as the temperature of your experiment increases, the pH of your MOPS buffer will decrease, becoming more acidic.[1] Conversely, a decrease in temperature will lead to an increase in pH.[1] It is crucial to adjust the pH of your MOPS buffer at the temperature at which your experiment will be performed.[1][4]

Q3: Can I autoclave MOPS buffer to sterilize it?

A3: It is not recommended to sterilize MOPS buffer by autoclaving, especially in the presence of glucose.[5] Autoclaving can cause the buffer to degrade and turn yellow, which can interfere with experimental results.[4][5] The recommended method for sterilizing MOPS buffer is by filtration through a 0.2 µm filter.[2][5]

Q4: What is the recommended working concentration for MOPS buffer?

A4: The typical working concentration for MOPS buffer is between 20-50 mM, which effectively maintains pH stability.[2] While higher concentrations provide greater buffering capacity, they also increase the ionic strength of the solution, which can negatively impact the solubility and activity of biological molecules.[1] For mammalian cell culture, it is advised not to exceed a concentration of 20 mM, as higher concentrations can be toxic.[5][6]

Troubleshooting Guides

Problem 1: Unexpected pH shift during my experiment.

Possible Causes and Solutions:

  • Temperature Fluctuation: As detailed in the FAQ, the pH of MOPS buffer is sensitive to temperature changes.

    • Troubleshooting Step: Measure the pH of your buffer at the actual working temperature of your experiment. If there is a significant difference from the desired pH, adjust it accordingly.

    • Best Practice: Always prepare and pH your MOPS buffer at the temperature you will be using it.

  • Interaction with Other Reagents: Other components in your experimental system can interact with the MOPS buffer, leading to a pH shift.[1][2]

    • Troubleshooting Step: Prepare a solution of your MOPS buffer with the other components and monitor the pH over the course of your experiment's duration to see if a shift occurs.

    • Best Practice: When possible, review the literature for known incompatibilities between MOPS and your other reagents.

Problem 2: I'm observing enzyme inhibition or reduced protein activity.

Possible Causes and Solutions:

  • Direct Inhibition by MOPS: Although generally considered non-reactive with enzymes, there have been instances of MOPS acting as an inhibitor.[7][8]

    • Troubleshooting Step: Perform a control experiment with an alternative buffer that has a similar pKa (e.g., HEPES) to see if the inhibition persists.

    • Best Practice: If your enzyme is known to be sensitive, consider screening a panel of buffers during assay development.

  • Metal Ion Chelation: While MOPS has a low affinity for most metal ions, it can interact with some, potentially affecting the activity of metalloenzymes.[6][9] Protons are released when a buffer forms complexes with metal ions, which can lower the pH of the solution.[9]

    • Troubleshooting Step: If you suspect metal ion interference, you can try adding a chelating agent like EDTA as a control (if it doesn't interfere with your experiment) or switch to a buffer with a certified low metal binding capacity.

    • Best Practice: MOPS is often recommended for use in solutions containing metal ions due to its generally low metal-binding constants.[9] However, for highly sensitive metal-dependent enzymes, empirical testing is recommended.

Problem 3: My MOPS buffer solution has turned yellow.

Possible Causes and Solutions:

  • Degradation: Yellowing of a MOPS buffer solution is an indication of degradation. This can be caused by:

    • Autoclaving: As mentioned, autoclaving can cause MOPS to degrade.[5]

    • Exposure to Light: Prolonged exposure to light, especially UV light, can cause photochemical reactions that lead to a change in color.[2][10]

    • Oxidation: MOPS solutions can undergo oxidation when exposed to air.[2][10]

    • Contaminants: The presence of metal ions or other organic impurities can catalyze degradation reactions.[1][10]

    • Troubleshooting Step: Discard the yellowed buffer solution and prepare a fresh batch.

    • Best Practice: Store MOPS powder in a cool, dry, and dark place.[11] Prepare MOPS solutions fresh when possible and store them protected from light at 2-8°C.[2] Minimize contact with air by using sealed containers.[2]

Quantitative Data

Table 1: Temperature Dependence of MOPS Buffer pKa

Temperature (°C)Approximate pKa
207.20[3]
257.14 - 7.2[1][6]
37~7.0

Note: The pKa decreases by approximately 0.013 units for every 1°C increase in temperature.[1]

Experimental Protocols

Protocol: Preparation of 1 L of 10x MOPS Running Buffer for RNA Electrophoresis

This protocol describes the preparation of a 10x stock solution of MOPS buffer commonly used for denaturing agarose gel electrophoresis of RNA.

Materials:

  • MOPS (3-(N-morpholino)propanesulfonic acid)

  • Sodium Acetate

  • EDTA (Ethylenediaminetetraacetic acid), 0.5 M solution, pH 8.0

  • DEPC-treated water (or other nuclease-free water)

  • Sodium Hydroxide (NaOH) solution (for pH adjustment)

  • Magnetic stirrer and stir bar

  • pH meter

  • Graduated cylinders and beakers

  • 0.2 µm sterile filter unit

Procedure:

  • To 800 mL of DEPC-treated water, add 41.8 g of MOPS.

  • Stir until the MOPS is completely dissolved.

  • Add 8.2 g of sodium acetate and stir until dissolved.

  • Add 20 mL of 0.5 M EDTA (pH 8.0) and stir to mix.

  • Adjust the pH of the solution to 7.0 with NaOH solution.

  • Bring the final volume to 1 L with DEPC-treated water.

  • Sterilize the solution by passing it through a 0.2 µm filter unit.

  • Store the 10x MOPS buffer at room temperature, protected from light. The solution should be discarded if it turns yellow.

Visualizations

MOPS_Interference_Troubleshooting start Unexpected Experimental Result with MOPS Buffer q1 Is the pH of the buffer correct at the experimental temperature? start->q1 q2 Is the enzyme activity lower than expected? q1->q2 Yes a1_yes Adjust pH at working temperature or prepare fresh buffer. q1->a1_yes No q3 Has the buffer solution turned yellow? q2->q3 No a2_yes Test for direct enzyme inhibition (compare with another buffer). Check for metal ion interference. q2->a2_yes Yes a1_no Consider other interferences. q3->a1_no No a3_yes Buffer has degraded. Prepare fresh solution and store properly (protected from light, cool). q3->a3_yes Yes

Caption: Troubleshooting flowchart for common MOPS buffer issues.

MOPS_pH_vs_Temp cluster_0 Effect of Temperature on MOPS Buffer pH Temp_Increase Temperature Increase pKa_Decrease pKa Decreases Temp_Increase->pKa_Decrease pH_Decrease pH Decreases (more acidic) pKa_Decrease->pH_Decrease

Caption: Relationship between temperature and the pH of MOPS buffer.

References

Technical Support Center: Troubleshooting Protein Precipitation with 3-Morpholinopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during protein precipitation experiments, particularly when 3-Morpholinopropanoic acid is a component of the buffering system.

Troubleshooting Guide

This guide provides a systematic approach to resolving common protein precipitation problems.

Issue 1: Low or No Protein Pellet Formation

If you are not observing the expected protein pellet after centrifugation, consider the following factors:

Potential CauseRecommended Solution
Insufficient Precipitant Concentration Ensure the final concentration of your precipitating agent (e.g., ammonium sulfate, acetone, TCA) is optimal for your specific protein. A concentration gradient experiment may be necessary.
Low Protein Concentration If your initial protein sample is too dilute, precipitation may be inefficient.[1] Consider concentrating your sample before precipitation.
Inappropriate pH The pH of the solution, influenced by your this compound buffer, is critical. Protein solubility is minimal at its isoelectric point (pI).[2] Ensure your buffer pH is adjusted to a value that minimizes the solubility of your target protein.
Suboptimal Incubation Time or Temperature Precipitation is a time and temperature-dependent process. Try increasing the incubation time or performing the precipitation at a lower temperature (e.g., 4°C or -20°C for organic solvents) to enhance precipitation.[2]
Interfering Substances The presence of detergents or other solubilizing agents can hinder precipitation.[3] Consider a buffer exchange step to remove these substances prior to precipitation.

Issue 2: Protein Precipitates but Fails to Redissolve

Difficulty in redissolving the protein pellet can indicate denaturation or aggregation.

Potential CauseRecommended Solution
Harsh Precipitation Method Strong acids like Trichloroacetic acid (TCA) can cause irreversible protein denaturation.[2][4] Consider a milder precipitation method such as salting out with ammonium sulfate or using organic solvents at low temperatures.[2][4]
Inappropriate Resolubilization Buffer The resolubilization buffer may not be optimal. Try a buffer with a different pH (at least 1-1.5 units away from the protein's pI), higher ionic strength, or include stabilizing additives.[1]
Over-drying the Pellet Excessive drying can make the protein pellet very difficult to redissolve. Air-dry the pellet for a shorter duration.
Protein Aggregation The protein may have aggregated due to factors like oxidation. Including reducing agents (e.g., DTT) or chelating agents (e.g., EDTA) in the resolubilization buffer may help.

Issue 3: Contamination of the Precipitated Protein

The presence of unwanted molecules in your final sample can affect downstream applications.

Potential CauseRecommended Solution
Co-precipitation of Other Proteins The precipitation conditions may not be selective enough. Optimize the precipitant concentration and pH to selectively precipitate your target protein. Fractional precipitation could be a useful technique.
Trapping of Contaminants Salts, nucleic acids, and lipids can be entrapped in the protein pellet.[3] Wash the pellet with a suitable solvent (e.g., cold acetone for TCA precipitates) to remove these contaminants.[5]
Residual Precipitating Agent Remaining precipitant (e.g., high salt concentration) can interfere with subsequent analyses. Ensure the pellet is washed thoroughly and consider a desalting or buffer exchange step after redissolving the protein.[6]

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in my protein precipitation experiment?

This compound is a morpholino-based buffer, similar in structure to MES and MOPS. Its primary role in your experiment is likely to maintain a stable pH. The pH of the solution is a critical factor in protein precipitation as it influences the protein's net charge and solubility.[2] Proteins are least soluble at their isoelectric point (pI), where their net charge is zero, and precipitation is often induced by adjusting the pH to the pI.

Q2: How does the pH of the this compound buffer affect protein precipitation?

The buffering range of this compound will dictate the pH at which your experiment is conducted. If the buffer's pH is close to your protein's pI, it will promote precipitation. Conversely, if the pH is significantly different from the pI, your protein will be more soluble. Therefore, you may need to adjust the pH of your this compound buffer to optimize precipitation efficiency.

Q3: Can the concentration of this compound itself cause precipitation?

While the primary role of this compound is pH control, at very high concentrations, any buffer salt can influence protein solubility through "salting-in" or "salting-out" effects. However, it is more likely that the primary precipitating agent (e.g., ammonium sulfate, organic solvent) is the main driver of precipitation.

Q4: My protein precipitates unexpectedly when I add the this compound buffer. What should I do?

Unexpected precipitation upon buffer addition could be due to a few factors:

  • pH Shock: A rapid and significant change in pH can cause some proteins to precipitate.[6] Ensure the pH of your protein solution and the buffer are not drastically different before mixing.

  • Buffer-Protein Interaction: While less common, a specific interaction between the buffer molecule and your protein could reduce its solubility.

  • Ionic Strength: The ionic strength of the buffer itself might be sufficient to cause precipitation if the protein is already near its solubility limit.

To troubleshoot this, try adding the buffer slowly while stirring, or test a range of buffer concentrations.

Experimental Protocols

Protocol 1: General Protein Precipitation with an Organic Solvent (Acetone)

  • Sample Preparation: Start with your protein solution in a this compound buffer at the desired pH. It is recommended to pre-clear the sample by centrifugation at ~10,000 x g for 10 minutes to remove any initial aggregates.

  • Pre-chilling: Chill the protein sample and the acetone to -20°C.

  • Precipitation: Add at least four volumes of cold (-20°C) acetone to the protein solution. Add the acetone slowly while gently vortexing.

  • Incubation: Incubate the mixture at -20°C for at least 1 hour. For very dilute samples, overnight incubation may be necessary.

  • Centrifugation: Pellet the precipitated protein by centrifuging at >10,000 x g for 15-30 minutes at 4°C.

  • Washing: Carefully decant the supernatant. Wash the pellet with a smaller volume of cold acetone to remove any remaining contaminants.

  • Drying: Air-dry the pellet. Do not over-dry.

  • Resolubilization: Resuspend the pellet in a suitable buffer for your downstream application.

Visualizations

Below are diagrams illustrating key concepts in troubleshooting protein precipitation.

Caption: Troubleshooting workflow for protein precipitation.

G cluster_factors Factors Influencing Protein Precipitation cluster_outcomes Potential Outcomes pH pH (Buffer System) Successful_Precipitation Successful Precipitation & Resolubilization pH->Successful_Precipitation Failed_Precipitation Low or No Precipitation pH->Failed_Precipitation Irreversible_Precipitation Irreversible Precipitation (Aggregation) pH->Irreversible_Precipitation Temp Temperature Temp->Successful_Precipitation Temp->Failed_Precipitation Temp->Irreversible_Precipitation Ionic_Strength Ionic Strength Ionic_Strength->Successful_Precipitation Ionic_Strength->Failed_Precipitation Protein_Conc Protein Concentration Protein_Conc->Successful_Precipitation Protein_Conc->Failed_Precipitation Precipitant_Conc Precipitant Concentration Precipitant_Conc->Successful_Precipitation Precipitant_Conc->Failed_Precipitation

Caption: Key factors influencing protein precipitation outcomes.

References

Technical Support Center: Synthesis of 3-Morpholinopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Morpholinopropanoic acid, with a focus on improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the Michael addition of morpholine to acrylic acid. This reaction involves the nucleophilic attack of the secondary amine (morpholine) on the electron-deficient β-carbon of acrylic acid.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The primary starting materials are morpholine and acrylic acid. Depending on the specific protocol, a solvent may be used, although the reaction can sometimes be performed neat.

Q3: What factors can influence the yield of the reaction?

A3: Several factors can significantly impact the yield of this compound, including:

  • Temperature: The reaction is exothermic. Careful temperature control is crucial to prevent side reactions, such as the polymerization of acrylic acid.

  • Stoichiometry: The molar ratio of morpholine to acrylic acid can affect the reaction rate and the formation of byproducts.

  • Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate.

  • Purity of Reactants: Impurities in the starting materials can lead to side reactions and lower yields.

  • Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the consumption of starting materials and the formation of the product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Low Reaction Temperature: The activation energy for the reaction may not be met. 2. Degraded Reactants: Morpholine can be hygroscopic and acrylic acid can polymerize over time. 3. Incorrect Stoichiometry: An inappropriate molar ratio of reactants can limit the reaction.1. Gradually increase the reaction temperature while carefully monitoring for side reactions. 2. Use freshly distilled or newly purchased reactants. Ensure proper storage conditions. 3. Verify the molar ratio of morpholine to acrylic acid. A slight excess of one reactant may be beneficial, but this should be optimized.
Formation of a Solid Polymer Uncontrolled Exotherm: The Michael addition is exothermic, and a rapid increase in temperature can initiate the polymerization of acrylic acid.[1]1. Control the rate of addition of one reactant to the other. 2. Use an ice bath to dissipate heat and maintain a stable reaction temperature. 3. Consider using a solvent to help manage the reaction temperature.
Product is Difficult to Purify 1. Presence of Unreacted Starting Materials: Incomplete reaction can leave starting materials in the product mixture. 2. Formation of Byproducts: Side reactions can lead to impurities that are difficult to separate from the desired product.1. Ensure the reaction has gone to completion by monitoring with TLC or HPLC. If necessary, extend the reaction time or adjust the temperature. 2. Optimize reaction conditions (temperature, solvent, stoichiometry) to minimize byproduct formation. Consider recrystallization from a suitable solvent system for purification.
Inconsistent Results Variability in Reaction Conditions: Minor changes in temperature, reactant quality, or reaction time can lead to different outcomes.Standardize the experimental protocol. Carefully control and record all reaction parameters for each experiment to ensure reproducibility.

Experimental Protocol: Michael Addition of Morpholine to Acrylic Acid

This protocol provides a general procedure for the synthesis of this compound. Optimization may be required to achieve the best results.

Materials:

  • Morpholine

  • Acrylic acid

  • Deionized water

  • Ethanol (or other suitable solvent for recrystallization)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Condenser (if heating)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve morpholine in a minimal amount of water (optional, can also be run neat). Place the flask in an ice bath to control the initial temperature.

  • Addition of Acrylic Acid: Slowly add acrylic acid dropwise to the stirring morpholine solution. The molar ratio of morpholine to acrylic acid should be approximately 1:1. Monitor the temperature of the reaction mixture and maintain it below a designated temperature (e.g., 40°C) to prevent polymerization of the acrylic acid.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 12-24 hours) or until the reaction is complete as determined by TLC or HPLC analysis.

  • Work-up:

    • If the product crystallizes directly from the reaction mixture, it can be collected by filtration.

    • If the product does not crystallize, the solvent (and any excess volatile reactants) can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, Mass Spectrometry, and melting point analysis.

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Prepare Reactants (Morpholine, Acrylic Acid) mix Mix Reactants (Controlled Addition) prep_reactants->mix react Stir at Controlled Temperature mix->react monitor Monitor Progress (TLC/HPLC) react->monitor isolate Isolate Crude Product monitor->isolate purify Recrystallize isolate->purify analyze Characterize Product (NMR, MS, MP) purify->analyze

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? temp Reaction Temp Too Low? start->temp Yes reactants Degraded Reactants? start->reactants Yes polymer Polymerization? start->polymer Yes inc_temp Increase Temp Cautiously temp->inc_temp new_reactants Use Fresh Reactants reactants->new_reactants control_temp Improve Temp Control (Ice Bath) polymer->control_temp

Caption: A troubleshooting decision tree for addressing low yield in the synthesis.

References

Navigating Temperature-Induced pH Variations in MOPS Buffer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center | MOPS Buffer

For researchers, scientists, and drug development professionals relying on precise pH control, understanding the behavior of buffering agents under varying temperatures is critical. 3-Morpholinopropanoic acid (MOPS) is a widely used buffer in biological and biochemical research, valued for its pKa of approximately 7.2 at 25°C, which is near physiological pH.[1][2] However, like most buffers, the pH of a MOPS solution is sensitive to temperature changes. This guide provides detailed information, troubleshooting advice, and experimental protocols to manage the temperature-dependent pH shifts of MOPS buffer effectively.

Frequently Asked Questions (FAQs)

Q1: How does temperature affect the pH of my MOPS buffer?

The pH of a MOPS buffer solution will decrease as the temperature increases and increase as the temperature decreases. This is due to the temperature-dependent nature of its acid dissociation constant (pKa). The change in pKa with temperature is described by the temperature coefficient, dpKa/dT. For MOPS, this value is approximately -0.011 to -0.013 pH units per degree Celsius (°C).[1][2][3] This means that for every 1°C increase in temperature, the pH of the MOPS buffer will drop by about 0.013 units.[2]

Q2: I prepared my MOPS buffer to pH 7.4 at room temperature (25°C), but my experiment is at 37°C. What will the approximate pH be?

Using the dpKa/dT value of -0.013, the pH at 37°C can be estimated. The temperature difference is 12°C (37°C - 25°C). The expected pH shift would be:

12°C * (-0.013 pH/°C) = -0.156 pH units.

Therefore, the approximate pH of your buffer at 37°C would be 7.4 - 0.156 = 7.244 .

Q3: My experiment is conducted at a refrigerated temperature of 4°C. If I prepare the MOPS buffer to pH 7.2 at 25°C, what will the pH be at the experimental temperature?

The temperature difference is -21°C (4°C - 25°C). The expected pH shift would be:

-21°C * (-0.011 pH/°C) = +0.231 pH units.

The approximate pH of your buffer at 4°C would be 7.2 + 0.231 = 7.431 .

Q4: Why is it important to adjust the pH of the MOPS buffer at the experimental temperature?

Many biological processes, particularly enzymatic reactions and protein stability, are highly sensitive to pH.[2][4] A seemingly small shift in pH due to temperature changes can significantly impact experimental outcomes, leading to a decrease in enzyme activity or even complete inactivation.[4] Therefore, it is crucial to calibrate the pH of your MOPS buffer at the specific temperature at which your experiment will be performed to ensure accuracy and reproducibility.[5][6]

Q5: Can I autoclave MOPS buffer?

It is generally not recommended to autoclave MOPS buffer, especially in the presence of glucose, as it can lead to degradation of the buffer.[7] Sterilization by filtration through a 0.22 µm or 0.45 µm filter is the preferred method.[6][8]

Quantitative Data: Temperature-Dependent pH Shift of MOPS Buffer

The following table summarizes the calculated pH of a MOPS buffer solution at different temperatures, assuming it was initially prepared to a specific pH at 25°C. These calculations are based on a dpKa/dT of -0.013 pH/°C.[1][2]

Initial pH at 25°CCalculated pH at 4°CCalculated pH at 37°C
6.56.776.34
7.07.276.84
7.27.477.04
7.47.677.24
7.98.177.74

Experimental Protocols

Protocol: Accurate pH Measurement of MOPS Buffer at a Specific Temperature

Objective: To accurately prepare and measure the pH of a MOPS buffer solution at a designated experimental temperature.

Materials:

  • MOPS (free acid)

  • High-purity, deionized water

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 1N or 10N) for pH adjustment

  • Calibrated pH meter with a temperature-compensating probe

  • Water bath or incubator set to the desired experimental temperature

  • Stir plate and magnetic stir bar

  • Beakers and graduated cylinders

Procedure:

  • Prepare the MOPS Solution: Dissolve the appropriate amount of MOPS free acid in approximately 80% of the final desired volume of high-purity water. Stir until fully dissolved.

  • Equilibrate to Temperature: Place the beaker containing the MOPS solution in the water bath or incubator set to the target experimental temperature. Allow the solution to equilibrate for at least 30 minutes, ensuring the temperature of the solution is stable.

  • Calibrate the pH Meter: Calibrate the pH meter using standard pH buffers at the same experimental temperature. If the pH meter does not have a temperature-compensating probe, ensure the calibration buffers are also at the experimental temperature.

  • Adjust the pH: Place the calibrated pH electrode and a temperature probe into the MOPS solution. While stirring gently, slowly add the NaOH or KOH solution dropwise to adjust the pH to the desired value.

  • Final Volume Adjustment: Once the target pH is reached and stable, transfer the solution to a graduated cylinder and bring it to the final volume with deionized water that has been pre-equilibrated to the same temperature.

  • Verification: Re-check the pH of the final solution to ensure it is accurate.

  • Storage: Store the buffer at 4°C, protected from light.[5] For long-term storage, sterile filtration is recommended.

Troubleshooting and Visual Guides

Troubleshooting Unexpected pH Shifts

If you encounter unexpected pH values in your experiments, consider the following potential issues:

  • Incorrect Preparation Temperature: The most common cause of pH deviation is preparing the buffer at a temperature different from the experimental temperature.

  • Inaccurate pH Meter Calibration: Ensure the pH meter is calibrated correctly and at the appropriate temperature.

  • Buffer Concentration: While the effect is generally small, very high or low buffer concentrations can slightly alter the pKa and the resulting pH.

  • Ionic Strength: The ionic strength of the solution can influence the pKa of the buffer. The addition of salts should be done before the final pH adjustment.

Below is a troubleshooting workflow to diagnose and resolve pH-related issues with your MOPS buffer.

G cluster_0 Troubleshooting Workflow A Unexpected Experimental Results B Suspect pH Issue with MOPS Buffer A->B C Measure pH of Buffer at Experimental Temperature B->C D Is pH within acceptable range? C->D E Problem likely not pH-related. Investigate other variables. D->E Yes F Was the buffer pH adjusted at the experimental temperature? D->F No G Re-prepare buffer, adjusting pH at the correct temperature. F->G No H Was the pH meter calibrated at the experimental temperature? F->H Yes I Recalibrate pH meter at the correct temperature and re-measure. H->I No J Consider other factors: - Ionic strength - Buffer concentration - Contaminants H->J Yes

Caption: Troubleshooting workflow for unexpected pH shifts in MOPS buffer.

The relationship between temperature and the pH of a MOPS buffer is a fundamental consideration for experimental design. The following diagram illustrates this inverse relationship.

G cluster_0 Temperature Effect on MOPS Buffer pH Temp_Increase Temperature Increase pKa_Decrease pKa Decreases (dpKa/dT ≈ -0.013) Temp_Increase->pKa_Decrease pH_Decrease pH Decreases pKa_Decrease->pH_Decrease Temp_Decrease Temperature Decrease pKa_Increase pKa Increases Temp_Decrease->pKa_Increase pH_Increase pH Increases pKa_Increase->pH_Increase

Caption: Relationship between temperature and the pH of MOPS buffer.

References

Technical Support Center: Purification of Synthesized 3-Morpholinopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying synthesized 3-Morpholinopropanoic acid. The following information includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on expected outcomes.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: My crude this compound is an oil or a sticky solid. How can I proceed with purification?

A1: Oiling out or the formation of a sticky solid instead of a crystalline product is a common issue, particularly with zwitterionic compounds like this compound. This often occurs when the compound comes out of the solution at a temperature above its melting point.[1]

  • Troubleshooting Steps:

    • Re-dissolve and add more solvent: Heat the mixture to re-dissolve the oil and add a small amount of additional "good" solvent (e.g., ethanol in an ethanol-water system) to increase the total solvent volume. This will help to keep the compound soluble for longer at a lower temperature during the cooling phase.[1]

    • Slower Cooling: Allow the solution to cool more slowly. Rapid cooling can lead to precipitation rather than crystallization. Insulate the flask to encourage gradual cooling.[1]

    • Solvent System Adjustment: The solvent system may not be optimal. If using a mixed solvent, try adjusting the ratio of the "good" solvent to the "poor" solvent.

Q2: I am not getting any crystal formation after cooling the solution. What should I do?

A2: The absence of crystal formation is usually due to either using too much solvent or the solution being supersaturated without nucleation.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of pure this compound to the solution to act as a seed for crystal formation.

    • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1] You can test for saturation by dipping a glass rod in the solution and letting the solvent evaporate; a solid residue indicates the presence of the dissolved compound.[1]

Q3: The yield of my purified this compound is very low. How can I improve it?

A3: A low yield (e.g., less than 70%) can be due to several factors.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[2]

    • Ensure Complete Crystallization: Cool the solution in an ice bath after it has reached room temperature to maximize the precipitation of the product.

    • Second Crop of Crystals: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.[2]

    • Washing Technique: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid dissolving a significant amount of the purified product.[2]

Q4: My purified product is still colored. How can I remove colored impurities?

A4: Colored impurities can often be removed by using activated charcoal.

  • Procedure:

    • Dissolve the crude product in the hot recrystallization solvent.

    • Add a small amount of activated charcoal (about 1-2% of the solute weight) to the hot solution.

    • Swirl the mixture and heat it for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.

    • Allow the filtrate to cool and crystallize as usual.

Purification Methods and Expected Purity

Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[3] Trituration can also be employed as a simpler, though sometimes less effective, purification step.

Purification MethodPrimary Impurities RemovedTypical Purity AchievedExpected YieldKey Advantages
Recrystallization Unreacted starting materials (morpholine, acrylic acid), soluble byproducts>98%[4]70-90%[5]High purity, scalable
Trituration Highly soluble impurities>90%>95%Simple, quick, good for initial cleanup

Experimental Protocols

Protocol 1: Purification by Recrystallization from a Mixed Solvent (Ethanol-Water)

This protocol is recommended for purifying crude this compound, taking advantage of its zwitterionic nature.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid. It is advisable to start with a solvent-to-solute ratio of approximately 4 mL of ethanol per gram of crude product.[6] Heat the mixture to a gentle boil.

  • Addition of Anti-Solvent: Once the solid is dissolved, slowly add hot deionized water dropwise to the boiling solution until the solution becomes slightly cloudy (the cloud point), indicating saturation.[6]

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[6]

  • Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: Purification by Trituration

Trituration is a purification technique that involves suspending an impure solid in a solvent in which the desired compound is sparingly soluble, while the impurities are highly soluble.[7]

Materials:

  • Crude this compound

  • Diethyl ether or a similar non-polar solvent

  • Beaker or flask

  • Stirring rod or magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Suspension: Place the crude this compound in a beaker or flask. Add a sufficient amount of diethyl ether to form a slurry.

  • Stirring: Stir the mixture vigorously for 15-20 minutes. This allows the soluble impurities to dissolve in the solvent.[7]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of fresh, cold diethyl ether.[7]

  • Drying: Dry the purified solid under vacuum.

Visualization of Purification Workflow

The following diagrams illustrate the decision-making process and the experimental workflow for the purification of this compound.

Purification_Workflow cluster_start Starting Material cluster_purification Purification cluster_end Final Product start Crude Synthesized This compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve add_water Add Hot Water to Cloud Point dissolve->add_water clarify Add Hot Ethanol to Clarify add_water->clarify cool_rt Slowly Cool to Room Temperature clarify->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filtrate Vacuum Filtration cool_ice->filtrate wash Wash with Cold Ethanol-Water filtrate->wash dry Dry Crystals wash->dry end Pure 3-Morpholinopropanoic Acid (>98%) dry->end

Caption: Recrystallization workflow for this compound.

Troubleshooting_Logic start Crude Product recrystallization Perform Recrystallization start->recrystallization oiling_out Oiling Out? recrystallization->oiling_out check_crystals Crystals Formed? check_purity Purity >98%? check_crystals->check_purity Yes solution_no_crystals Induce Crystallization (Scratch/Seed) Reduce Solvent check_crystals->solution_no_crystals No solution_low_purity Repeat Recrystallization Use Charcoal check_purity->solution_low_purity No success Pure Product check_purity->success Yes oiling_out->check_crystals No solution_oiling_out Re-dissolve Add More 'Good' Solvent Cool Slower oiling_out->solution_oiling_out Yes solution_no_crystals->recrystallization solution_low_purity->recrystallization solution_oiling_out->recrystallization

References

Avoiding degradation of 3-Morpholinopropanoic acid during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Morpholinopropanoic acid (3-MPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the degradation of 3-MPA during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-MPA) and what are its common applications?

A1: this compound is a zwitterionic organic compound commonly used as a buffering agent in biological and biochemical research. Its structure, featuring a morpholine ring and a propanoic acid tail, makes it a "Good's" buffer analogue, suitable for maintaining a stable pH in a variety of experimental settings. Common applications include protein crystallization, as a component in electrophoresis buffers, and in various enzymatic assays.

Q2: What are the primary factors that can cause the degradation of 3-MPA?

A2: While 3-MPA is generally a stable compound, its degradation can be accelerated by several factors:

  • Extreme pH: Highly acidic or alkaline conditions can promote hydrolysis.

  • High Temperatures: Elevated temperatures can lead to thermal decomposition. Studies on the related compound morpholine show significant degradation at temperatures of 175°C and above.[1]

  • Light Exposure: Prolonged exposure to UV or even strong visible light may induce photodegradation, a phenomenon observed in other morpholine derivatives.

  • Presence of Strong Oxidizing Agents: Reagents such as peroxides, permanganates, or chromates can cause oxidative cleavage of the morpholine ring.

  • Microbial Contamination: Certain microorganisms, particularly of the Mycobacterium genus, are capable of utilizing morpholine and its derivatives as a carbon and nitrogen source, leading to biodegradation.[2]

Q3: How can I visually identify if my 3-MPA solution has degraded?

A3: A freshly prepared 3-MPA solution should be clear and colorless. A common indicator of degradation is a change in color, typically to a yellow or brown hue. This discoloration suggests the formation of degradation byproducts. While a faint yellowing may not significantly impact all experiments, a darker color is a strong indication of substantial degradation.

Q4: What are the likely degradation products of 3-MPA?

A4: Based on studies of the closely related compound morpholine, the degradation of 3-MPA can be expected to produce a variety of smaller organic molecules. The specific products will depend on the degradation pathway.

Degradation PathwayPotential Degradation Products of the Morpholine Moiety
Thermal Decomposition 2-(2-aminoethoxy) ethanol, ethanolamine, ammonia, methylamine, ethylamine, ethylene glycol, glycolic acid, and acetic acid.
Biodegradation 2-(2-aminoethoxy)acetic acid, glycolate, and eventually ammonia.[3]
Oxidative Cleavage Various open-chain aldehydes, carboxylic acids, and amides.

The propanoic acid side chain is likely to degrade into smaller carboxylic acids and eventually CO2 and water.

Troubleshooting Guides

Issue 1: My 3-MPA buffer solution turned yellow after preparation or during storage.

Potential CauseTroubleshooting Steps
Light Exposure 1. Prepare and store 3-MPA solutions in amber or foil-wrapped bottles to protect from light. 2. Avoid leaving solutions on the benchtop under direct laboratory lighting for extended periods.
High Storage Temperature 1. Store stock solutions of 3-MPA at 2-8°C for short-term use. 2. For long-term storage, aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.
Autoclaving Do not sterilize 3-MPA solutions by autoclaving, as the high heat can induce degradation and discoloration. Use sterile filtration (0.22 µm filter) instead.
Incorrect pH Ensure the final pH of the buffer is within the recommended working range for 3-MPA (typically around its pKa of ~7.6). Highly alkaline conditions can promote degradation.

Issue 2: I am observing inconsistent or unexpected results in my assay using a 3-MPA buffer.

Potential CauseTroubleshooting Steps
Degraded Buffer 1. Prepare a fresh batch of 3-MPA buffer from solid. 2. Visually inspect the stored buffer for any discoloration. If yellow or brown, discard and prepare a fresh solution.
Interaction with Reagents 1. Review the compatibility of 3-MPA with all other reagents in your assay. Avoid using strong oxidizing agents. 2. Consider if metal ions in your assay could be chelating with the buffer, although morpholine-based buffers generally have low metal-binding capacity.[4]
Microbial Contamination 1. Filter-sterilize the buffer solution after preparation. 2. Store in sterile containers and handle using aseptic techniques.

Logical Flow for Troubleshooting 3-MPA Degradation

G start Suspicion of 3-MPA Degradation (e.g., color change, inconsistent results) check_color Is the solution discolored (yellow or brown)? start->check_color check_results Are experimental results inconsistent or unexpected? check_color->check_results No prepare_fresh Discard old solution. Prepare fresh 3-MPA buffer. check_color->prepare_fresh Yes check_results->prepare_fresh Yes end_further_investigation Further Investigation Needed (e.g., analytical chemistry) check_results->end_further_investigation No review_prep Review preparation protocol: - Used high-purity water? - pH adjusted correctly? prepare_fresh->review_prep review_storage Review storage conditions: - Protected from light? - Stored at appropriate temp? - Sterile filtered? review_prep->review_storage review_compatibility Review experimental conditions: - Presence of strong oxidizers? - Extreme pH or temperature? review_storage->review_compatibility end_issue_resolved Issue Resolved review_compatibility->end_issue_resolved G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Time-Point Analysis cluster_data Data Interpretation prep_buffer Prepare 3-MPA buffer (e.g., 50 mM, pH 7.6) initial_analysis Time-Zero Analysis (t=0): - Measure pH - Record UV-Vis Spectrum - HPLC-UV Analysis (Peak Area) prep_buffer->initial_analysis aliquot Aliquot buffer into separate, light-protected containers initial_analysis->aliquot condition1 Condition 1: Incubate at 4°C (Control) aliquot->condition1 condition2 Condition 2: Incubate at 37°C aliquot->condition2 condition3 Condition 3: Expose to UV/Visible Light aliquot->condition3 sampling Sample at defined intervals (e.g., 24h, 48h, 1 week) condition1->sampling condition2->sampling condition3->sampling analysis Repeat Analysis: - Measure pH - Record UV-Vis Spectrum - HPLC-UV Analysis sampling->analysis compare Compare results to t=0: - pH shift? - Change in spectrum? - Decrease in 3-MPA peak area? - Appearance of new peaks? analysis->compare conclusion Determine degradation rate and identify stable conditions compare->conclusion

References

Metal ion chelation by 3-Morpholinopropanoic acid and its effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Morpholinopropanoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on its metal ion chelation properties and potential biological effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a synthetic organic compound featuring a morpholine ring and a propanoic acid tail. Its chemical structure, containing both a tertiary amine within the morpholine ring and a carboxylic acid group, suggests its potential as a chelating agent for various metal ions. In drug development, molecules with such functional groups are explored for their ability to modulate metal ion homeostasis, which can be relevant in various disease states, including neurodegenerative disorders and cancer.

Q2: What are the expected metal ion chelation properties of this compound?

Based on its structure, this compound is expected to act as a bidentate ligand, coordinating with metal ions through the nitrogen atom of the morpholine ring and one of the oxygen atoms of the carboxylate group. The stability of the resulting metal complexes is influenced by the nature of the metal ion, pH, and temperature.

Q3: How can I determine the stability constants of this compound with different metal ions?

The stability constants (log K) can be determined experimentally using techniques such as potentiometric titration or spectrophotometric analysis. Potentiometric titration is a widely used method that involves monitoring the pH of a solution containing the ligand and the metal ion as a titrant of known concentration is added.

Q4: What are the potential biological effects of this compound?

While specific biological effects of this compound are not extensively documented, derivatives of propionic acid and compounds containing morpholine moieties have been reported to exhibit a range of biological activities.[1][2][3][4] These may include anti-inflammatory, antimicrobial, and anticancer properties. The ability to chelate metal ions can also influence biological outcomes, as metal ions play crucial roles in various cellular processes.

Q5: Are there any known signaling pathways affected by this compound or similar compounds?

Derivatives of propionic acid have been shown to influence signaling pathways involved in cell metabolism and inflammation. For example, some propionic acid derivatives have been found to modulate pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[5] The chelation of metal ions can also indirectly affect signaling pathways that are dependent on metal cofactors.

Troubleshooting Guides

Metal Chelation Experiments
Problem Possible Cause Solution
Inconsistent results in potentiometric titration. 1. Incorrect electrode calibration.2. Presence of interfering ions in the solution.3. Precipitation of metal hydroxides at higher pH.1. Calibrate the pH electrode with standard buffer solutions before each experiment.2. Use high-purity water and reagents. Consider using a buffer to control ionic strength.3. Perform titrations in a pH range where the metal hydroxide does not precipitate. This can be predicted from the metal's hydrolysis constants.
Low absorbance or no clear isosbestic point in spectrophotometric analysis. 1. The metal-ligand complex has low molar absorptivity at the chosen wavelength.2. Formation of multiple complex species in solution.3. The concentration of the complex is too low.1. Scan a wide range of wavelengths to identify the λmax of the complex.2. Use methods like Job's plot or the mole-ratio method to determine the stoichiometry of the dominant complex. Analyze data at multiple wavelengths.3. Increase the concentrations of the metal and ligand, ensuring the ligand is in excess to favor complex formation.
Precipitate formation during the experiment. 1. The solubility of the ligand or the metal salt is exceeded.2. Formation of an insoluble metal-ligand complex.3. Change in pH leading to precipitation.1. Check the solubility of all components in the chosen solvent. Consider using a co-solvent if necessary.2. If the complex is insoluble, this method may not be suitable. Consider solid-state characterization techniques.3. Buffer the solution to maintain a constant pH throughout the experiment.
Cell-Based Assays
Problem Possible Cause Solution
High cell toxicity observed at expected therapeutic concentrations. 1. The compound itself is cytotoxic.2. The solvent used to dissolve the compound (e.g., DMSO) is at a toxic concentration.3. The compound is chelating essential metal ions from the cell culture medium, leading to nutrient deprivation.1. Perform a dose-response curve to determine the IC50 value and work at non-toxic concentrations.2. Ensure the final concentration of the solvent is below the toxic threshold for the specific cell line (typically <0.5% for DMSO).3. Supplement the medium with the specific metal ions being chelated, if known, to see if toxicity is rescued.
Inconsistent or non-reproducible biological effects. 1. Variability in cell passage number or confluency.2. Degradation of the compound in the cell culture medium.3. Interaction of the compound with components of the serum in the medium.1. Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment.2. Prepare fresh solutions of the compound for each experiment. Check the stability of the compound in the medium over the time course of the experiment.3. Consider performing experiments in serum-free medium for a short duration, if the cell line can tolerate it, to eliminate serum-related variability.
No observable effect on the target signaling pathway. 1. The compound does not affect the chosen pathway in the selected cell line.2. The concentration of the compound is too low to elicit a response.3. The time point of analysis is not optimal to observe the change.1. Screen a panel of cell lines to find a responsive model. Consider investigating alternative pathways based on the compound's structure.2. Test a wider range of concentrations, up to the cytotoxic limit.3. Perform a time-course experiment to identify the optimal time point for observing the desired effect on the signaling pathway.

Quantitative Data

The following table summarizes hypothetical stability constants (log K) for the 1:1 complex of this compound with various divalent metal ions, based on the expected behavior of similar ligands. These values are for illustrative purposes and must be determined experimentally.

Metal IonExpected log K₁Expected log K₂Factors Influencing Stability
Cu²⁺~ 6-8~ 4-6High affinity due to the Irving-Williams series.
Ni²⁺~ 5-7~ 3-5Forms relatively stable complexes.
Zn²⁺~ 4-6~ 2-4Important for biological systems; moderate stability.
Co²⁺~ 4-6~ 2-4Similar stability to Zn²⁺.
Fe²⁺~ 3-5~ 2-3Prone to oxidation to Fe³⁺, which would form a stronger complex.
Mn²⁺~ 2-4~ 1-3Generally forms less stable complexes among the first-row transition metals.
Ca²⁺~ 1-2-Weak interaction due to its hard acid nature.
Mg²⁺~ 1-2-Weak interaction; important in biological media.

Experimental Protocols

Protocol 1: Potentiometric Titration for Determination of Stability Constants

Objective: To determine the protonation constants of this compound and the stability constants of its complexes with a metal ion (e.g., Cu²⁺).

Materials:

  • This compound

  • Metal salt (e.g., Cu(NO₃)₂)

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Standardized strong base (e.g., 0.1 M NaOH, carbonate-free)

  • Inert salt for maintaining ionic strength (e.g., 0.1 M KNO₃)

  • High-purity water

  • Calibrated pH meter and electrode

  • Thermostated titration vessel

  • Magnetic stirrer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of known concentration (e.g., 0.01 M) in the inert salt solution.

    • Prepare a stock solution of the metal salt of known concentration (e.g., 0.01 M) in the inert salt solution.

  • Protonation Constants of the Ligand:

    • Pipette a known volume of the ligand stock solution into the titration vessel.

    • Add the inert salt solution to reach the desired initial volume.

    • Titrate the solution with the standardized strong base, recording the pH after each addition.

    • In a separate experiment, titrate the ligand solution with the standardized strong acid.

  • Stability Constants of the Metal-Ligand Complex:

    • Pipette known volumes of the ligand and metal stock solutions into the titration vessel (typically at a 1:1 or 2:1 ligand-to-metal ratio).

    • Add the inert salt solution to reach the desired initial volume.

    • Titrate the mixture with the standardized strong base, recording the pH after each addition.

  • Data Analysis:

    • Use a suitable software package (e.g., Hyperquad) to analyze the titration data.

    • The software will refine the protonation constants of the ligand and the stability constants of the metal-ligand complexes by fitting the experimental data to a chemical model.

Protocol 2: Spectrophotometric Analysis using Job's Plot (Method of Continuous Variation)

Objective: To determine the stoichiometry of the metal-ligand complex.

Materials:

  • This compound

  • Metal salt that forms a colored complex (e.g., CuSO₄)

  • Buffer solution to maintain constant pH

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare equimolar stock solutions of the metal salt and this compound in the buffer solution.

  • Preparation of Sample Series:

    • Prepare a series of solutions with a constant total volume and a constant total moles of metal and ligand, but with varying mole fractions of each. For example, in a total volume of 10 mL, vary the volume of the metal solution from 0 to 10 mL and the volume of the ligand solution from 10 to 0 mL in 1 mL increments.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λmax) for the metal-ligand complex by scanning a solution containing the complex.

    • Measure the absorbance of each solution in the series at the λmax.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand.

    • The plot will consist of two linear portions that intersect at the mole fraction corresponding to the stoichiometry of the complex. For example, an intersection at a mole fraction of 0.5 indicates a 1:1 complex, while an intersection at 0.67 indicates a 1:2 metal-to-ligand complex.

Visualizations

Experimental_Workflow_Potentiometric_Titration cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis prep_ligand Prepare Ligand Stock Solution titrate_ligand Titrate Ligand Alone (for pKa values) prep_ligand->titrate_ligand titrate_complex Titrate Ligand + Metal (for Stability Constants) prep_ligand->titrate_complex prep_metal Prepare Metal Stock Solution prep_metal->titrate_complex prep_base Standardize NaOH Solution prep_base->titrate_ligand prep_base->titrate_complex plot_data Plot pH vs. Volume of Titrant titrate_ligand->plot_data titrate_complex->plot_data software_analysis Analyze Data with Software (e.g., Hyperquad) plot_data->software_analysis results Obtain pKa and log K values software_analysis->results

Caption: Workflow for determining stability constants using potentiometric titration.

Signaling_Pathway_PI3K_Akt cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Chelator 3-Morpholinopropanoic acid (Hypothetical) Chelator->PI3K may inhibit by altering metal ion -dependent regulation Growth_Factor Growth Factor Growth_Factor->RTK

Caption: Hypothetical modulation of the PI3K/Akt signaling pathway.

References

Technical Support Center: 3-Morpholinopropanoic Acid (MOPS) Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately adjusting the ionic strength of 3-Morpholinopropanoic acid (MOPS) buffers for experimental success.

Frequently Asked Questions (FAQs)

Q1: What is ionic strength and why is it crucial in MOPS buffer?

A1: Ionic strength is a measure of the total concentration of ions in a solution. In biological and biochemical experiments, it is a critical parameter as it can significantly influence cellular and molecular interactions. For instance, ionic strength can affect protein solubility and stability, enzyme activity, and the binding of molecules to surfaces or other molecules. Therefore, precise control of ionic strength in your MOPS buffer is essential for the reproducibility and accuracy of your experimental results.

Q2: How is the ionic strength of a MOPS buffer adjusted?

A2: The most common method for adjusting the ionic strength of a MOPS buffer is by adding an inert salt, such as sodium chloride (NaCl) or potassium chloride (KCl).[1] These salts dissociate completely in the solution, increasing the total ion concentration without significantly altering the pH or interfering with most biological reactions. The amount of salt to be added is calculated based on the desired final ionic strength.

Q3: Will adding salt to my MOPS buffer change its pH?

A3: Yes, adding a neutral salt like NaCl can cause a shift in the pH of your MOPS buffer. This is due to the salt's effect on the activity coefficients of the buffer ions. The extent of the pH shift depends on the concentration of the salt added and the initial composition of the buffer. It is crucial to re-verify the pH of the buffer with a calibrated pH meter after adding any salt and adjust as necessary.

Q4: What is the optimal concentration range for MOPS buffer?

A4: The optimal concentration for MOPS buffer typically falls between 20-50 mM, which is generally effective for maintaining pH stability. However, for cell culture applications, it is recommended to keep the concentration below 20 mM.[2] The ideal concentration depends on the specific requirements of your experiment.

Q5: Can I autoclave MOPS buffer after adding salts?

A5: It is not recommended to autoclave MOPS buffer, especially in the presence of glucose, as it can lead to degradation of the buffer, often indicated by a yellow discoloration. The preferred method for sterilization is filtration through a 0.22 µm filter.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Significant pH shift after adding salt. The addition of a neutral salt alters the ionic environment, affecting the pKa of the buffer.This is an expected phenomenon. After adding the salt, always re-measure the pH with a calibrated pH meter and titrate back to the desired pH using a dilute acid (e.g., HCl) or base (e.g., NaOH).
Precipitation observed after adding salt. The salt concentration may have exceeded its solubility limit in the buffer, or the temperature of the solution is too low. High concentrations of salts can also cause the buffer components to precipitate.Ensure the salt is fully dissolved before adding more. Gentle warming and stirring can aid dissolution. If precipitation persists, you may need to reconsider the target ionic strength or choose a more soluble salt.
Inconsistent experimental results. The ionic strength of the MOPS buffer was not controlled or was inconsistent between experiments.Always prepare your MOPS buffer with the desired ionic strength and verify the pH before each experiment. Use a protocol that explicitly states the final ionic strength.
Difficulty dissolving MOPS powder. The solubility of MOPS free acid is pH-dependent and is lower in acidic conditions.Adjust the pH of the water towards the pKa of MOPS (~7.2) with a base like NaOH before adding the MOPS powder to increase its solubility.
Buffer turns yellow over time. MOPS buffer can degrade when exposed to light, especially if autoclaved.Store MOPS buffer protected from light. For sterile applications, filter sterilization is recommended over autoclaving. A light-yellow color may not significantly affect buffer performance, but a dark yellow or brown color indicates significant degradation, and the buffer should be discarded.

Experimental Protocols

Protocol 1: Preparation of 1 L of 50 mM MOPS Buffer, pH 7.4 with a Final Ionic Strength of 150 mM

This protocol details the preparation of a MOPS buffer with a specific ionic strength by the addition of NaCl.

Materials:

  • 3-(N-morpholino)propanesulfonic acid (MOPS), free acid (MW: 209.26 g/mol )

  • Sodium chloride (NaCl) (MW: 58.44 g/mol )

  • 10 M Sodium hydroxide (NaOH)

  • Deionized water

  • Calibrated pH meter

  • Stir plate and stir bar

  • Graduated cylinders and beakers

  • Volumetric flask (1 L)

Procedure:

  • Calculate the required mass of MOPS:

    • For a 50 mM (0.050 mol/L) solution in 1 L, you will need: 0.050 mol/L * 1 L * 209.26 g/mol = 10.46 g of MOPS.

  • Dissolve the MOPS powder:

    • Add approximately 800 mL of deionized water to a beaker.

    • While stirring, add the 10.46 g of MOPS powder.

    • The MOPS powder may not fully dissolve until the pH is adjusted.

  • Adjust the pH:

    • Place the beaker on a stir plate with a stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • Slowly add 10 M NaOH dropwise until the pH reaches 7.40. As you approach the target pH, use a more dilute NaOH solution (e.g., 1 M) for finer control.

  • Calculate the ionic strength from the buffer components:

    • At pH 7.4, a portion of the MOPS free acid (HA) is converted to its conjugate base (A⁻). The Henderson-Hasselbalch equation can be used to determine the concentrations of these species.

    • pH = pKa + log([A⁻]/[HA])

    • Assuming a pKa of 7.2 for MOPS: 7.4 = 7.2 + log([A⁻]/[HA])

    • 0.2 = log([A⁻]/[HA])

    • 10^0.2 = [A⁻]/[HA] = 1.58

    • Since [HA] + [A⁻] = 50 mM, we can solve for [A⁻] ≈ 30.7 mM and [HA] ≈ 19.3 mM.

    • The ionic strength contribution from the buffer is approximately equal to the concentration of the conjugate base, so I_buffer ≈ 30.7 mM.

  • Calculate the required amount of NaCl:

    • Target ionic strength (I_total) = 150 mM.

    • The ionic strength from NaCl (I_NaCl) is equal to its molar concentration.

    • I_total = I_buffer + I_NaCl

    • 150 mM = 30.7 mM + I_NaCl

    • I_NaCl = 119.3 mM (0.1193 mol/L)

    • Mass of NaCl needed = 0.1193 mol/L * 1 L * 58.44 g/mol = 6.97 g.

  • Add NaCl and bring to final volume:

    • Add the calculated 6.97 g of NaCl to the MOPS buffer solution and stir until fully dissolved.

    • Transfer the solution to a 1 L volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

    • Bring the final volume to 1 L with deionized water.

  • Final pH check and sterilization:

    • Verify the pH of the final solution. It may have shifted slightly after adding NaCl and bringing it to the final volume. Adjust if necessary with dilute NaOH or HCl.

    • Sterilize the buffer by filtering it through a 0.22 µm filter. Store at 4°C, protected from light.

Data Presentation

Table 1: Estimated pH Shift in 50 mM MOPS Buffer at 25°C with Added NaCl

Initial pHNaCl Concentration (mM)Estimated Final pH
7.4050~7.35
7.40100~7.30
7.40150~7.25
7.40250~7.20

Note: These are estimated values to illustrate the trend. The actual pH shift can vary depending on the specific buffer preparation and the accuracy of the pH measurement.

Visualizations

Experimental_Workflow Workflow for Preparing MOPS Buffer with Adjusted Ionic Strength cluster_prep Buffer Preparation cluster_ionic_strength Ionic Strength Adjustment cluster_finalization Finalization A Calculate required mass of MOPS for desired concentration. B Dissolve MOPS in ~80% of the final volume of deionized water. A->B C Adjust pH to the target value using NaOH. B->C D Calculate the ionic strength contribution from the buffer components. C->D E Calculate the mass of NaCl needed to reach the target total ionic strength. D->E F Add and dissolve the calculated NaCl. E->F G Bring the solution to the final volume with deionized water. F->G H Verify and re-adjust the final pH. G->H I Sterilize by filtration (0.22 µm). H->I

Caption: Workflow for preparing MOPS buffer with adjusted ionic strength.

Troubleshooting_Ionic_Strength Troubleshooting Ionic Strength Issues in MOPS Buffer Start Problem with Experiment Q1 Are you using a MOPS buffer with a defined ionic strength? Start->Q1 Sol1 Prepare a new MOPS buffer with a defined ionic strength using a detailed protocol. Q1->Sol1 No Q2 Is the buffer pH correct after adding salt? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Re-measure and adjust the pH of the buffer after adding all components. Q2->Sol2 No Q3 Is there any precipitation in the buffer? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 The salt concentration may be too high. Prepare a new buffer with a lower target ionic strength or a more soluble salt. Q3->Sol3 Yes End Consider other experimental variables. Q3->End No A3_Yes Yes A3_No No

Caption: Decision tree for troubleshooting ionic strength-related issues.

References

Validation & Comparative

A Comparative Performance Guide: 3-Morpholinopropanoic Acid (MOPA) vs. MES Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biological and chemical research, the selection of an appropriate buffer is paramount to maintaining experimental integrity. This guide provides a detailed comparison of 2-(N-morpholino)ethanesulfonic acid (MES), a widely utilized zwitterionic buffer, and 3-Morpholinopropanoic acid (MOPA), a structurally related compound. While MES is a well-characterized "Good's buffer," information regarding the buffering performance of MOPA is notably scarce in scientific literature. This comparison aims to equip researchers with the available data to make informed decisions for their experimental needs.

Overview of Physicochemical Properties

MES is a sulfonate-based zwitterionic buffer, a class of compounds known for their utility in biological research due to their pKa values near physiological pH, high water solubility, and minimal interaction with biological components.[1][2] MOPA, on the other hand, is a carboxylate-based morpholino compound. The key structural difference lies in the acidic group: a sulfonic acid for MES and a carboxylic acid for MOPA. This fundamental difference is expected to significantly influence their respective pKa values and, consequently, their buffering performance.

Below is a summary of the known physicochemical properties of MES. A corresponding table for MOPA is included to highlight the current lack of available data.

Table 1: Physicochemical Properties of MES Buffer

PropertyValueReferences
Chemical Structure C₆H₁₃NO₄S[1]
Molecular Weight 195.2 g/mol [1]
pKa at 25°C 6.15[1][3]
Useful pH Range 5.5 - 6.7[3][4]
Appearance White crystalline powder[5]
Solubility in Water High[1][5]

Table 2: Physicochemical Properties of this compound (MOPA)

PropertyValueReferences
Chemical Structure C₇H₁₃NO₃[6]
Molecular Weight 159.18 g/mol [6]
pKa at 25°C Data not available
Useful pH Range Data not available
Appearance Solid (from supplier data)[7]
Solubility in Water Data not available

Performance Comparison in Research Applications

MES Buffer: A Proven Performer

MES is a staple in many laboratories due to its well-documented performance across a range of applications:

  • Electrophoresis: MES is frequently used as a running buffer in polyacrylamide gel electrophoresis (PAGE), particularly for the separation of small proteins and nucleic acids.[3][8] Its zwitterionic nature and low conductivity contribute to sharp band resolution.

  • Cell Culture: MES is utilized in various cell culture media to maintain a stable pH, which is critical for optimal cell growth and function.[3][4] It is considered non-toxic to many cell lines.[9]

  • Biochemical Assays: With minimal UV absorbance, MES is a suitable buffer for spectrophotometric assays.[3][5] It also exhibits low metal-binding capacity, making it compatible with reactions involving metal ions.[1]

  • Chromatography: MES is employed as a buffer in different types of chromatography, including cation-exchange chromatography.[8]

This compound (MOPA): An Uncharacterized Alternative

Currently, there is a significant lack of published experimental data evaluating the performance of MOPA as a biological buffer. While its chemical structure suggests potential zwitterionic properties, crucial parameters such as its pKa, buffering capacity, and compatibility with biological systems have not been reported in the scientific literature. Without this information, its suitability for applications like electrophoresis, cell culture, or biochemical assays remains unknown.

Experimental Protocols

Detailed experimental protocols for the use of MES buffer are widely available in scientific literature and methodology handbooks. Below is a representative example of a protocol for preparing a MES running buffer for SDS-PAGE.

Protocol: Preparation of 10X MES SDS Running Buffer

Materials:

  • MES (2-(N-morpholino)ethanesulfonic acid)

  • Tris Base (Tris(hydroxymethyl)aminomethane)

  • Sodium Dodecyl Sulfate (SDS)

  • EDTA (Ethylenediaminetetraacetic acid)

  • Deionized Water

Procedure:

  • To prepare 1 liter of 10X MES SDS Running Buffer, dissolve the following in 800 mL of deionized water:

    • 97.6 g of MES

    • 60.6 g of Tris Base

    • 10.0 g of SDS

    • 3.0 g of EDTA

  • Stir the solution until all components are fully dissolved.

  • Adjust the pH of the solution to 7.3 with 1N HCl or 1N NaOH as needed.

  • Bring the final volume to 1 liter with deionized water.

  • Store the 10X stock solution at room temperature. For use, dilute to 1X with deionized water.

Due to the absence of experimental data for MOPA as a buffer, no established protocols for its use in biological or chemical assays can be provided at this time.

Visualizing the Buffer Systems

The following diagrams illustrate the chemical structures and a conceptual workflow for buffer selection.

Chemical Structures cluster_MES cluster_MOPA MES MES 2-(N-morpholino)ethanesulfonic acid C₆H₁₃NO₄S MES_img MES_img MOPA MOPA This compound C₇H₁₃NO₃ MOPA_img MOPA_img Buffer Selection Workflow Start Define Experimental pH Check_pKa Identify Buffers with pKa ≈ Experimental pH Start->Check_pKa MES_Option MES Buffer (pKa ≈ 6.15) Check_pKa->MES_Option pH 5.5 - 6.7 MOPA_Option MOPA (pKa Unknown) Check_pKa->MOPA_Option pH Unknown Evaluate_Compatibility Assess Compatibility: - Metal Ion Binding - UV Absorbance - Cell Toxicity Select_Buffer Select Optimal Buffer Evaluate_Compatibility->Select_Buffer MES is Compatible MES_Option->Evaluate_Compatibility No_Data Insufficient Data for MOPA MOPA_Option->No_Data

References

Validating Experimental Results: A Comparative Guide to Morpholino-Based Buffers

Author: BenchChem Technical Support Team. Date: December 2025

In biological and biochemical research, maintaining a stable pH is critical for experimental success. Good's buffers, a suite of zwitterionic buffers developed in the 1960s, are widely utilized for their compatibility with biological systems. This guide provides a comparative analysis of two morpholino-based compounds: the well-established 2-(N-morpholino)ethanesulfonic acid (MES) and the less characterized 3-Morpholinopropanoic acid. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to select and validate appropriate buffering agents for their experimental setups.

Performance Comparison of Morpholino-Based Buffers

The selection of a buffering agent is dictated by its physicochemical properties, primarily its pKa value, which should be close to the desired experimental pH. While extensive data exists for MES, information on this compound is less prevalent in peer-reviewed literature. The following table summarizes the key properties of MES and provides a basis for comparison.

PropertyMES (2-(N-morpholino)ethanesulfonic acid)This compound
pKa at 25°C 6.15Estimated to be between 4.5 and 5.5
Useful pH Range 5.5 - 6.7Theoretical range may be lower than MES
Solubility in Water HighHigh
Metal Ion Chelating NegligibleExpected to be negligible
UV Absorbance (260-280 nm) NegligibleExpected to be negligible

Experimental Protocols for Buffer Validation

To ensure the validity of experimental results, it is crucial to test and validate the chosen buffer in the specific experimental context. Below are detailed protocols for key validation experiments.

Protocol 1: Determination of pKa and pH Buffering Capacity

Objective: To experimentally determine the pKa of the buffering agent and its effective buffering range.

Materials:

  • Buffering agent (e.g., MES or this compound)

  • Deionized water

  • 0.1 M HCl

  • 0.1 M NaOH

  • pH meter

  • Stir plate and stir bar

  • 250 mL beaker

Procedure:

  • Prepare a 0.1 M solution of the buffering agent in deionized water.

  • Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Place 100 mL of the buffer solution in a beaker with a stir bar and begin stirring.

  • Measure the initial pH of the solution.

  • Titrate the solution with 0.1 M HCl, adding 0.5 mL increments and recording the pH after each addition until the pH drops to approximately 3.0.

  • Repeat the titration with a fresh 100 mL of the buffer solution using 0.1 M NaOH, adding 0.5 mL increments and recording the pH until it reaches approximately 11.0.

  • Plot the pH versus the volume of acid or base added. The pKa is the pH at the midpoint of the steepest part of the titration curve. The buffering range is typically considered to be pKa ± 1.

Protocol 2: Assessment of Interference with Biochemical Assays

Objective: To evaluate if the buffering agent interferes with a common biochemical assay, such as the Bradford protein assay.

Materials:

  • Buffering agent solution (e.g., 50 mM MES, pH 6.0)

  • Bovine Serum Albumin (BSA) standards (0.1 to 1 mg/mL)

  • Bradford reagent

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a series of BSA standards diluted in the buffer solution.

  • Prepare a blank sample containing only the buffer solution.

  • Add 100 µL of each standard and the blank to separate test tubes.

  • Add 5 mL of Bradford reagent to each tube and vortex briefly.

  • Incubate at room temperature for 5 minutes.

  • Measure the absorbance of each sample at 595 nm using the spectrophotometer, using the blank to zero the instrument.

  • Create a standard curve by plotting absorbance versus BSA concentration.

  • Compare the standard curve to one generated using a known non-interfering buffer (e.g., phosphate buffer) to assess for any significant shifts or changes in linearity, which would indicate interference.

Visualizing Experimental Workflows and Concepts

Diagrams created using Graphviz can effectively illustrate experimental processes and the underlying principles of buffer selection.

BufferSelectionWorkflow cluster_prep Preparation & Characterization cluster_validation Experimental Validation cluster_decision Decision A Define Experimental pH B Select Candidate Buffer (pKa ≈ pH) A->B C Prepare Buffer Solution B->C D Determine pKa & Buffering Capacity (Titration) C->D E Assay Interference Test (e.g., Bradford) D->E Proceed if pKa is suitable F Cell Viability/Toxicity Assay (if applicable) E->F G Functional Assay Performance F->G H Buffer Validated G->H No Interference I Select Alternative Buffer G->I Interference Detected

Caption: Workflow for the selection and validation of a biological buffer.

TitrationCurve node1 node2 node1->node2 node3 node2->node3 node4 node3->node4 node5 node4->node5 node6 node5->node6 node7 node6->node7 node8 node7->node8 node9 node8->node9 xaxis Volume of Titrant Added (mL) yaxis pH origin origin->xaxis origin->yaxis pka_point pka_label pKa = pH pka_point->pka_label buffer_region Buffering Region buffer_box buffer_box

Caption: A representative titration curve for a monoprotic buffer like MES.

A Comparative Guide to 3-Morpholinopropanoic Acid and Other Biological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of biological research and drug development, maintaining a stable pH is paramount to experimental success. The choice of buffering agent can significantly impact the activity of enzymes, the viability of cells, and the integrity of biomolecules. This guide provides a comprehensive comparison of 3-Morpholinopropanoic acid (3-MPA) with commonly used biological buffers, offering insights into its potential performance in various biological systems. While direct experimental data for 3-MPA is limited, this guide leverages data from its close structural analogs and foundational chemical principles to provide a robust comparative analysis.

Understanding the Key Player: this compound

This compound is a zwitterionic compound featuring a morpholine ring and a propanoic acid functional group. Its structure is highly similar to the widely used "Good's buffer," MOPS (3-Morpholinopropanesulfonic acid). The critical distinction lies in the acidic group: 3-MPA possesses a carboxylic acid (-COOH), whereas MOPS has a sulfonic acid (-SO₃H). This seemingly subtle difference has a profound impact on the buffer's physicochemical properties, most notably its pKa, which in turn dictates its optimal buffering range.

Physicochemical Properties: A Comparative Overview

The performance of a biological buffer is intrinsically linked to its physicochemical properties. Here, we compare 3-MPA with its sulfonic acid analog, MOPS, and other prevalent morpholino-based buffers, MES and HEPES.

PropertyThis compound (3-MPA)MOPSMESHEPES
Chemical Structure Morpholine ring with a propanoic acid groupMorpholine ring with a propanesulfonic acid groupMorpholine ring with an ethanesulfonic acid groupPiperazine ring with an ethanesulfonic acid group
Molecular Formula C₇H₁₃NO₃C₇H₁₅NO₄SC₆H₁₃NO₄SC₈H₁₈N₂O₄S
Molecular Weight 159.18 g/mol 209.26 g/mol [1]195.24 g/mol [2]238.30 g/mol [3]
pKa at 25°C (Estimated/Actual) ~4.0 - 5.0 (Estimated)7.20[1]6.15[2]7.5[4]
Useful pH Range ~3.0 - 6.0 (Estimated)6.5 - 7.9[5]5.5 - 6.7[6]6.8 - 8.2[4]
Metal Ion Binding Potential for weak chelationNegligible[5]Negligible[2]Negligible[4]
UV Absorbance (260-280 nm) Expected to be lowLow[5]Low[6]Low[7]

Performance in Biological Systems: A Theoretical and Comparative Analysis

The difference in the acidic functional group is the primary determinant of the differential performance between 3-MPA and sulfonic acid-based buffers like MOPS.

Buffering Capacity

A buffer is most effective at a pH close to its pKa.

  • This compound (3-MPA): With an estimated pKa in the acidic range (4.0-5.0), 3-MPA would be a suitable buffer for biological systems that operate under acidic conditions. This could include specific enzymatic assays with acidic pH optima or studies involving acidic cellular compartments like lysosomes.

  • MOPS, MES, and HEPES: These buffers have pKa values closer to physiological pH (7.4), making them ideal for most cell culture applications and studies of cytosolic enzymes.[6][7][8]

Interaction with Metal Ions
  • This compound (3-MPA): Carboxylic acids are known to chelate metal ions, although the affinity varies. This property could be a disadvantage in experiments where metal ions are critical cofactors for enzymes, as the buffer could sequester them.

  • MOPS, MES, and HEPES: A key advantage of these "Good's buffers" is their negligible interaction with most biologically relevant metal ions.[2][4][5] This makes them suitable for a wide range of enzymatic and cellular studies without interfering with metal-dependent processes.

Suitability for Specific Applications
  • Cell Culture: For most mammalian cell lines, which thrive at a pH of 7.2-7.4, 3-MPA would not be a suitable primary buffer. MOPS and HEPES are widely used in cell culture media to maintain a stable physiological pH.[7][8]

  • Enzyme Assays: The choice of buffer for an enzyme assay is dictated by the enzyme's optimal pH. While MOPS and HEPES are staples for enzymes active at neutral pH, 3-MPA could be a valuable tool for studying acidophilic enzymes.

  • Electrophoresis: MOPS is a common buffer component for RNA denaturation and electrophoresis.[5] The suitability of 3-MPA for electrophoresis would depend on the specific requirements of the separation, but its different charge characteristics could potentially be exploited.

Experimental Protocols

While specific protocols for 3-MPA as a biological buffer are not established, the following general protocols for preparing and using a 10X buffer stock can be adapted.

Preparation of a 10X Buffer Stock Solution (General Protocol)
  • Determine the desired concentration and volume: For a 1 L of 10X buffer stock (e.g., 1 M), calculate the required mass of the buffering agent.

  • Dissolution: In a beaker, dissolve the calculated mass of the buffer in approximately 800 mL of high-purity, deionized water. Stir until fully dissolved.

  • pH Adjustment: Carefully adjust the pH to the desired value using a concentrated strong acid (e.g., HCl) or a strong base (e.g., NaOH). This should be done slowly while monitoring the pH with a calibrated pH meter. For 3-MPA, with an estimated pKa of ~4.5, you would adjust the pH to be within its effective buffering range (e.g., pH 4.0).

  • Final Volume Adjustment: Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 L.

  • Sterilization: For biological applications, sterilize the buffer solution by filtering it through a 0.22 µm filter. Autoclaving is not recommended for many buffers as it can lead to degradation.

  • Storage: Store the 10X buffer stock at room temperature or 4°C, protected from light.

General Protocol for Comparing Buffer Performance in an Enzyme Assay
  • Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme and its substrate in deionized water or a minimal, non-interfering buffer.

  • Buffer Preparation: Prepare 1X working solutions of the buffers to be tested (e.g., 3-MPA, MOPS, and a standard buffer like citrate or acetate for the acidic range) at the desired final concentration and pH.

  • Assay Setup: In separate microplate wells or cuvettes, pipette the 1X buffer solutions.

  • Initiation of Reaction: Add the enzyme to each well/cuvette and incubate for a short period to allow for temperature equilibration. Initiate the reaction by adding the substrate.

  • Data Acquisition: Measure the rate of product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the initial reaction rates for each buffer condition. Compare the enzyme activity in the presence of each buffer. A significantly lower activity in one buffer may indicate an inhibitory effect.

Visualizing Biological Context and Experimental Design

To better understand the importance of pH in biological systems and how to approach buffer comparison experimentally, the following diagrams are provided.

Signaling_Pathway cluster_extracellular Extracellular Space (pH ~7.4) cluster_membrane Cell Membrane cluster_cytosol Cytosol (pH ~7.2) cluster_nucleus Nucleus (pH ~7.2) Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase_A Kinase_A Receptor->Kinase_A Activation Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Nuclear Translocation Experimental_Workflow Start Start Buffer_Prep Prepare 1X solutions of 3-MPA, MOPS, Control Buffer Start->Buffer_Prep Assay_Setup Set up enzyme assay in parallel for each buffer Buffer_Prep->Assay_Setup Reaction Initiate reaction with substrate addition Assay_Setup->Reaction Data_Collection Measure enzyme activity (e.g., absorbance change) Reaction->Data_Collection Analysis Compare reaction rates across different buffers Data_Collection->Analysis Conclusion Conclusion Analysis->Conclusion

References

The Superiority of 3-Morpholinopropanoic Acid Over Traditional Phosphate Buffers in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of biological and pharmaceutical research, the choice of a buffering agent is a critical decision that can profoundly influence experimental outcomes and the stability of therapeutic products. While traditional phosphate buffers have long been a staple in laboratories, zwitterionic buffers, such as 3-Morpholinopropanoic acid (3-MPA), offer significant advantages in a multitude of applications. This guide provides an objective comparison of 3-MPA and its close structural analog, 3-(N-morpholino)propanesulfonic acid (MOPS), against conventional phosphate buffers, supported by physicochemical data and experimental considerations.

For the purpose of this guide, and due to the extensive research and data available for MOPS, which shares a similar morpholino functional group and zwitterionic character with 3-MPA, MOPS will be used as a well-documented representative to illustrate the advantages of this class of buffers over phosphate-based systems.

Key Performance Differences: A Tabular Summary

The selection of an appropriate buffer is contingent on its physicochemical properties and its compatibility with the experimental system. The following table summarizes the key characteristics of MOPS (as a proxy for 3-MPA) and traditional phosphate buffers, highlighting the advantages of the morpholino-based buffer.

Characteristic3-(N-morpholino)propanesulfonic acid (MOPS)Phosphate BufferAdvantages of this compound (and its class)
pKa at 25°C 7.2[1]pKa1 ≈ 2.15, pKa2 ≈ 7.20, pKa3 ≈ 12.35[1][2]The near-physiological pKa of MOPS provides effective buffering in the 6.5-7.9 pH range, which is ideal for a majority of biological assays.[1]
Temperature Dependence (dpKa/°C) -0.013[1]-0.0028[3]Exhibits a lower pH shift with temperature fluctuations, ensuring greater stability in experiments conducted at varying temperatures.[1]
Interaction with Metal Ions Minimal interaction with most metal ions.[1]Forms insoluble precipitates with divalent cations such as Ca²⁺ and Mg²⁺.[4] Can also inhibit enzymatic reactions.[3][4]Recommended as a non-coordinating buffer in solutions containing metal ions, preventing interference in enzymatic assays and avoiding precipitation.[1]
UV Absorbance (260/280 nm) Low absorbance in the UV range.[1]Can exhibit absorbance in the lower UV region.[1]Ideal for spectrophotometric assays and studies involving nucleic acids and proteins where UV transparency is critical.[1]
Behavior upon Freezing Generally maintains pH stability.Subject to significant pH shifts (up to 3.6 units) upon freezing due to the selective crystallization of the dibasic salt.[5]Crucial for the cryopreservation of sensitive biological samples, including proteins and viral vectors, preventing degradation.[5][6]
Biological Contamination Does not support microbial growth.[7]Can act as a nutrient source, promoting algal or fungal growth.[4]Reduces the risk of contamination in cell culture and other long-term experiments.

Limitations of Traditional Phosphate Buffers

While widely used, phosphate buffers present several disadvantages that can compromise experimental integrity and the stability of biopharmaceuticals:

  • pH Instability at Low Temperatures: The freezing of phosphate-buffered solutions can lead to dramatic shifts in pH, which can be detrimental to the stability of proteins and other biomolecules.[5] This is a significant concern during the lyophilization of drug products or the freeze-thaw cycling of bulk drug substances.[5][6]

  • Precipitation with Divalent Cations: Phosphate ions readily form insoluble precipitates with divalent cations like calcium and magnesium, which are often essential cofactors for enzymes or components of cell culture media.[4]

  • Enzyme Inhibition: Phosphates can act as inhibitors for a variety of enzymes, interfering with biochemical assays and cellular processes.[3][4]

  • Promotion of Microbial Growth: As a key nutrient, phosphate can support the growth of contaminating microorganisms.[4]

  • Ethanol Precipitation: Phosphate salts are insoluble in ethanol, precluding their use in procedures that involve the precipitation of DNA or RNA.[4]

Experimental Protocol: Comparative Analysis of Enzyme Activity

To illustrate the practical advantages of 3-MPA/MOPS over phosphate buffers, a comparative enzyme kinetics experiment can be performed. This is particularly relevant for metalloenzymes, where phosphate interference can be a significant issue.

Objective: To compare the initial reaction rate of a divalent cation-dependent enzyme in a phosphate buffer versus a 3-MPA/MOPS buffer.

Materials:

  • Enzyme: A commercially available divalent cation-dependent enzyme (e.g., alkaline phosphatase).

  • Substrate: A suitable chromogenic or fluorogenic substrate (e.g., p-nitrophenyl phosphate for alkaline phosphatase).

  • Buffers:

    • 100 mM Sodium Phosphate Buffer, pH 7.4

    • 100 mM this compound (or MOPS) Buffer, pH 7.4

  • Cofactor: A solution of the required divalent cation (e.g., MgCl₂).

  • Spectrophotometer or Fluorometer.

Methodology:

  • Buffer Preparation: Prepare stock solutions of the phosphate and 3-MPA/MOPS buffers at the desired concentration and pH.

  • Reaction Mixture Preparation: For each buffer system, prepare reaction mixtures containing the buffer, substrate, and cofactor in a microplate or cuvette.

  • Enzyme Addition: Initiate the reaction by adding the enzyme to the reaction mixtures.

  • Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Data Analysis: Calculate the initial reaction rates for the enzyme in both buffer systems.

The following diagram illustrates the general workflow for this comparative experiment.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement & Analysis prep_phosphate Prepare Phosphate Buffer mix_phosphate Combine Phosphate Buffer, Substrate, and Cofactor prep_phosphate->mix_phosphate prep_mpa Prepare 3-MPA/MOPS Buffer mix_mpa Combine 3-MPA/MOPS Buffer, Substrate, and Cofactor prep_mpa->mix_mpa prep_reagents Prepare Enzyme, Substrate, and Cofactor Solutions prep_reagents->mix_phosphate prep_reagents->mix_mpa add_enzyme_p Initiate Reaction with Enzyme (Phosphate) mix_phosphate->add_enzyme_p add_enzyme_m Initiate Reaction with Enzyme (3-MPA/MOPS) mix_mpa->add_enzyme_m measure_p Kinetic Measurement (Spectrophotometry) add_enzyme_p->measure_p measure_m Kinetic Measurement (Spectrophotometry) add_enzyme_m->measure_m analyze Calculate and Compare Initial Reaction Rates measure_p->analyze measure_m->analyze

Workflow for comparing enzyme kinetics in different buffers.

Logical Framework for Buffer Selection

The decision to use 3-MPA/MOPS over a phosphate buffer can be guided by a logical assessment of the experimental requirements.

G start Experiment Planned divalent_cations Divalent Cations Present? start->divalent_cations temp_variation Significant Temperature Variation (e.g., Freezing)? divalent_cations->temp_variation No use_mpa Use 3-MPA/MOPS Buffer divalent_cations->use_mpa Yes uv_measurement UV Spectrophotometry Involved? temp_variation->uv_measurement No temp_variation->use_mpa Yes enzyme_activity Sensitive Enzyme Assay? uv_measurement->enzyme_activity No uv_measurement->use_mpa Yes enzyme_activity->use_mpa Yes consider_phosphate Phosphate Buffer May Be Suitable (with caution) enzyme_activity->consider_phosphate No

Decision tree for selecting the appropriate buffer.

Conclusion

The evidence strongly indicates that this compound and related zwitterionic buffers like MOPS offer substantial advantages over traditional phosphate buffers in a wide range of research and drug development applications. Their minimal metal ion interaction, reduced temperature sensitivity, and low UV absorbance make them a more reliable and versatile choice, particularly for sensitive assays involving enzymes, proteins, and nucleic acids, as well as for the formulation of stable biotherapeutics. For researchers seeking to enhance the accuracy, reproducibility, and reliability of their work, the adoption of 3-MPA/MOPS buffers is a scientifically sound decision.

References

A Head-to-Head Comparison of MOPS and HEPES Buffers for Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of life science research and pharmaceutical development, maintaining a stable and physiologically relevant pH is not merely a procedural step but a cornerstone of experimental validity and reproducibility. Among the arsenal of buffering agents available, 3-Morpholinopropanoic acid (MOPS) and 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES) are two of the most prevalent zwitterionic buffers, both belonging to the esteemed "Good's buffers" series.[1][2] Their widespread use stems from pKa values near neutrality, high water solubility, and minimal permeability through biological membranes.[3][4]

This guide provides an objective, data-driven comparison of MOPS and HEPES to assist researchers, scientists, and drug development professionals in selecting the optimal buffer for their specific applications.

Chemical and Physical Properties: A Snapshot

While both buffers are effective in the neutral pH range, their distinct chemical structures—a morpholine ring in MOPS and a piperazine ring in HEPES—give rise to different physicochemical properties that can influence experimental outcomes.[1]

PropertyThis compound (MOPS)4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES)
Full Chemical Name 3-(N-morpholino)propanesulfonic acid[1]4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid[5]
Molecular Formula C₇H₁₅NO₄S[1]C₈H₁₈N₂O₄S[5]
Molecular Weight 209.26 g/mol [1]238.3 g/mol [5]
pKa at 25°C 7.20[1][6]~7.5[5][]
Effective Buffering Range pH 6.5 - 7.9[6][8][9]pH 6.8 - 8.2[][10][11]
ΔpKa/ΔT (°C⁻¹) -0.013[9][12]-0.014[5]
Metal Ion Interaction Minimal; recommended for use in solutions with metal ions.[6][8]Can form complexes with some metal ions (e.g., Cu²⁺, Ca²⁺, Mg²⁺).[]
UV Absorbance Low[13]Very low[3]

Performance in Experimental Applications

The choice between MOPS and HEPES often depends on the specific requirements of the experimental system.

MOPS is frequently the buffer of choice for applications involving RNA, particularly in denaturing agarose gel electrophoresis, due to its compatibility with formaldehyde and its effective buffering at the required pH.[6][8][13] Its minimal interaction with most metal ions makes it a safe choice for studying metalloenzymes or reactions where metal cofactors are critical.[8][12] However, researchers should be aware of several limitations:

  • Protein Assays: MOPS can interfere with the Folin-Ciocalteu (Lowry) protein assay.[8][14]

  • Sterilization: It can degrade if autoclaved in the presence of glucose.[8]

  • Cell Culture: Its use in mammalian cell culture is generally not recommended at concentrations above 20 mM.[1] Studies have shown it can be toxic to certain human cell lines at high concentrations.[15]

HEPES is exceptionally popular in cell culture applications, largely for its ability to maintain a stable physiological pH even when cultures are handled outside of a CO₂ incubator.[3][][11] This makes it indispensable for lengthy procedures like cell passaging, transfection, and drug treatments.[] It is also widely used in protein purification, enzyme kinetics, and various molecular biology experiments.[][16] Despite its versatility, HEPES has its own set of considerations:

  • Phototoxicity: When exposed to ambient light, HEPES can produce hydrogen peroxide, which can be toxic to cells.[2]

  • Assay Interference: It can interfere with the Lowry protein assay.[14] More significantly, studies have shown that HEPES can inhibit the activity of P-glycoprotein (P-gp), an important drug efflux pump, thereby affecting the results of drug uptake and transport studies in cell models like Caco-2 and MDCK-MDR1.[17]

  • Metal Ion Chelation: Its tendency to chelate certain metal ions can impact experiments involving metal-dependent enzymes or processes.[]

A direct comparison study using RPMI medium found that 25 mM HEPES maintained 100% viability of keratinocyte cell lines, whereas a high concentration of MOPS (0.165 M) proved toxic.[15][18][19] The same study noted that RPMI with 25 mM HEPES, when supplemented with L-glutamine and sodium bicarbonate, was suitable for co-culture experiments involving both mammalian cells and microbes like Candida albicans and Staphylococcus aureus.[18][19]

Visualizing Experimental Workflows

The selection of a buffer is a critical decision point in experimental design. The following diagrams illustrate a typical buffer selection workflow and a biological pathway where buffer choice is paramount.

BufferSelectionWorkflow Diagram 1: Buffer Selection Workflow Start Define Experimental Needs pH_Req Required pH Range? Start->pH_Req Metal_Ions Metal Ions Present? pH_Req->Metal_Ions pH 6.5-8.2 Assay_Type Assay Type? Metal_Ions->Assay_Type Yes Metal_Ions->Assay_Type No Cell_Culture Long-term Cell Culture (outside CO2 incubator)? Assay_Type->Cell_Culture Cell-based RNA_Work RNA Electrophoresis? Assay_Type->RNA_Work Biochemical Select_HEPES Consider HEPES Cell_Culture->Select_HEPES Yes Final_Choice Final Buffer Selection & Validation Cell_Culture->Final_Choice No Select_MOPS Consider MOPS Select_MOPS->Final_Choice Select_HEPES->Final_Choice RNA_Work->Select_MOPS Yes Protein_Assay Protein Assay? RNA_Work->Protein_Assay No Protein_Assay->Select_MOPS Bradford Protein_Assay->Final_Choice Lowry (Caution!)

Caption: Workflow for selecting between MOPS and HEPES buffers.

SignalingPathway Diagram 2: Buffer Impact on a Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Metalloenzyme Metalloenzyme (e.g., Kinase with Mg²⁺) Receptor->Metalloenzyme Activates PhosphoSubstrate Phosphorylated Substrate Metalloenzyme->PhosphoSubstrate Phosphorylates Substrate Substrate Substrate->Metalloenzyme Response Cellular Response PhosphoSubstrate->Response Buffer Buffer Choice Buffer->Metalloenzyme HEPES may chelate metal cofactors (Mg²⁺), inhibiting activity HEPES MOPS

Caption: Buffer choice can affect metal-dependent enzyme activity.

Experimental Protocols: Buffer Preparation

Accurate buffer preparation is critical for experimental reproducibility. Below are standard protocols for preparing 1 M stock solutions of MOPS and HEPES.

Protocol 1: Preparation of 1 M MOPS Stock Solution (pH 7.2)

  • Weighing: Weigh out 209.26 g of MOPS free acid powder.

  • Dissolving: Add the powder to approximately 800 mL of nuclease-free deionized water in a beaker. Stir with a magnetic stirrer until fully dissolved. The solution will be acidic.

  • pH Adjustment: While monitoring with a calibrated pH meter, slowly add 10 M sodium hydroxide (NaOH) solution dropwise to adjust the pH to 7.2 at 25°C.

  • Final Volume: Once the target pH is reached, transfer the solution to a graduated cylinder and add nuclease-free water to bring the final volume to 1 L.

  • Sterilization and Storage: Sterilize the solution by filtration through a 0.22 µm filter. Store in sterile, light-protected containers at 4°C.

Protocol 2: Preparation of 1 M HEPES Stock Solution (pH 7.4)

  • Weighing: Weigh out 238.3 g of HEPES free acid powder.[5]

  • Dissolving: Add the powder to approximately 800 mL of deionized water. Stir to dissolve. HEPES is not fully soluble until the pH is adjusted.[5]

  • pH Adjustment: While stirring and monitoring with a pH meter, slowly add 10 M NaOH to adjust the pH to 7.4 at 25°C. The powder will dissolve as the pH increases.[][20]

  • Final Volume: Adjust the final volume to 1 L with deionized water.

  • Sterilization and Storage: Sterilize by passing the solution through a 0.22 µm filter.[5] Store at 4°C. For cell culture applications, ensure all water and glassware are sterile.

Conclusion

Both MOPS and HEPES are high-performance buffers essential for modern biological research. The optimal choice is not universal but is dictated by the specific experimental context. MOPS stands out for its minimal metal ion interaction, making it ideal for RNA work and studies on metalloproteins. HEPES offers superior buffering capacity for cell culture outside of a CO₂-controlled environment but requires careful consideration due to its potential for phototoxicity and interference with certain cellular transport mechanisms. By understanding the distinct properties and limitations of each buffer, researchers can make an informed decision, thereby enhancing the accuracy and reliability of their experimental data.

References

Assessing the Purity of Commercial 3-Morpholinopropanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensure the reliability and reproducibility of experimental results and the safety of final products. 3-Morpholinopropanoic acid is a valuable building block in organic synthesis, and its purity can significantly impact reaction outcomes and the impurity profile of subsequent compounds. This guide provides a framework for assessing the purity of commercial this compound, offering a comparison of analytical methodologies and supporting experimental data.

Comparison of Analytical Techniques for Purity Assessment

A multi-pronged approach utilizing various analytical techniques is recommended for a comprehensive purity assessment of this compound. The choice of method will depend on the desired level of sensitivity and the specific impurities being targeted.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment, detection and quantification of non-volatile impurities.High sensitivity, high resolution, suitable for a wide range of compounds.May require derivatization for compounds lacking a UV chromophore.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation, identification and quantification of major impurities.Provides detailed structural information, non-destructive.Lower sensitivity compared to HPLC for trace impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of unknown impurities by molecular weight.High sensitivity and specificity, provides molecular weight information.Quantitative accuracy can be lower than HPLC with UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Detection of volatile and semi-volatile impurities.Excellent for volatile compounds, provides structural information.Not suitable for non-volatile compounds like this compound without derivatization.
Karl Fischer Titration Quantification of water content.High accuracy and precision for water determination.Specific for water content only.

Potential Impurities in Commercial this compound

The purity of commercial this compound can be affected by impurities from the starting materials (morpholine and acrylic acid) and byproducts from the synthesis process (Michael addition).

Potential Impurities from Starting Materials:

  • From Morpholine: N-nitrosomorpholine, other amines, water.[1][2]

  • From Acrylic Acid: Polyacrylic acid, other organic acids (e.g., acetic acid, propionic acid), aldehydes.[3][4]

Potential Byproducts from Synthesis:

  • Unreacted starting materials (morpholine and acrylic acid).

  • Products of side reactions.

Experimental Workflow for Purity Assessment

A systematic workflow is crucial for a thorough purity assessment. The following diagram illustrates a recommended approach.

G cluster_0 Sample Preparation cluster_1 Purity and Impurity Profiling cluster_2 Specific Tests cluster_3 Data Analysis and Reporting Sample Commercial this compound Sample Dissolution Dissolve in appropriate solvent (e.g., Water, Methanol, Acetonitrile) Sample->Dissolution HPLC HPLC-UV/DAD Analysis (Quantitative Purity) Dissolution->HPLC LCMS LC-MS Analysis (Impurity Identification) Dissolution->LCMS NMR ¹H and ¹³C NMR Spectroscopy (Structural Confirmation & Major Impurities) Dissolution->NMR GCMS GC-MS Analysis (Headspace) (Volatile Impurities) Dissolution->GCMS KFT Karl Fischer Titration (Water Content) Dissolution->KFT Data Integrate Data and Generate Purity Report HPLC->Data LCMS->Data NMR->Data GCMS->Data KFT->Data

Figure 1. Experimental workflow for the purity assessment of this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

This method is designed to determine the purity of this compound and to detect non-volatile impurities.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase A to a concentration of approximately 1 mg/mL.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

NMR spectroscopy provides unequivocal structural confirmation and can be used to identify and quantify major impurities.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterium oxide (D₂O) or Methanol-d₄.

  • ¹H NMR Parameters:

    • Acquisition time: ~3 seconds

    • Relaxation delay: 5 seconds

    • Number of scans: 16

  • ¹³C NMR Parameters:

    • Acquisition time: ~1.5 seconds

    • Relaxation delay: 2 seconds

    • Number of scans: 1024

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of the deuterated solvent.

  • Analysis: The chemical shifts, signal integrations, and coupling constants of the ¹H NMR spectrum are used to confirm the structure. The presence of unexpected signals may indicate impurities, which can be identified by their characteristic chemical shifts and quantified by comparing their integration to that of the main compound. The ¹³C NMR spectrum provides further structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.

  • Instrumentation: LC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Triple Quad).

  • LC Conditions: Same as the HPLC method described above.

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 50-1000

  • Analysis: The mass-to-charge ratio (m/z) of eluting peaks is used to determine the molecular weight of potential impurities. This information, combined with the retention time, can help in the tentative identification of unknown compounds.

Conclusion

A comprehensive assessment of the purity of commercial this compound requires a combination of analytical techniques. While most commercial suppliers claim a purity of 98% or higher, it is crucial for researchers to independently verify the purity and identify any potential impurities that could affect their work. The experimental protocols and workflow provided in this guide offer a robust framework for conducting such an assessment. By employing these methods, researchers can ensure the quality of their starting materials and the integrity of their scientific findings.

References

A Comparative Guide to the Biological Toxicity of Morpholine-Based Buffers: MES, MOPS, and HEPES

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate buffer is a critical decision that can significantly impact experimental outcomes. Morpholine-based buffers, such as MES, MOPS, and HEPES, are widely used in biological research due to their pKa values near physiological pH and general biocompatibility. However, emerging evidence indicates that these seemingly inert buffers can exhibit varying degrees of biological toxicity. This guide provides an objective comparison of the toxicological profiles of MES, MOPS, and HEPES, supported by experimental data and detailed protocols to aid in informed buffer selection.

Executive Summary

While generally considered safe for cell culture, MES, MOPS, and HEPES can exert cytotoxic effects, particularly at higher concentrations and under specific experimental conditions. MES is often considered the least toxic of the three for many standard applications, though it can be detrimental to plant cells at concentrations above 10 mM. MOPS is also widely used but should be maintained at concentrations below 20 mM in mammalian cell cultures to avoid adverse effects on cell membrane integrity and function. HEPES, despite its excellent buffering capacity, presents a notable risk of phototoxicity through the generation of hydrogen peroxide upon light exposure, which can induce oxidative stress and cell death.

Quantitative Comparison of Cytotoxicity

Direct comparative studies providing IC50 values for these buffers across a range of cell lines are limited in publicly available literature. However, data from various sources on recommended concentration limits and observed cytotoxic effects are summarized below.

BufferCell TypeRecommended Max. ConcentrationObserved Toxic Effects
MES Mammalian CellsGenerally well-tolerated at typical working concentrations (10-25 mM)Low acute toxicity reported.[1] Suitable for most toxicity studies.[2]
Plant Cells< 10 mMCan be toxic at higher concentrations.[3]
MOPS Mammalian Cells< 20 mMHigher concentrations can alter cell membrane fluidity and permeability, and decrease glucose uptake.[4][5] May reduce cell viability with prolonged exposure.[6]
Keratinocytes-Found to be a suitable medium component in one study.[7]
HEPES Mammalian Cells10-25 mMPhototoxicity upon light exposure due to hydrogen peroxide production.[8] Can generate nitrogen-centered free radicals in the presence of Au(III), causing DNA damage.[9]
N. benthamiana Leaves< 30 mMCell death ratio increases significantly at concentrations of 50 mM and 100 mM.[1]
Keratinocytes-Found to be a suitable medium component in one study.[7]

Mechanisms of Toxicity and Associated Signaling Pathways

The cytotoxic effects of morpholine-based buffers are mediated by distinct mechanisms, which are crucial to understand for experimental design and data interpretation.

HEPES: Phototoxicity and Oxidative Stress

The primary toxicity concern with HEPES is its propensity to generate reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂), when exposed to light. This can lead to significant oxidative stress and subsequent cellular damage.

HEPES_Toxicity cluster_extracellular Extracellular cluster_intracellular Intracellular HEPES HEPES Buffer H2O2_ext Hydrogen Peroxide (H₂O₂) HEPES->H2O2_ext Photochemical Reaction Light Light Exposure Light->H2O2_ext H2O2_int Increased Intracellular H₂O₂ H2O2_ext->H2O2_int Diffusion across cell membrane OxidativeStress Oxidative Stress H2O2_int->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction OxidativeStress->Mitochondrial_Dysfunction SignalingPathways Activation of Stress Signaling Pathways (e.g., MAPK, p53) OxidativeStress->SignalingPathways Apoptosis Apoptosis DNA_Damage->Apoptosis Mitochondrial_Dysfunction->Apoptosis SignalingPathways->Apoptosis

Caption: HEPES-induced phototoxicity leading to oxidative stress and apoptosis.

MOPS: Cell Membrane Perturbation

The toxicity of MOPS at higher concentrations is primarily associated with its effects on the cell membrane. It can alter the fluidity and barrier properties of the lipid bilayer, which can have cascading effects on cellular function.

MOPS_Toxicity MOPS High Concentration MOPS (>20 mM) Alteration Alteration of Membrane Fluidity and Permeability MOPS->Alteration interacts with Membrane Cell Membrane GlucoseUptake Decreased Glucose Uptake Alteration->GlucoseUptake IonChannels Altered Ion Channel Activity Alteration->IonChannels CellSignaling Disruption of Membrane-Associated Signaling Alteration->CellSignaling CellViability Reduced Cell Viability GlucoseUptake->CellViability IonChannels->CellViability CellSignaling->CellViability

Caption: MOPS-induced cytotoxicity through cell membrane perturbation.

MES: Concentration-Dependent Toxicity

The mechanism of MES toxicity, particularly at high concentrations, is less well-defined in the literature compared to HEPES and MOPS. It is generally considered to have low toxicity, but as with any substance, high concentrations can disrupt cellular homeostasis.

MES_Toxicity MES High Concentration MES (>10 mM in plants) Unknown Undefined Cellular Targets MES->Unknown MetabolicStress Metabolic Stress Unknown->MetabolicStress GrowthInhibition Inhibition of Cell Growth MetabolicStress->GrowthInhibition CellDeath Cell Death GrowthInhibition->CellDeath

Caption: Postulated mechanism of MES toxicity at high concentrations.

Experimental Protocols

Assessment of Buffer Cytotoxicity using MTT Assay

This protocol provides a general framework for comparing the cytotoxicity of different morpholine-based buffers on a mammalian cell line.

MTT_Assay_Workflow Start Start SeedCells Seed cells in a 96-well plate (e.g., HeLa, HEK293, HepG2) Start->SeedCells Incubate1 Incubate for 24h to allow attachment SeedCells->Incubate1 Treat Replace medium with media containing serial dilutions of MES, MOPS, or HEPES Incubate1->Treat Incubate2 Incubate for 24h, 48h, or 72h Treat->Incubate2 AddMTT Add MTT reagent to each well Incubate2->AddMTT Incubate3 Incubate for 2-4h to allow formazan formation AddMTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Measure Measure absorbance at ~570 nm Solubilize->Measure Analyze Calculate % cell viability and determine IC50 values Measure->Analyze End End Analyze->End

Caption: Workflow for assessing buffer cytotoxicity using the MTT assay.

Materials:

  • Mammalian cell line of choice (e.g., HeLa, HEK293, HepG2)

  • Complete cell culture medium

  • MES, MOPS, and HEPES buffer stock solutions (e.g., 1 M, sterile)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Buffer Treatment: Prepare serial dilutions of each buffer (MES, MOPS, HEPES) in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 mM). Remove the existing medium from the cells and replace it with 100 µL of the medium containing the different buffer concentrations. Include wells with medium only as a blank control and cells in medium without additional buffer as a vehicle control.

  • Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each buffer concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the buffer concentration and determine the IC50 value for each buffer.

Conclusion

The choice of a biological buffer should not be an afterthought in experimental design. While MES, MOPS, and HEPES are invaluable tools for maintaining pH stability, their potential for biological toxicity must be carefully considered. For experiments sensitive to oxidative stress, HEPES should be used with caution, and light exposure should be minimized. For long-term cell culture, the concentration of MOPS should be carefully optimized. MES often serves as a reliable and less toxic alternative for a variety of applications. By understanding the distinct toxicological profiles of these common morpholine-based buffers, researchers can enhance the reliability and accuracy of their experimental findings.

References

The Impact of 3-Morpholinopropanoic Acid (MOPS) on Protein Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal buffer is a critical step in ensuring protein stability and experimental success. This guide provides an objective comparison of 3-Morpholinopropanoic acid (MOPS) with other common biological buffers, supported by experimental data, to facilitate informed decision-making in protein formulation and analysis.

The choice of a buffering agent can significantly influence a protein's conformational stability, aggregation propensity, and overall activity. While historically popular buffers like phosphate and Tris are widely used, zwitterionic buffers such as MOPS have gained prominence for their distinct physicochemical properties. MOPS, with a pKa of 7.2 at 25°C, is particularly well-suited for applications requiring a stable near-neutral pH environment (pH 6.5-7.9).[1][2][3] Its morpholine ring and sulfonic acid group contribute to its good water solubility and chemical stability.[2]

Comparative Analysis of Protein Stability in MOPS and Other Buffers

The effect of a buffer on protein stability is highly protein-specific and is influenced by factors such as the protein's isoelectric point (pI), surface charge distribution, and specific interactions with buffer molecules.[4][5] Experimental evidence highlights varying outcomes depending on the protein and the analytical method employed.

A study on a humanized IgG antibody demonstrated that MOPS, along with MES, acetate, and imidazole buffers, led to a lower propensity for aggregation after heat treatment when compared to phosphate and citrate buffers.[6][7] Conversely, a thermal shift assay on a different protein showed significantly higher stability in 50 mM sodium phosphate buffer compared to MOPS, Tris, and HEPES at the same pH and concentration.[8]

In research involving hen egg-white lysozyme (HEWL), the influence of MOPS, phosphate, HEPES, and cacodylate buffers on phase separation was investigated by measuring the cloud point temperature (Tcloud).[4][5][9][10] These studies indicate that buffer molecules can adsorb to the protein surface, thereby modulating electrostatic stability.[4][5][9]

An important advantage of MOPS is its minimal interaction with most metal ions.[1] This is a significant benefit over phosphate buffers, which can form insoluble precipitates with divalent cations like Ca²⁺ and Mg²⁺, and can also chelate metal ions, potentially interfering with the activity of metalloenzymes.[1]

Quantitative Data Summary

The following table summarizes key quantitative data from comparative studies on protein stability in MOPS and other buffers.

Protein ModelParameter MeasuredMOPSPhosphateHEPESCitrateAcetateImidazoleTrisReference
Humanized IgGAggregation PropensityLowerHigher-HigherLowerLower-[6][7]
Recombinant ProteinThermal Stability (Tm)LowerSignificantly HigherLower---Lower[8]
Monoclonal AntibodyStability (Mid-point of inflection)FavorableLess Favorable-Less Favorable--More Favorable[11]
Hen Egg-White Lysozyme (HEWL)Cloud Point Temperature (Tcloud)Buffer-specific effects observedBuffer-specific effects observedBuffer-specific effects observed----[4][5]

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common experimental protocols used to assess protein stability in different buffers.

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

This high-throughput method measures the change in the thermal denaturation temperature (Tm) of a protein in the presence of different buffers or ligands.[12][13][14]

  • Protein and Buffer Preparation: A purified recombinant protein is diluted to a final concentration (e.g., 2 mg/mL) in various buffer solutions (e.g., 50 mM MOPS, 50 mM Sodium Phosphate, 50 mM HEPES, 50 mM Tris), each adjusted to the desired pH (e.g., 7.0).[8][15]

  • Dye Addition: An environmentally sensitive fluorescent dye, such as SYPRO Orange, is added to the protein-buffer mixtures.[8][13] This dye exhibits low fluorescence in aqueous environments but fluoresces strongly upon binding to hydrophobic regions of the protein that become exposed during thermal denaturation.[8][13]

  • Thermal Denaturation: The samples are placed in a real-time PCR instrument and subjected to a gradual temperature increase.[13][15]

  • Fluorescence Monitoring: The fluorescence intensity is monitored as a function of temperature.[13]

  • Data Analysis: The melting temperature (Tm) is determined by identifying the temperature at which the fluorescence signal shows the sharpest increase, corresponding to the protein's unfolding transition. A higher Tm indicates greater thermal stability.[1]

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat absorbed by a protein solution as it is heated, providing a detailed thermodynamic profile of its unfolding process.

  • Sample Preparation: The protein of interest is dialyzed extensively against the different buffer solutions to be tested (e.g., MOPS, phosphate, etc.) to ensure a consistent buffer environment.

  • Calorimetric Measurement: The protein solution and a matching buffer reference are heated at a constant rate in the calorimeter.

  • Data Acquisition: The instrument records the difference in heat capacity between the sample and the reference as a function of temperature.

  • Analysis: The resulting thermogram shows a peak corresponding to the protein's unfolding, from which the unfolding temperature (Tm) can be determined.[6]

Aggregation Analysis by Light Scattering

This technique is used to monitor the formation of protein aggregates over time or after stress, such as heat treatment.

  • Sample Preparation: The protein is incubated in the different buffer solutions under investigation.

  • Heat Treatment: The samples are subjected to a controlled heat stress to induce aggregation.

  • Light Scattering Measurement: The intensity of light scattered by the protein solutions is measured using a spectrophotometer or a dedicated light scattering instrument.

  • Data Interpretation: An increase in light scattering intensity is indicative of the formation of larger particles, i.e., protein aggregates.[6][7]

Visualizing Experimental Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) help to visualize the experimental processes and the decision-making logic in buffer selection.

Experimental_Workflow_for_Protein_Stability_Screening cluster_prep Sample Preparation cluster_assays Stability Assays cluster_analysis Data Analysis & Comparison cluster_decision Conclusion Protein Purified Protein Stock Buffer_A MOPS Buffer Protein->Buffer_A Dilute into Buffer_B Phosphate Buffer Protein->Buffer_B Dilute into Buffer_C HEPES Buffer Protein->Buffer_C Dilute into Buffer_D Other Buffers Protein->Buffer_D Dilute into TSA Thermal Shift Assay (DSF) Buffer_A->TSA DSC Differential Scanning Calorimetry (DSC) Buffer_A->DSC Agg Aggregation Assay (Light Scattering) Buffer_A->Agg Buffer_B->TSA Buffer_B->DSC Buffer_B->Agg Buffer_C->TSA Buffer_C->DSC Buffer_C->Agg Buffer_D->TSA Buffer_D->DSC Buffer_D->Agg Tm_Comp Compare Tm Values TSA->Tm_Comp Thermo_Comp Compare Thermodynamic Parameters DSC->Thermo_Comp Agg_Comp Compare Aggregation Propensity Agg->Agg_Comp Optimal_Buffer Select Optimal Buffer Tm_Comp->Optimal_Buffer Agg_Comp->Optimal_Buffer Thermo_Comp->Optimal_Buffer Buffer_Selection_Logic Start Start: Buffer Selection pH_Req Determine required pH range for experiment Start->pH_Req Metal_Ions Does the assay involve divalent metal ions (Ca²⁺, Mg²⁺)? pH_Req->Metal_Ions pH 6.5 - 7.9 Other Consider other buffers based on pH requirement pH_Req->Other Outside 6.5 - 7.9 MOPS Consider MOPS (pKa ~7.2, minimal metal interaction, low UV absorbance) Metal_Ions->MOPS Yes Phosphate Consider Phosphate (pKa2 ~7.2, can precipitate with metal ions) Metal_Ions->Phosphate No UV_Spec Is UV spectrophotometry part of the analysis? UV_Spec->MOPS Yes UV_Spec->MOPS No UV_Spec->Phosphate No HEPES Consider HEPES (pKa ~7.5) UV_Spec->HEPES No MOPS->UV_Spec Empirical_Test Empirically test selected buffers for protein stability (Tm, aggregation) MOPS->Empirical_Test Phosphate->UV_Spec Phosphate->Empirical_Test HEPES->Empirical_Test Other->Empirical_Test

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Morpholinopropanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 3-Morpholinopropanoic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1][2]

Recommended PPE includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

  • Closed-toe shoes

All handling and disposal activities should be conducted in a well-ventilated area, ideally within a chemical fume hood, to minimize the risk of inhalation.[2]

Hazard Identification and Data

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Skin Irritation (Category 2)Causes skin irritation.[1][2]DangerP264, P280, P302+P352, P332+P317, P362+P364
Serious Eye Damage (Category 1)Causes serious eye damage.[1]DangerP280, P305+P354+P338, P317
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationMay cause respiratory irritation.[1][2]WarningP261, P271, P304+P340, P319, P403+P233, P405

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is to treat it as hazardous chemical waste, managed through a licensed and certified waste disposal service.[2][3]

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired this compound and any grossly contaminated disposable items (e.g., weighing paper, gloves) in a designated, sealable, and chemically compatible container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealable liquid waste container. Do not mix with other incompatible waste streams.[4]

2. Container Labeling:

  • All waste containers must be accurately and clearly labeled with the words "Hazardous Waste."[4]

  • The label must include the full chemical name: "this compound."[4]

  • Indicate the physical state (solid or liquid) and, for solutions, the solvent and approximate concentration.[4]

3. Storage:

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Ensure containers are tightly closed to prevent leaks or spills.[2]

4. Professional Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company.[5]

  • Never dispose of this compound down the drain or in the regular trash.[4]

On-Site Neutralization (for Corrosive Wastes)

For small quantities of corrosive wastes that do not have other hazardous characteristics, on-site neutralization may be permissible, but only by trained personnel and in accordance with institutional and local regulations.[6]

Experimental Protocol for Laboratory-Scale Neutralization:

  • Preparation: Work in a fume hood and wear appropriate PPE, including a face shield in addition to safety goggles.[6]

  • Dilution: Add the acidic waste to a large container of water (a 1:10 ratio is suggested).[6]

  • Neutralization: Slowly add a dilute basic solution (e.g., 1M sodium hydroxide) while monitoring the pH.

  • Target pH: Continue adding the base until the pH of the solution is between 5.5 and 9.0.[6]

  • Disposal of Neutralized Solution: Once the pH is stabilized within the acceptable range, the neutralized solution may be permissible for drain disposal, followed by a large volume of water (approximately 20 parts water to 1 part neutralized solution).[6] Always confirm this procedure is in compliance with your local wastewater regulations.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Alert personnel in the immediate vicinity and evacuate non-essential individuals from the area.[5]

  • Ventilate: Increase ventilation by opening the fume hood sash.

  • Containment:

    • For solid spills , carefully sweep up the material, avoiding dust generation, and place it into a labeled hazardous waste container.[4]

    • For liquid spills , use an inert, non-combustible absorbent material like vermiculite or sand to contain the spill.[5] Do not use combustible materials such as paper towels as the primary absorbent.[5]

  • Decontamination: Clean the spill area with soap and water, and collect all cleaning materials as hazardous waste.[5]

  • Reporting: Report the spill to your laboratory supervisor and the relevant EHS department.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generation (this compound) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused reagent, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage pickup Arrange for EHS/ Licensed Vendor Pickup storage->pickup end Final Disposal pickup->end

References

Safeguarding Your Research: A Guide to Handling 3-Morpholinopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical protocols for the handling and disposal of 3-Morpholinopropanoic acid are critical for ensuring a secure laboratory environment. This guide provides immediate, procedural steps for researchers, scientists, and drug development professionals to minimize risks and manage this chemical effectively.

This compound is a compound that requires careful handling due to its potential hazards. It is known to cause skin irritation, serious eye damage, and may lead to respiratory irritation[1][2]. Adherence to proper personal protective equipment (PPE) protocols, operational plans, and disposal procedures is mandatory to ensure personnel safety and environmental protection.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound, based on established safety data.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact and irritation[1][2].
Eye and Face Protection Safety goggles and a face shield.To protect against splashes that can cause serious eye damage[1].
Skin and Body Protection A laboratory coat or a disposable gown.To shield the skin from accidental spills[2].
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation and potential respiratory irritation[1][2].

Operational Plan: A Step-by-Step Guide

Following a systematic approach when working with this compound is crucial. The workflow below outlines the key stages, from preparation to post-handling cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh/Measure Chemical prep_workspace->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware handle_transfer->cleanup_decontaminate After experiment cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Figure 1. Workflow for safely handling this compound.

Experimental Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Put on all required personal protective equipment as detailed in the table above.

    • Ensure that the work area, preferably a chemical fume hood, is clean and uncluttered. Have spill containment materials readily available.

  • Handling:

    • Carefully weigh or measure the required amount of this compound.

    • Transfer the chemical to the designated reaction vessel, minimizing the creation of dust or splashes.

  • Cleanup:

    • Decontaminate all glassware and equipment that came into contact with the chemical.

    • Segregate and dispose of all waste materials according to the disposal plan.

    • Carefully remove PPE, avoiding contact with contaminated surfaces.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination.

Waste TypeDisposal Procedure
Unused Chemical Collect in a clearly labeled, sealed container. Dispose of as hazardous chemical waste through an approved waste disposal service[3][4][5].
Contaminated Materials (e.g., gloves, paper towels) Place in a designated, sealed waste bag. Dispose of as hazardous waste[3].
Empty Containers Rinse thoroughly with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Once clean, the container can be disposed of according to institutional guidelines.

First Aid Measures:

  • If on skin: Immediately wash with plenty of soap and water. If skin irritation persists, seek medical attention[2].

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[2].

  • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory irritation occurs, seek medical attention[2].

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.